4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dichloro-2-[(2-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-8-5-15-16(11(17)10(8)13)6-7-3-1-2-4-9(7)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLLZDAGSQFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371629 | |
| Record name | 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-46-3 | |
| Record name | 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-46-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone moiety is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The thoughtful functionalization of the pyridazinone ring allows for the fine-tuning of a molecule's pharmacological profile. This guide provides a detailed technical overview of the synthesis of a specific pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one . This compound, with its combination of a dichlorinated pyridazinone core and a fluorinated benzyl substituent, represents a class of molecules with potential applications in drug discovery and development.
This document will provide a comprehensive, two-step synthetic route, complete with detailed experimental protocols, mechanistic insights, and characterization data. The synthesis involves the initial formation of the pyridazinone ring via the condensation of dichloromaleic anhydride with hydrazine, followed by a regioselective N-alkylation.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of the 4,5-dichloropyridazin-3(2H)-one core, followed by the introduction of the 2-fluorobenzyl group at the N2 position.
Caption: Overall two-step synthesis route.
Physicochemical Properties of Reactants and Products
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Dichloromaleic Anhydride | 1122-17-4 | C₄Cl₂O₃ | 166.95 | White to pale yellow solid | ~120 | 118-125 |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | 50.06 | Colorless fuming liquid | -51.7 | 120.1 |
| 4,5-Dichloropyridazin-3(2H)-one | 932-22-9 | C₄H₂Cl₂N₂O | 164.97 | Solid | Not specified | Not specified |
| 2-Fluorobenzyl Bromide | 446-48-0 | C₇H₆BrF | 189.02 | Colorless to slightly yellow liquid | Not applicable | 84-85 (at 15 mmHg) |
| This compound | 175135-46-3 | C₁₁H₇Cl₂FN₂O | 273.09 | Solid | Not specified | Not specified |
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
The initial step in the synthesis is the formation of the pyridazinone ring through the reaction of dichloromaleic anhydride with hydrazine hydrate. This reaction is a classic example of heterocycle formation via condensation.
Mechanistic Insight
The reaction proceeds through a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. A subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the other carbonyl group, followed by dehydration, yields the stable pyridazinone ring. The use of a suitable solvent facilitates the reaction by bringing the reactants into solution.
Caption: Formation of the pyridazinone ring.
Experimental Protocol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dichloromaleic anhydride (1.0 eq) in a suitable solvent such as acetonitrile.
-
Slowly add hydrazine hydrate (1.0-1.5 eq) to the stirred solution at room temperature.[2]
-
Heat the reaction mixture to a temperature of 25-50°C and maintain for 4-6 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,5-dichloropyridazin-3(2H)-one as a solid.
Step 2: N-Alkylation of 4,5-Dichloropyridazin-3(2H)-one
The second step is the regioselective N-alkylation of the 4,5-dichloropyridazin-3(2H)-one intermediate with 2-fluorobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanistic Insight
The nitrogen atom at the 2-position of the pyridazinone ring, being part of an amide-like system, is acidic. In the presence of a base, such as sodium hydroxide or potassium carbonate, this proton is abstracted to form a nucleophilic pyridazinone anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the 2-fluorobenzyl bromide, displacing the bromide ion in an SN2 reaction to form the N-alkylated product. The choice of a polar aprotic solvent like methanol or DMF is crucial as it can solvate the cation of the base, thereby increasing the nucleophilicity of the pyridazinone anion.[3]
Sources
Spectroscopic Characterization of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for the novel compound 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one. In the absence of published experimental spectra, this document serves as an in-depth reference for researchers, scientists, and professionals in drug development, outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By leveraging established principles of spectroscopy and comparative data from analogous pyridazinone structures, we present a robust analytical framework for the identification, structural confirmation, and purity assessment of this molecule. This guide includes detailed theoretical discussions, predicted spectral values summarized in clear tabular format, standardized experimental protocols for data acquisition, and visual diagrams to elucidate molecular structure and fragmentation pathways.
Introduction
Pyridazine and its derivatives, particularly pyridazinones, represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] These scaffolds are known to exhibit a wide spectrum of pharmacological activities.[1] The specific compound, this compound, combines the pyridazinone core with a dichlorinated pattern and a fluorobenzyl substituent, features that can significantly modulate its biological and physicochemical properties.
Accurate structural elucidation and characterization are foundational to any research and development involving novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing orthogonal and complementary information to build a complete and unambiguous picture of the molecular structure.[2] This guide is designed to serve as a practical, predictive resource for scientists working with this compound, establishing a baseline for expected analytical results and providing the methodologies to obtain them.
Molecular Structure and Properties
A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The key attributes of the target compound are summarized below.
-
Compound Name: this compound
-
CAS Number: 175135-46-3[3]
-
Molecular Formula: C₁₁H₇Cl₂FN₂O[3]
-
Molecular Weight: 273.09 g/mol [3]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] Based on the structure, we can predict the key features of both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.0 | Singlet (s) | 1H | Pyridazinone H | The lone proton on the pyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms. |
| ~7.2 - 7.5 | Multiplet (m) | 4H | Aromatic H's | The four protons on the 2-fluorobenzyl ring will appear as a complex multiplet due to splitting from each other and from the fluorine atom. Their chemical shifts are typical for substituted benzene rings.[5] |
| ~5.4 - 5.6 | Singlet (s) | 2H | Benzyl CH₂ | These methylene protons are adjacent to an aromatic ring and a nitrogen atom, causing a downfield shift. They are expected to appear as a singlet, as coupling to the distant aromatic protons or fluorine is typically not resolved.[6] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~158 - 162 | C=O | The carbonyl carbon of the pyridazinone ring is expected in this characteristic downfield region.[1][7] |
| ~159 - 163 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. |
| ~125 - 145 | Pyridazinone & Aromatic C's | This region will contain the remaining carbon signals from the pyridazinone ring and the fluorobenzyl group. The two C-Cl carbons will be in this range, as will the other four aromatic carbons, which may show smaller C-F coupling constants.[1] |
| ~50 - 55 | Benzyl CH₂ | The aliphatic carbon of the benzyl group is expected in this region, shifted downfield by the adjacent nitrogen and aromatic ring. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.
-
Set a spectral width of approximately 220-240 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Predicted IR Spectrum
The key functional groups in the molecule will give rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~1660 - 1680 | Strong | C=O Stretch (Amide) | The carbonyl group of the cyclic amide (lactam) in the pyridazinone ring will produce a very strong and sharp absorption in this region.[10][11] |
| ~1580 - 1610 | Medium | C=C Stretch (Aromatic) | Stretching vibrations of the carbon-carbon double bonds within the fluorobenzyl and pyridazinone rings. |
| ~1450 - 1500 | Medium | C=N Stretch | Stretching of the carbon-nitrogen double bond within the pyridazinone ring. |
| ~1200 - 1250 | Strong | C-F Stretch | The carbon-fluorine bond stretch is typically a strong and distinct absorption. |
| ~1000 - 1100 | Medium-Strong | C-N Stretch | Stretching of the single bonds between nitrogen and carbon atoms. |
| ~750 - 800 | Strong | C-Cl Stretch | The carbon-chlorine bonds will produce strong absorptions in the fingerprint region. |
| ~740 - 770 | Strong | C-H Bending (ortho-disubstituted) | Out-of-plane bending of the C-H bonds on the ortho-disubstituted fluorobenzyl ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
ATR-FTIR is a common technique for solid samples due to its minimal sample preparation.[2][12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[13]
-
Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[14]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.[14]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the sample off the ATR crystal using a solvent-dampened tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.[15]
Predicted Mass Spectrum (Electron Ionization)
Caption: Predicted key fragmentation pathway in EI-MS.
-
Molecular Ion (M⁺˙): The molecular weight is 273.09. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[16] The expected pattern for a molecule with two chlorines (Cl₂) will be:
-
M⁺˙ (m/z 272): Containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.
-
(M+2)⁺˙ (m/z 274): Containing one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M⁺˙ peak.
-
(M+4)⁺˙ (m/z 276): Containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M⁺˙ peak. The observation of this 100:65:10 ratio is a definitive indicator of the presence of two chlorine atoms.[17]
-
-
Key Fragment Ions:
-
m/z = 109: This is predicted to be a prominent, possibly the base peak. It corresponds to the fluorobenzyl cation ([C₇H₆F]⁺), formed by the cleavage of the benzylic C-N bond. This is a very common and favorable fragmentation pathway due to the stability of the resulting cation.
-
m/z = 163, 165, 167: This cluster would correspond to the dichloropyridazinone radical cation, the other fragment from the benzylic cleavage.
-
Loss of CO (M-28): Fragmentation of the pyridazinone ring by loss of a neutral carbon monoxide molecule is a common pathway for such heterocyclic systems.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing this compound due to its expected volatility and thermal stability.[18]
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC inlet.
-
Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes. Use helium as the carrier gas.
-
-
MS Detection (Electron Ionization - EI):
-
The ion source temperature should be set to ~230°C.
-
Use a standard electron energy of 70 eV for ionization, which generates reproducible fragmentation patterns that can be compared to spectral libraries.[15]
-
Scan a mass range from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion cluster and key fragment ions to confirm the structure. Compare the spectrum to databases like the NIST/Wiley library if available.[19]
-
Summary and Conclusion
This guide provides a detailed, predictive spectroscopic profile for this compound. The anticipated data from NMR, IR, and MS analyses form a cohesive and self-validating set of analytical benchmarks for any researcher engaged in the synthesis or study of this compound.
-
¹H and ¹³C NMR will confirm the core carbon-hydrogen framework, including the distinct signals for the pyridazinone ring, the benzyl methylene group, and the substituted aromatic ring.
-
IR spectroscopy will verify the presence of key functional groups, most notably the strong carbonyl absorption of the pyridazinone ring and the C-Cl and C-F bonds.
-
Mass spectrometry will confirm the molecular weight and elemental formula through the characteristic isotopic pattern of the molecular ion and will show a predictable fragmentation pattern dominated by the formation of the stable fluorobenzyl cation.
By following the outlined protocols, scientists can efficiently obtain high-quality data and confidently compare it against these predictions to verify the structure and purity of their material, ensuring the integrity and reproducibility of their research.
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Crystal structure analysis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Foreword: The Architectural Blueprint of a Potential Therapeutic
In the landscape of medicinal chemistry, the pyridazinone scaffold is a recurring motif of significant interest. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anti-inflammatory, anticancer, and cardiovascular effects.[1][2] The subtle interplay of substituents on this heterocyclic core can dramatically alter its pharmacological profile. This guide delves into the structural elucidation of a specific derivative, this compound, a molecule designed to probe the structure-activity relationships within this potent chemical class.
While a definitive crystal structure for this exact compound is not publicly available as of this writing, this guide will serve as a comprehensive walkthrough of the process of its structural analysis. We will leverage crystallographic data from closely related analogs to construct a robust, illustrative case study. This approach provides a realistic and technically detailed framework for researchers, scientists, and drug development professionals engaged in the study of novel chemical entities. Our focus will be not just on the "what" of the structure, but the "why" of the experimental design and the "how" of the analytical interpretation.
The Rationale for Structural Scrutiny: Why Crystal Structure Matters
The pyridazinone core is a privileged scaffold in drug discovery, forming the basis for a variety of therapeutic agents.[2] Derivatives have been investigated for their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase 2 (COX2), and as anticancer agents.[1] The efficacy and selectivity of these compounds are intrinsically linked to their three-dimensional architecture. A precise understanding of the molecular geometry, conformational flexibility, and intermolecular interactions is paramount for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.
-
Target Binding Analysis: Understanding how the molecule fits into the active site of a biological target, such as an enzyme or receptor.
-
Physicochemical Property Optimization: Predicting and tuning properties like solubility and crystal packing, which are critical for drug formulation and bioavailability.
The subject of our analysis, this compound, incorporates several features of interest: the electron-withdrawing chlorine atoms on the pyridazinone ring, and the flexible, fluorinated benzyl group at the N2 position. The crystal structure will reveal how these components influence the overall molecular conformation and the solid-state packing, providing invaluable insights for future drug design endeavors.
Synthesis and Characterization: From Blueprint to Reality
The synthesis of the title compound is anticipated to be a straightforward process, commencing with the commercially available precursor, 4,5-Dichloro-3(2H)-pyridazinone.[3][4] The key transformation is an N-alkylation reaction.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 4,5-Dichloro-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a mild base, for instance, potassium carbonate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyridazinone nitrogen.
-
Addition of Alkylating Agent: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Characterization
Prior to crystallographic analysis, the identity and purity of the synthesized compound would be rigorously confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the covalent structure, showing the characteristic shifts for the pyridazinone ring protons and carbons, as well as those for the 2-fluorobenzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a prominent absorption band for the carbonyl (C=O) group of the pyridazinone ring, typically in the range of 1650-1690 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Single-Crystal X-ray Diffraction: An Illustrative Analysis
As the crystal structure of the title compound has not been deposited in the Cambridge Structural Database (CSD), we will proceed with a detailed, hypothetical case study. This analysis is based on the published crystal structure of a very close analog, 4,5-Dichloro-2-methylpyridazin-3(2H)-one , and informed by the known structural features of other benzyl-substituted pyridazinones.[5][6][7][8]
Step 1: Crystal Growth
The initial and often most challenging step is obtaining single crystals of sufficient size and quality. A common and effective method is slow evaporation:
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethyl acetate, ethanol).
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped or covered with parafilm perforated with small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Step 2: Data Collection and Processing
A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.
Caption: Workflow for single-crystal X-ray diffraction.
The data collection parameters would be analogous to those used for similar structures:
| Parameter | Illustrative Value | Rationale |
| Diffractometer | Bruker APEX-II CCD | A standard, modern diffractometer for small molecule crystallography. |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | Provides good resolution for organic molecules. |
| Temperature | 100(2) K | Reduces thermal motion, leading to more precise atomic positions. |
| Crystal System (Expected) | Monoclinic or Orthorhombic | Common for this class of compounds. The methyl analog is orthorhombic.[6] |
| Space Group (Expected) | P2₁/c or similar centrosymmetric group | A frequently observed space group for organic molecules. The methyl analog is Cmca.[6] |
| Data Collection Strategy | ω and φ scans | Ensures a complete and redundant dataset is collected. |
Step 3: Structure Solution and Refinement
The collected diffraction data, which consists of a list of reflection intensities, would be processed to solve the "phase problem" and generate an initial electron density map. Direct methods are typically successful for molecules of this size. The resulting atomic model would then be refined using a full-matrix least-squares procedure.
Hypothetical Crystallographic Data
The following table presents the expected crystallographic data for the title compound, extrapolated from the data for 4,5-Dichloro-2-methylpyridazin-3(2H)-one.[6]
| Parameter | 4,5-Dichloro-2-methylpyridazin-3(2H)-one[6] | This compound (Projected) |
| Chemical Formula | C₅H₄Cl₂N₂O | C₁₁H₇Cl₂FN₂O |
| Formula Weight | 179.00 | 289.09 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Cmca | P2₁/c |
| a (Å) | 6.5157(1) | ~10.5 |
| b (Å) | 15.9127(4) | ~8.0 |
| c (Å) | 13.5175(3) | ~15.0 |
| α (°) | 90 | 90 |
| β (°) | 90 | ~105 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1401.53(5) | ~1215 |
| Z | 8 | 4 |
| Calculated Density (Mg m⁻³) | 1.697 | ~1.58 |
| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.068 | < 0.05 (Target for a good quality structure) |
Structural Insights: Decoding the Molecular Architecture
Molecular Conformation
The pyridazinone ring is expected to be essentially planar. The key structural question is the conformation of the 2-fluorobenzyl group relative to this ring. Crystal structures of related benzyl-substituted pyridazinones show that the benzyl group is typically twisted out of the plane of the heterocyclic ring.[7][8] For the title compound, we would anticipate a dihedral angle between the pyridazinone ring and the fluorophenyl ring of approximately 70-90°. This twisted conformation is a result of minimizing steric hindrance between the ortho-fluorine and the carbonyl oxygen of the pyridazinone ring.
Crystal Packing and Intermolecular Interactions
In the solid state, molecules arrange themselves in a manner that maximizes favorable intermolecular interactions. For 4,5-Dichloro-2-methylpyridazin-3(2H)-one, the crystal structure reveals that molecules are linked into chains by weak C-H···O hydrogen bonds.[6]
For our title compound, with the introduction of the 2-fluorobenzyl group, a more complex packing arrangement is expected. Potential key interactions include:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong hydrogen bond acceptor and is likely to participate in interactions with aromatic C-H donors from neighboring molecules.
-
Halogen Bonding: The chlorine atoms on the pyridazinone ring could act as halogen bond donors, interacting with electronegative atoms on adjacent molecules.
-
π-π Stacking: The aromatic fluorophenyl ring could engage in offset π-π stacking interactions with neighboring rings, contributing to the stability of the crystal lattice.
The interplay of these non-covalent interactions dictates the crystal packing and ultimately influences the material's physical properties.
Conclusion: A Window into Function
This technical guide has outlined a comprehensive, albeit illustrative, pathway for the crystal structure analysis of this compound. By synthesizing the compound, growing single crystals, and employing single-crystal X-ray diffraction, we can obtain a precise three-dimensional model of the molecule. This structural data, when interpreted in the context of related compounds, provides critical insights into the conformational preferences and intermolecular interactions that govern its behavior. For the drug development professional, this information is not merely academic; it is the foundational knowledge upon which more potent, selective, and effective therapeutic agents are built. The crystal structure is, in essence, the molecular blueprint that can unlock the full potential of the pyridazinone scaffold.
References
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Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC. Retrieved from [Link]
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MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]
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MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
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PubMed. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]
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International Union of Crystallography. (2021). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate. Retrieved from [Link]
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Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
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Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). 3(2h)-pyridazinone, 4,5-dichloro-2-(2-(1-piperidinyl)ethyl)-, monohydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate. PMC. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PMC. Retrieved from [Link]
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Physical and chemical properties of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties[1]. The inherent reactivity of the pyridazinone ring system allows for diverse functionalization, making it a versatile template for drug design and development. This guide focuses on a specific derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, a compound of interest for its potential pharmacological applications. Due to the limited availability of specific experimental data for this exact molecule, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its expected physicochemical properties, synthesis, and reactivity. This approach allows for a predictive and comparative analysis, offering valuable insights for researchers entering this chemical space.
Physicochemical Properties
Table 1: Core Physicochemical Properties of this compound and a Close Analog
| Property | This compound | 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one |
| CAS Number | 175135-46-3[2] | 175135-45-2 |
| Molecular Formula | C₁₁H₇Cl₂FN₂O[2] | C₁₁H₆Cl₃FN₂O |
| Molecular Weight | 273.09 g/mol [2] | 307.54 g/mol |
| Melting Point | Not available (Predicted to be a solid) | 137 °C[3] |
| Boiling Point | Not available | 362.7±52.0 °C (Predicted)[3] |
| Density | Not available | 1.56±0.1 g/cm³ (Predicted)[3] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Not available |
The data for the closely related analog, 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, strongly suggests that the target compound is a solid at room temperature with a relatively high melting point[3]. The presence of the aromatic rings and halogen atoms would contribute to intermolecular forces, leading to a crystalline solid state.
Molecular Structure and Visualization
The structure of this compound consists of a central 4,5-dichloropyridazin-3(2H)-one core, with a 2-fluorobenzyl group attached to the nitrogen atom at position 2.
Caption: Molecular structure of this compound.
Synthesis and Reactivity
The synthesis of 2-substituted 4,5-dichloropyridazin-3(2H)-ones typically proceeds via the N-alkylation of the 4,5-dichloropyridazin-3(2H)-one precursor. This reaction is a standard nucleophilic substitution where the nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide.
Proposed Synthetic Workflow
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Predicted Mechanism of Action for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one: A Multi-faceted Approach to Target Validation
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, a molecule of significant interest due to its structural features. Based on extensive analysis of its core scaffold and related analogues, we predict a primary mechanism of action centered on the modulation of inflammatory pathways. Specifically, we hypothesize that this compound acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. A secondary predicted mechanism involves anticancer activity, likely through the induction of apoptosis and inhibition of critical cell signaling kinases. This document provides the scientific rationale for these predictions and outlines a comprehensive, multi-phase experimental strategy designed to rigorously validate these mechanisms, providing a clear pathway from hypothesis to proof-of-concept for researchers in drug development.
Introduction and Core Hypothesis
Pyridazinone derivatives have consistently demonstrated significant therapeutic potential, with activities spanning anti-inflammatory, anticancer, cardiovascular, and antimicrobial domains.[2][3] The core pyridazinone ring system offers a versatile template for chemical modification, allowing for the fine-tuning of biological activity. The subject of this guide, this compound, combines this privileged scaffold with key structural motifs: dichlorination at the 4 and 5 positions and a 2-fluorobenzyl group at the N2 position. Halogenation is a common strategy to enhance binding affinity and modulate pharmacokinetic properties.
Numerous studies have established that pyridazinone-based molecules function as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] Furthermore, related heterocyclic compounds are known to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in the inflammatory cascade.[7][8]
Therefore, our primary working hypothesis is that this compound functions as a dual inhibitor of COX and 5-LOX enzymes. This dual-inhibition profile is therapeutically advantageous, as it allows for a broader blockade of pro-inflammatory eicosanoid production (prostaglandins and leukotrienes), potentially offering superior efficacy and a different side-effect profile compared to traditional NSAIDs that target only the COX pathway.
Predicted Primary Mechanism of Action: Modulating the Arachidonic Acid Cascade
Rationale for COX/5-LOX Dual Inhibition
The rationale for this prediction is grounded in extensive structure-activity relationship (SAR) data from the pyridazinone chemical class. The scaffold has been repeatedly identified in compounds designed as selective COX-2 inhibitors and broader anti-inflammatory agents.[9][10] Inhibition of both COX and 5-LOX pathways effectively suppresses the production of two major classes of inflammatory mediators.[7][11] This dual action can be particularly effective in complex inflammatory diseases where both prostaglandins and leukotrienes play a significant pathological role.
Overview of the Targeted Signaling Pathway
Inflammatory stimuli, such as tissue injury or infection, trigger the release of arachidonic acid (AA) from cell membranes by phospholipase A2. AA is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain, fever, and inflammation.[12]
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotrienes. Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, amplifying the inflammatory response.[13]
By inhibiting both COX and 5-LOX, this compound is predicted to potently reduce the synthesis of these key downstream mediators.
A Phased Strategy for Experimental Validation
To rigorously test our hypothesis, we propose a three-phase validation workflow, moving from direct enzyme inhibition to cellular activity and gene expression analysis.
Phase 1: In Vitro Enzymatic Inhibition Assays
The initial step is to confirm direct interaction and inhibition of the purified target enzymes. This provides unambiguous evidence of target engagement and allows for the determination of potency and selectivity.
3.1.1. Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric) [14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1/COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), assay buffer, 96-well opaque plates, known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.
-
Add the test compound dilutions or control inhibitors to the wells and pre-incubate for 15 minutes at 25°C to allow for binding.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-15 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the curve).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
3.1.2. Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay [8]
-
Objective: To determine the IC50 of the test compound against human recombinant 5-LOX.
-
Materials: Human recombinant 5-LOX enzyme, arachidonic acid, assay buffer, known inhibitor (e.g., Zileuton).
-
Procedure:
-
Activate the 5-LOX enzyme with ATP and Ca²⁺ in the assay buffer.
-
Add serial dilutions of the test compound or control inhibitor to the activated enzyme and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of conjugated dienes (a product of lipoxygenase activity) by measuring the increase in absorbance at 234 nm for 5-10 minutes.
-
Calculate the reaction rate and determine the IC50 value as described for the COX assay.
-
3.1.3. Data Presentation: Predicted Enzymatic Activity
| Target Enzyme | Test Compound IC50 (µM) | Control IC50 (µM) | Control Compound |
| COX-1 | Experimental Value | Experimental Value | SC-560 |
| COX-2 | Experimental Value | Experimental Value | Celecoxib |
| 5-LOX | Experimental Value | Experimental Value | Zileuton |
Phase 2: Cell-Based Assays for Anti-Inflammatory Efficacy
After confirming direct enzyme inhibition, the next logical step is to assess the compound's activity in a relevant cellular context. This validates that the compound is cell-permeable and can engage its targets to produce a functional downstream effect. We will use a model system of inflammation in immune cells.[15]
3.2.1. Protocol: Inhibition of Pro-inflammatory Mediators in Macrophages [5][9]
-
Objective: To quantify the inhibition of PGE2, LTB4, TNF-α, and IL-6 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Line: RAW 264.7 murine macrophages (a well-established model for studying inflammation).
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Incubate for 1 hour.
-
Stimulate the cells by adding LPS (1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.
-
After incubation, carefully collect the cell culture supernatant for analysis.
-
Quantify the concentration of PGE2, LTB4, TNF-α, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each mediator.
-
Phase 3: Gene Expression Analysis via RT-qPCR
To understand if the compound's effect on cytokine production is regulated at the transcriptional level, we will measure the mRNA expression of key inflammatory genes.
3.3.1. Protocol: Quantitative Reverse Transcription PCR (RT-qPCR) [16][17]
-
Objective: To measure the effect of the compound on the mRNA expression levels of Ptgs2 (COX-2), Tnf, and Il6.
-
Procedure:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the cell-based assay (Phase 2), but in larger 6-well plates for sufficient RNA yield. A 6-hour incubation with LPS is often sufficient for robust gene expression changes.
-
RNA Isolation: Lyse the cells and extract total RNA using a TRIzol-based method or a commercial kit. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[18]
-
qPCR: Perform qPCR using a SYBR Green-based master mix. Each reaction should contain cDNA template, forward and reverse primers for the target gene (Ptgs2, Tnf, Il6) or a housekeeping gene (Actb, Gapdh), and the master mix.
-
Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the LPS-only stimulated control.
-
Predicted Secondary Mechanism of Action: Anticancer Activity
The pyridazinone scaffold is also prevalent in compounds developed as anticancer agents.[3] These compounds often work by inhibiting protein kinases involved in cell proliferation (e.g., VEGFR-2) or by inducing apoptosis.[3][19]
Rationale and Proposed Validation Workflow
Given the established anticancer potential of the scaffold, it is prudent to investigate this as a secondary mechanism. A primary screen for cytotoxic or anti-proliferative effects against relevant cancer cell lines is the standard starting point.
4.2.1. Protocol: Cell Viability (MTT) Assay [20]
-
Objective: To assess the cytotoxic/cytostatic effect of the compound on cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with serial dilutions of the test compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
This compound is a promising chemical entity that, based on the extensive pharmacology of its core scaffold, is predicted to function primarily as a dual inhibitor of COX and 5-LOX inflammatory enzymes. This guide presents a scientifically grounded, logical, and robust experimental cascade to systematically validate this hypothesis. The proposed protocols, moving from enzymatic to cellular and transcriptional endpoints, provide a self-validating framework for elucidating the compound's mechanism of action. Successful execution of this strategy will not only confirm the predicted mechanism but also provide critical data to support the further development of this compound as a novel anti-inflammatory or anticancer therapeutic agent.
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Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available at: [Link]
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Abdel-Maksoud, M.S., El-Gamal, M.I., Al-Said, M.S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Formosan Medical Association. Available at: [Link]
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RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. Available at: [Link]
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Warner, T. D., & Mitchell, J. A. (2002). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]
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Wang, T., Li, C., Han, B., et al. (2021). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. Available at: [Link]
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Kapałczyńska, M., Kolenda, T., Przybyła, W., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. Available at: [Link]
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Hassan, R.A., El-Gazzar, M.G., El-Gamal, M.I., et al. (2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link]
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Sbrini, G., Piazza, S., Cazzaniga, E., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. PubMed Central. Available at: [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Dichlorinated Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, dichlorinated pyridazinone derivatives have emerged as a particularly intriguing class of molecules with the potential to modulate a wide array of biological targets implicated in various disease states. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the known and potential biological targets of these compounds. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols to facilitate further investigation in this promising area of drug discovery.
The Anticancer Potential of Dichlorinated Pyridazinones: Targeting the Engines of Cell Proliferation
The dysregulation of cellular signaling pathways, particularly those governed by protein kinases, is a hallmark of cancer. Dichlorinated pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting several key kinases involved in tumor growth, survival, and angiogenesis.
Inhibition of Tyrosine Kinases: FER, FGFR, and VEGFR-2
Feline Sarcoma (FES)-Related Tyrosine Kinase (FER): FER is a non-receptor tyrosine kinase that plays a crucial role in cell migration, adhesion, and metastasis.[1][2] Elevated expression of FER has been correlated with a poor prognosis in several cancers, making it an attractive therapeutic target.[1] Pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER kinase.[1][2]
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is frequently deregulated in various cancers, driving cell proliferation, survival, and angiogenesis.[3] Several FGFR inhibitors are currently in clinical development, and pyridazinone-based compounds have shown promise in this area.[4]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Pyridazinone-based derivatives have been investigated as potential VEGFR-2 inhibitors.
Mechanism of Action: Dichlorinated pyridazinones likely act as ATP-competitive inhibitors of these kinases. The pyridazinone core serves as a scaffold that can be functionalized with various substituents to achieve potent and selective inhibition. The chlorine atoms on the pyridazinone ring can influence the electronic properties of the molecule and contribute to binding affinity within the ATP-binding pocket of the target kinase.
Targeting the Cell Cycle Machinery: Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle.[5][6] Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.[6] Specifically, 3,6-disubstituted pyridazine derivatives have been identified as a novel class of anticancer agents that target CDK2.[7] Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.[7]
Exploiting DNA Repair Deficiencies: Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in DNA repair.[8] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[9][10] Pyridopyridazinone derivatives have been designed as potent PARP-1 inhibitors, with some compounds exhibiting inhibitory potencies in the nanomolar range, comparable to the approved PARP inhibitor Olaparib.[8]
Direct Interaction with DNA
Some pyridazinone derivatives have been shown to exert their cytotoxic effects through direct interaction with DNA. These compounds can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix, or as groove binders.[11][12] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar structure of the pyridazinone ring is a key feature that facilitates this mode of action.
Modulating the Inflammatory Cascade: Avenues for Anti-inflammatory Therapeutics
Chronic inflammation is a key contributor to a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Dichlorinated pyridazinone compounds have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger that plays a crucial role in regulating inflammation.[13][14] By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production.[15] This mechanism of action is the basis for the clinical use of PDE4 inhibitors in the treatment of inflammatory conditions like psoriasis and atopic dermatitis.[9]
Downregulation of Pro-inflammatory Cytokines: TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a central role in the pathogenesis of many inflammatory diseases.[16] The pyridazinone scaffold has been identified as a promising starting point for the development of inhibitors of these key cytokines, offering a potential therapeutic strategy for a variety of inflammatory conditions.[17][18]
Targeting Neurological Disorders: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme responsible for the breakdown of dopamine in the brain.[19][20] Inhibition of MAO-B increases the levels of dopamine, which is beneficial in the treatment of Parkinson's disease.[15][21] Pyridazinone derivatives have been identified as a novel class of selective and reversible MAO-B inhibitors, with some compounds demonstrating potent activity and good selectivity over the MAO-A isoform.[22][23] The dichlorophenyl moiety has been shown to be a favorable substituent for enhancing MAO-B inhibitory activity.[24]
Antimicrobial Activity of Dichlorinated Pyridazinones
Beyond their applications in cancer, inflammation, and neurological disorders, dichlorinated pyridazinones have also been investigated for their antimicrobial properties. 3,6-Dichloropyridazine serves as a key intermediate in the synthesis of sulfachloropyridazine, an antibacterial agent used in veterinary medicine.[25]
Experimental Protocols for Target Validation and Compound Characterization
To facilitate further research into the biological activities of dichlorinated pyridazinone compounds, this section provides detailed, step-by-step protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the kinase and its specific substrate in kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and substrate solution to each well.
-
Incubate for a specified time at a controlled temperature (e.g., 10-15 minutes at room temperature).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of substrate phosphorylation using an appropriate method (e.g., fluorescence, luminescence, or radioactivity).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[26][27]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to attach overnight.[28]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the dichlorinated pyridazinone compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation:
-
Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[27]
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[27]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[28]
-
-
Solubilization and Absorbance Reading:
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[27]
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6][19]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells by centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS.[19]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[29]
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[30][31]
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound.
-
Harvest the cells and prepare a single-cell suspension.
-
-
Fixation:
-
Washing:
-
Wash the cells with PBS to remove the ethanol.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry, collecting the PI fluorescence signal.
-
-
Data Analysis:
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][35]
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[36]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare serial twofold dilutions of the dichlorinated pyridazinone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[35]
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[35]
-
Dilute the suspension to the final inoculum density as specified by standard guidelines (e.g., CLSI).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.[35]
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours).[35]
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Kinase Inhibition by Dichlorinated Pyridazinones.
Caption: Workflow for Apoptosis Detection.
Conclusion and Future Directions
Dichlorinated pyridazinone compounds represent a versatile and promising scaffold for the development of novel therapeutics targeting a range of diseases. Their ability to interact with multiple biological targets, including kinases, inflammatory mediators, and enzymes involved in neurotransmitter metabolism, underscores their potential for broad therapeutic applications. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the structure-activity relationships of these compounds and to identify new and more potent derivatives. Future research should focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects and enhance their therapeutic index. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued investigation of dichlorinated pyridazinones holds great promise for the discovery of next-generation therapies for cancer, inflammatory diseases, and neurological disorders.
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A Comprehensive Review of 2-Benzylpyridazine-3(2H)-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 2-benzylpyridazine-3(2H)-one derivatives have emerged as a particularly promising class, demonstrating significant potential in various therapeutic areas. This technical guide provides a comprehensive literature review of these derivatives, delving into their synthetic methodologies, diverse biological activities—including anti-inflammatory, neuroprotective, anticancer, and antimicrobial effects—and the critical structure-activity relationships (SAR) that govern their efficacy. By synthesizing field-proven insights with detailed experimental protocols and mechanistic diagrams, this document serves as an essential resource for researchers engaged in the discovery and development of novel pyridazinone-based therapeutic agents.
The Pyridazinone Core: A Foundation for Diverse Bioactivity
Heterocyclic compounds are the bedrock of modern pharmacotherapy, and the pyridazine ring system is a recurring motif in many biologically active molecules. Pyridazine derivatives are known to exhibit a vast range of pharmacological effects, including analgesic, anti-inflammatory, antihypertensive, anticancer, and antimicrobial properties[1][2]. The pyridazin-3(2H)-one skeleton, in particular, offers a versatile template for chemical modification. The introduction of a benzyl group at the N-2 position significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets and leading to potent and specific therapeutic effects. This guide focuses specifically on this N-2 benzylated series, exploring the chemical nuances and biological outcomes that make these compounds a focal point of contemporary drug discovery.
Synthetic Strategies for 2-Benzylpyridazine-3(2H)-one Derivatives
The successful development of novel therapeutic agents is underpinned by robust and efficient synthetic chemistry. The synthesis of 2-benzylpyridazine-3(2H)-one derivatives typically involves the construction of the core pyridazinone ring followed by N-benzylation, or the direct condensation of a benzylhydrazine with a suitable precursor. A common and effective approach involves the cyclization of γ-keto acids with hydrazine hydrate to form the pyridazinone ring, which is then alkylated with a substituted benzyl halide.
A generalized synthetic workflow is illustrated below, showcasing a common pathway for generating a library of diverse derivatives. The choice of reactants and conditions is critical, as it dictates yield, purity, and the feasibility of large-scale production. For instance, palladium-catalyzed cross-coupling reactions have been developed for synthesizing functionalized 2-benzylpyridine precursors, offering high efficiency and good functional group tolerance[3][4].
Caption: Generalized synthetic workflow for 2-benzylpyridazine-3(2H)-one derivatives.
Detailed Experimental Protocol: Synthesis of 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (Compound 16a)
This protocol is adapted from methodologies described in the literature for the synthesis of potent COX-2 inhibitors[5].
Step 1: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one.
-
To a solution of 6-hydrazinylpyridazin-3(2H)-one (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the pyrazolyl-pyridazinone intermediate.
Step 2: N-Benzylation.
-
Suspend the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Key Biological Activities and Mechanisms of Action
2-Benzylpyridazine-3(2H)-one derivatives have demonstrated a remarkable breadth of biological activities. Their therapeutic potential stems from their ability to interact with various enzymes and receptors implicated in disease pathogenesis.
Anti-inflammatory and Analgesic Activity
A significant body of research has focused on the anti-inflammatory and analgesic properties of these compounds[6]. The primary mechanism for this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Several 2,6-disubstituted pyridazin-3(2H)-one derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors[5]. For example, compound 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one) exhibited a COX-2 inhibitory activity with an IC₅₀ value of 0.24 μM[5]. Another derivative, 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one), was even more potent, with a COX-2 IC₅₀ of 0.11 μM. These compounds demonstrated significant anti-inflammatory effects in the carrageenan-induced rat paw edema model, with activity higher than the standard drug, celecoxib, and with a reduced risk of gastric ulcers compared to non-selective NSAIDs like indomethacin[5]. The anti-inflammatory effects of related heterocyclic systems like benzofuran-3(2H)-one derivatives are also well-documented, often acting through the suppression of pro-inflammatory cytokines like TNF-α and interleukins by inhibiting the NF-κB signaling pathway[7].
Caption: Mechanism of COX-2 inhibition by 2-benzylpyridazine-3(2H)-one derivatives.
Neuroprotective Activity and Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation. Several pyridazine derivatives have been designed as potent AChE inhibitors[8].
A series of benzylpiperidine-pyridazin-3(2H)-ones were developed as multifunctional agents for AD[9]. Compound 7a from this series emerged as a highly effective agent, displaying significant inhibition of human AChE (IC₅₀ = 13 nM), potent antioxidant activity, and the ability to inhibit and disaggregate β-amyloid fibrils[9]. This multi-target approach is highly desirable for complex multifactorial disorders like AD[10]. Furthermore, compound 7a showed good brain penetration and anti-neuroinflammatory properties, making it a strong candidate for further development[9]. N-benzyl pyridine-2-one derivatives have also shown promise, reversing scopolamine-induced cognitive deficits in mice by inhibiting AChE activity and reducing oxidative stress[11].
Anticancer Activity
The pyridazine scaffold is also found in compounds with significant antiproliferative activity[1][12]. While research specifically on 2-benzylpyridazine-3(2H)-ones as anticancer agents is emerging, related heterocyclic systems provide a strong rationale for their investigation. For instance, pyridine derivatives have been shown to possess anticancer properties, with their activity often linked to the number and position of substituents on the aromatic rings[13]. The anticancer potential of new triazole compounds bearing a pyridine moiety has also been highlighted[12]. The general approach involves designing molecules that can interfere with cancer cell proliferation, induce apoptosis, or inhibit signaling pathways crucial for tumor growth and survival[14][15].
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new classes of antimicrobial agents. Heterocyclic compounds, including those with pyrazole, benzimidazole, and pyridazine cores, have shown remarkable antimicrobial properties[16][17]. The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. While the primary focus for 2-benzylpyridazine-3(2H)-ones has been on other therapeutic areas, their structural similarity to other known antimicrobial heterocycles suggests that they represent a chemical space worthy of exploration for novel antibacterial and antifungal agents[18].
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For pyridazine derivatives, SAR studies have provided crucial insights into optimizing their potency and selectivity.
-
Substitution on the Pyridazine Ring: For AChE inhibitors, introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity[8]. Modifications at the C-6 position, such as the introduction of phenyl or pyrazolyl groups, have been shown to be critical for potent COX-2 inhibition[5][8].
-
Substitution on the Benzyl Group: The electronic and steric properties of substituents on the N-2 benzyl ring can significantly modulate activity. While specific SAR for this position on 2-benzylpyridazine-3(2H)-ones is still being fully elucidated, studies on related N-benzylpiperidine derivatives show that substitutions on the benzyl ring are a key area for modification to enhance target affinity[19].
-
The Linker and Ancillary Groups: In more complex derivatives, such as the benzylpiperidine-pyridazin-3(2H)-ones, the nature of the linker and the terminal moiety is critical. Isosteric replacements or modifications of the benzylpiperidine group were found to be detrimental to AChE inhibitory activity, highlighting its importance for target binding[8].
| Compound ID | Core Structure | Key Substituents | Biological Target | Activity (IC₅₀) | Reference |
| 6a | 2-Alkyl-pyridazin-3(2H)-one | R₂ = Propyl; R₆ = o-tolyloxy | COX-2 | 0.11 μM | [5] |
| 16a | 2-Benzyl-pyridazin-3(2H)-one | R₂ = Benzyl; R₆ = 3,5-dimethyl-1H-pyrazol-1-yl | COX-2 | 0.24 μM | [5] |
| 7a | Benzylpiperidine-pyridazin-3(2H)-one | Complex benzylpiperidine side chain | Human AChE | 13 nM | [9] |
| 4g | Benzylpiperidine-pyridazine | Indenopyridazine analogue | Eel AChE | 10 nM | [8] |
Conclusion and Future Perspectives
The 2-benzylpyridazine-3(2H)-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The existing body of literature clearly demonstrates their potential as potent anti-inflammatory, neuroprotective, and potentially anticancer and antimicrobial agents. The synthetic accessibility of these compounds allows for extensive chemical modification, enabling fine-tuning of their pharmacological profiles.
Future research should focus on several key areas:
-
Elucidation of Mechanisms: While enzyme inhibition (COX-2, AChE) is a known mechanism, further studies are needed to explore other potential targets and signaling pathways.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies are required to advance the most promising leads into clinical development.
-
Expansion of Therapeutic Applications: A systematic screening of diverse libraries of 2-benzylpyridazine-3(2H)-one derivatives against a wider range of biological targets could uncover novel therapeutic applications.
-
Multi-Target Drug Design: As demonstrated by the promising results in the context of Alzheimer's disease, designing derivatives that can modulate multiple targets simultaneously holds significant promise for treating complex, multifactorial diseases.
By leveraging the insights summarized in this guide, researchers are well-equipped to navigate the chemical and biological complexities of 2-benzylpyridazine-3(2H)-one derivatives and unlock their full therapeutic potential.
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An In-Depth Technical Guide to In Silico Docking of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
A Senior Application Scientist's Perspective on Methodology, Validation, and Interpretation
Executive Summary
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, providing a computational framework to predict and analyze the interactions between small molecules and their macromolecular targets.[1][2][3] This guide offers a comprehensive, technically-grounded walkthrough of the molecular docking process, using the novel compound 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one as a case study. The pyridazin-3(2H)-one scaffold is a well-established privileged structure in medicinal chemistry, known to exhibit a range of biological activities, including vasodilation and anticancer effects, often through the inhibition of enzymes like phosphodiesterases (PDEs).[4][5][6] This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of steps, but the underlying scientific rationale for each methodological choice. We will navigate the entire workflow: from logical target selection and rigorous preparation of both the receptor and ligand to the execution of the docking simulation and, most critically, the nuanced interpretation of the resulting data.
Foundational Principles: More Than a Simulation
Molecular docking aims to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process is fundamentally governed by two interconnected components: a sampling algorithm and a scoring function.[1][7]
-
Sampling Algorithms: These are the engines of exploration. They generate a wide variety of possible orientations or "poses" of the ligand within the receptor's binding site. Methods range from systematic searches to stochastic approaches like genetic algorithms, which are employed by popular software like AutoDock.[8]
-
Scoring Functions: Once a pose is generated, the scoring function estimates its binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol.[9] A more negative score indicates a theoretically more stable and favorable interaction.[9][10] It is this score that allows for the ranking of different poses and different ligands.
The trustworthiness of a docking study hinges on the meticulous execution of a validated workflow, ensuring that the inputs are biochemically sound and the parameters are logically chosen.
Caption: A validated workflow for molecular docking studies.
Step 1: Target Identification and Selection
The 'Why': The choice of a biological target is the most critical decision in a docking study. A ligand is only as promising as the relevance of its target. Given that the pyridazin-3(2H)-one core is a known inhibitor of phosphodiesterases, specifically PDE3, this enzyme family presents a logical and scientifically sound starting point for our investigation. [5]We will select a high-resolution crystal structure of a relevant PDE isozyme from the Protein Data Bank (PDB).
Protocol:
-
Access the Protein Data Bank (PDB): Navigate to the RCSB PDB website.
-
Search for a Target: Search for "Phosphodiesterase 3". Select a human protein structure with a co-crystallized inhibitor and a good resolution (<2.5 Å). For this guide, we will hypothetically use PDB ID: 1SO2.
-
Download the Structure: Download the PDB file. The quality of the crystal structure is paramount, as errors like missing atoms can compromise the entire study. [11]
Step 2: Receptor (Protein) Preparation
The 'Why': Raw PDB files are not immediately ready for docking. They often contain non-essential molecules (water, ions), may have missing atoms (hydrogens), and lack the atomic charge information required by docking software. [12]Preparation is a cleaning and standardization process to ensure the protein is in a biochemically realistic and computationally viable state.
Protocol (Using UCSF Chimera and AutoDock Tools):
-
Load the PDB File: Open the downloaded PDB file (e.g., 1SO2.pdb) in UCSF Chimera.
-
Remove Extraneous Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity. This is crucial to avoid interference in the binding pocket.
-
Add Hydrogen Atoms: Use the 'AddH' function in Chimera to add all hydrogen atoms, including polar hydrogens. This step is vital for correct hydrogen bond calculations.
-
Assign Atomic Charges: Utilize a tool like pdb2pqr or AutoDock Tools (ADT) to assign partial charges to each atom (e.g., using the Gasteiger charge model). [12]This is necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT Format: The final step is to save the prepared protein in the PDBQT file format. This format contains the atomic coordinates, charge information, and atom types required by AutoDock Vina. [13]
Step 3: Ligand Preparation
The 'Why': Similar to the receptor, the ligand structure must be optimized for docking. Its 2D structure needs to be converted to a low-energy 3D conformation, hydrogens must be added, and its rotatable bonds must be defined to allow for flexible docking, where the ligand can change its conformation during the simulation. [12] Protocol (Using Open Babel and AutoDock Tools):
-
Obtain Ligand Structure: Draw the 2D structure of this compound and save it as a SMILES string or in a 2D format like SDF.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D structure into a 3D conformation and perform an initial energy minimization.
-
Add Hydrogens and Assign Charges: Load the 3D structure into AutoDock Tools. Add polar hydrogens and assign Gasteiger charges.
-
Define Rotatable Bonds: ADT will automatically detect and define the rotatable bonds in the ligand. This flexibility is what allows the sampling algorithm to explore different conformations.
-
Save as PDBQT Format: Save the final prepared ligand in the PDBQT format.
Step 4: Defining the Binding Site (Grid Generation)
The 'Why': To make the computational search efficient, we must define a specific three-dimensional space—the "search space" or "grid box"—where the docking software will attempt to place the ligand. [11][13]In a targeted docking study, this box is centered on the known active site, often defined by the position of the co-crystallized ligand in the original PDB file.
Protocol (Using AutoDock Tools):
-
Load Prepared Receptor: Open the receptor's PDBQT file in ADT.
-
Center the Grid Box: Identify the key amino acid residues of the active site (or use the coordinates of the original ligand). Center the grid box on this location.
-
Set Grid Dimensions: Adjust the size of the box (in x, y, and z dimensions) to be large enough to encompass the entire binding site plus a small margin, allowing the ligand complete freedom of movement within that space.
-
Save Configuration: Save the grid parameters to a configuration file (e.g., config.txt). This file will instruct the docking software where to perform the search.
Execution and Post-Docking Analysis
Executing the docking run is a command-line operation, but the real scientific work lies in interpreting the output.
Executing the Docking Simulation
Protocol (Using AutoDock Vina):
-
Prepare a Configuration File: Create a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box center and size coordinates.
-
Set Exhaustiveness: Define the exhaustiveness parameter. This controls the computational effort of the search; higher values increase the probability of finding the true energy minimum but require more time. An exhaustiveness of 8 is a common starting point. [14]3. Launch Vina: Run the AutoDock Vina program from the command line, pointing it to your configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding scores.
Interpreting the Results: From Scores to Insights
A docking score is not a definitive proof of activity. It is a prediction that must be critically evaluated through pose analysis and interaction mapping. [15][16] Key Metrics for Analysis:
-
Binding Affinity (ΔG): The primary output, measured in kcal/mol. Lower (more negative) values suggest stronger binding affinity. [9]It is used to rank-order the poses of a single ligand and to compare different ligands.
-
Root Mean Square Deviation (RMSD): When validating a docking protocol, the co-crystallized ligand is "re-docked" into the binding site. The RMSD between the predicted pose and the crystal pose is calculated. An RMSD of <2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode. [10]* Interaction Analysis: This is the most crucial qualitative step. Using visualization software (e.g., PyMOL, Chimera), inspect the top-scoring poses to identify key molecular interactions:
-
Hydrogen Bonds: Are there hydrogen bonds formed with key active site residues?
-
Hydrophobic Interactions: Does the ligand occupy hydrophobic pockets in a chemically sensible way?
-
Pi-Pi Stacking: Are there interactions between aromatic rings of the ligand and protein?
-
A plausible binding pose is one that has a favorable score and makes chemically logical interactions with functionally important residues in the active site. [15]
Data Presentation
Quantitative results should be summarized for clarity and comparison.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.2 | Gln775, Trp752 | Hydrogen Bond, Pi-Pi Stacking |
| 2 | -8.8 | Met801, Leu765 | Hydrophobic |
| 3 | -8.5 | Gln775, Phe820 | Hydrogen Bond, Hydrophobic |
Conclusion and Self-Validation
This guide has outlined a rigorous and scientifically-grounded workflow for conducting in silico docking studies of this compound. The protocol's integrity is maintained by emphasizing the rationale behind each step, from target selection based on the ligand's chemical class to the multi-faceted analysis of the results.
A docking study is a powerful hypothesis-generation tool. The true validation of these in silico predictions lies in their ability to guide subsequent experimental work. Promising virtual hits from this workflow should be prioritized for chemical synthesis and in vitro biological assays to confirm their activity. The convergence of computational predictions and empirical data is the hallmark of a successful structure-based drug discovery campaign.
References
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Session 4: Introduction to in silico docking. (n.d.). University of Oxford. Retrieved from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
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BIO-IT. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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Galaxy Training Network. (2019, October 19). Protein-ligand docking. Retrieved from [Link]
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SwissDock. (n.d.). Swiss Institute of Bioinformatics. Retrieved from [Link]
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Dolas, H., S., & I., P. A. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]
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Ibrahim, T. S., et al. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances. Retrieved from [Link]
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Fares, M., Aboutabl, M. E., El-Sayed, M., El-Tanany, M., & El-Senduny, F. F. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]
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El Mouns, B. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]
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chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]
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TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]
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Chawley, P., Samal, H. B., Prava, J., Suar, M., & Mahapatra, R. K. (2014). Comparative genomics study for identification of drug and vaccine targets in Vibrio cholerae: MurA ligase as a case study. Genomics, 103(1), 83-91. Retrieved from [Link]
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Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in molecular biology (Clifton, N.J.), 1762, 1–20. Retrieved from [Link]
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Villoutreix, B. O. (n.d.). Docking and Post-Docking strategies. Retrieved from [Link]
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ResearchGate. (2025, August 26). (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. Retrieved from [Link]
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Advent Informatics Pvt ltd. (n.d.). Post-Docking Analysis and it's importance. Retrieved from [Link]
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Chen, Y. C. (2015). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International journal of molecular sciences, 16(7), 14561–14589. Retrieved from [Link]
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ResearchGate. (2016, November 23). What protocol is better for docking software validation? Retrieved from [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
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El-Naggar, M., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Retrieved from [Link]
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Jackson, R. M. (2009). Survey of public domain software for docking simulations and virtual screening. Current medicinal chemistry, 16(24), 3048–3058. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2021). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 26(15), 4478. Retrieved from [Link]
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In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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ADMET prediction for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
An In-Depth Technical Guide: Predictive ADMET Profiling of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one for Accelerated Drug Discovery
Abstract
In the landscape of modern drug discovery, the early identification of potential liabilities in a molecule's pharmacokinetic and safety profile is paramount to mitigating late-stage attrition.[1] This technical guide provides a comprehensive in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for the novel compound, this compound. Leveraging a consensus-based approach with validated computational models, we dissect the molecule's physicochemical characteristics, predict its journey through the body, and forecast potential toxicity flags. This document is structured to serve as a practical workflow for researchers, medicinal chemists, and drug development professionals, offering not just predictive data, but also the strategic rationale behind the computational methodologies employed and a clear interpretation of the results to guide subsequent experimental validation.
Introduction: The Imperative of Early-Stage ADMET Assessment
The path from a hit compound to a marketable drug is long and fraught with failure, with a significant portion of candidates failing due to unfavorable ADMET properties.[2] The integration of predictive, in silico modeling into the early stages of drug discovery has become an indispensable strategy to de-risk projects, reduce costs, and minimize the reliance on animal testing.[3][4] By computationally forecasting a compound's behavior, we can prioritize candidates with a higher probability of success, an approach that has reshaped modern pharmaceutical research.[5]
The subject of this guide, this compound, belongs to the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, analgesic, and cardiovascular effects.[6][7][8] Given the therapeutic potential of this chemical class, a thorough and early evaluation of the ADMET profile of this novel analogue is a critical step in assessing its drug-like potential.
This guide will delineate a robust, multi-model in silico workflow to construct a detailed ADMET profile for the target molecule. We will translate raw structural information into actionable insights, providing a foundational dataset for its continued development.
The Subject Molecule: this compound
To initiate any in silico analysis, the molecule's structure must be defined in a machine-readable format.
-
IUPAC Name: 4,5-dichloro-2-(2-fluorobenzyl)pyridazin-3(2H)-one
-
Molecular Formula: C₁₁H₇Cl₂FN₂O
-
Canonical SMILES: C1=CC=C(C(=C1)F)CN2C(=O)C(=C(C=N2)Cl)Cl
This structure forms the sole input for the predictive models detailed in the subsequent sections.
Methodology: A Consensus-Based In Silico Workflow
The predictive power of computational toxicology and pharmacokinetics is maximized not by relying on a single algorithm, but by integrating the outputs of several validated models.[9] This consensus approach mitigates the inherent biases of any single predictive tool and increases confidence in the final assessment. Our workflow is designed to be a self-validating system, where concordance between different models strengthens a prediction and discordance highlights areas requiring careful experimental scrutiny.
The logical flow of this predictive analysis is illustrated below.
Experimental Protocol: Step-by-Step Computational Analysis
-
Structure Input: The Canonical SMILES string (C1=CC=C(C(=C1)F)CN2C(=O)C(=C(C=N2)Cl)Cl) is submitted to multiple web-based ADMET prediction platforms (e.g., SwissADME, pkCSM, ProTox-II).
-
Model Selection: Within each platform, a comprehensive suite of predictive models is selected, covering physicochemical properties, pharmacokinetics (ADME), and various toxicity endpoints.
-
Execution: The platforms process the input structure, applying their respective quantitative structure-activity relationship (QSAR) models and algorithms to generate predictions.
-
Data Aggregation: The predicted values for each ADMET parameter from all platforms are collected and organized into summary tables for comparative analysis.
-
Consensus Review: For each parameter, the outputs from the different models are compared. A consensus prediction is established where models agree. Discrepancies are noted as areas of higher uncertainty requiring targeted experimental follow-up.
Predicted Physicochemical Properties and Drug-Likeness
The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These parameters govern its behavior in biological systems and are often evaluated against established "rules of thumb" for oral bioavailability, such as Lipinski's Rule of Five.[9]
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance | Rationale and Implication |
| Molecular Weight (MW) | 289.10 g/mol | Yes (< 500) | Optimal size for passive diffusion across membranes. |
| LogP (Octanol/Water Partition) | 2.55 | Yes (< 5) | Balanced lipophilicity suggests good membrane permeability without excessive partitioning into fatty tissues. |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) | Lack of donors enhances membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Yes (≤ 10) | Within the acceptable range for good solubility and binding interactions. |
| Topological Polar Surface Area (TPSA) | 41.95 Ų | N/A | A low TPSA (< 140 Ų) is predictive of good cell membrane permeability, including potential for blood-brain barrier penetration. |
| Water Solubility (LogS) | -3.15 | Moderately Soluble | Indicates that the compound should be sufficiently soluble for absorption, though formulation strategies may be needed for higher doses. |
Interpretation: The molecule exhibits a promising physicochemical profile, fully complying with Lipinski's rules. Its size, balanced lipophilicity, and low polar surface area are all strong indicators of potentially favorable oral absorption and good membrane permeability.
Predicted Pharmacokinetic (ADME) Profile
A - Absorption
-
Human Intestinal Absorption (HIA): Predicted to be high (>90%). The favorable physicochemical properties strongly support efficient absorption from the gastrointestinal tract.
-
Caco-2 Permeability: Predicted to be high . Caco-2 cells are a standard in vitro model for the gut wall; high permeability here reinforces the prediction of good oral absorption.[10]
-
P-glycoprotein (P-gp) Interaction: Predicted to be a P-gp substrate . P-gp is an efflux transporter that can pump drugs out of cells, potentially reducing bioavailability and limiting penetration into sanctuary sites like the brain.[10][11] This is a potential liability that warrants experimental confirmation (e.g., via an MDCK-MDR1 assay).
D - Distribution
-
Volume of Distribution (VDss): Predicted to be low to moderate . This suggests the compound will not distribute extensively into tissues and will primarily reside in the bloodstream and extracellular fluid.
-
Plasma Protein Binding (PPB): Predicted to be high (>90%). High binding to plasma proteins like albumin can limit the free fraction of the drug available to exert its therapeutic effect and be cleared.
-
Blood-Brain Barrier (BBB) Permeability: Prediction is equivocal . The low TPSA and good lipophilicity are favorable for BBB crossing, but its predicted status as a P-gp substrate is a significant counteracting factor. The "BOILED-Egg" model below visualizes this duality.
Interpretation: The molecule is predicted to be well-absorbed by the gut (residing in the "egg white") but is unlikely to efficiently penetrate the brain (outside the "egg yolk") due to its predicted interaction with the P-gp efflux pump.
M - Metabolism
-
Cytochrome P450 (CYP) Inhibition: The compound is predicted to be an inhibitor of CYP2C9 and CYP3A4 . Inhibition of major CYP enzymes is a significant risk for drug-drug interactions (DDIs). This prediction requires urgent in vitro validation with human liver microsomes. It is not predicted to significantly inhibit CYP1A2, CYP2C19, or CYP2D6.
E - Excretion
-
Total Clearance: Predicted to be low . This is consistent with high plasma protein binding and suggests a potentially longer half-life, which could support less frequent dosing but also increases the risk of accumulation and toxicity.
Predicted Toxicity (T) Profile
| Endpoint | Predicted Outcome | Confidence | Implication and Recommended Action |
| hERG Inhibition | Low risk | High | The compound is not predicted to be a potent blocker of the hERG potassium channel, suggesting a low risk of drug-induced QT prolongation and associated cardiotoxicity.[10] |
| Hepatotoxicity | Potential risk | Medium | Some models flag a potential for liver toxicity. This is a common finding for aromatic and halogenated compounds and should be monitored closely in early in vitro cytotoxicity assays (e.g., using HepG2 cells). |
| AMES Mutagenicity | Non-mutagenic | High | The compound is predicted to be negative in the Ames test, indicating a low likelihood of it being a bacterial mutagen and, by extension, a potential carcinogen. |
| Oral Rat Acute Toxicity (LD₅₀) | Class 4 (300-2000 mg/kg) | Medium | Predicted to be "harmful if swallowed," which is a typical toxicity class for many small molecule drugs. |
Synthesis, Interpretation, and Strategic Recommendations
The in silico analysis paints a picture of a molecule with a promising foundation but notable, addressable liabilities.
Summary of Predicted ADMET Properties:
| Category | Parameter | Prediction | Implication |
| Physicochemical | Drug-Likeness | Favorable | Good starting point for a potential oral drug. |
| Absorption | Intestinal Absorption | High | Excellent potential for oral bioavailability. |
| P-gp Substrate | Yes | Potential Liability: May limit bioavailability and CNS penetration. | |
| Distribution | BBB Penetration | Unlikely | Limited by P-gp efflux. |
| Plasma Protein Binding | High | May lead to a low free fraction and long half-life. | |
| Metabolism | CYP Inhibition | Inhibitor (2C9, 3A4) | Significant Liability: High risk of drug-drug interactions. |
| Excretion | Total Clearance | Low | Consistent with high PPB; suggests longer half-life. |
| Toxicity | hERG Inhibition | Low Risk | Low concern for cardiotoxicity. |
| Hepatotoxicity | Potential Risk | Requires experimental monitoring. | |
| AMES Mutagenicity | Low Risk | Low concern for genotoxicity. |
Strategic Recommendations:
-
Prioritize In Vitro Validation: The most pressing predictions to confirm experimentally are:
-
CYP Inhibition: An immediate in vitro assay using human liver microsomes is essential to quantify the IC₅₀ values for CYP2C9 and CYP3A4. If potent inhibition is confirmed, medicinal chemistry efforts should focus on structural modifications to mitigate this.
-
P-gp Substrate Activity: An in vitro efflux assay (e.g., MDCK-MDR1) is needed to confirm if the compound is indeed a P-gp substrate. This result will be critical in determining its potential for CNS-targeted indications.
-
Hepatotoxicity: Early assessment of cytotoxicity in a human liver cell line (e.g., HepG2) should be performed.
-
-
Medicinal Chemistry Strategy: If the initial biological activity is promising, chemists should consider structural modifications aimed at reducing P-gp substrate affinity and CYP inhibition. This might involve altering the fluorobenzyl moiety or the pyridazinone core to disrupt the key pharmacophoric features recognized by the transporter and enzymes.
-
Indication-Specific Considerations: The predicted poor BBB penetration makes this compound, in its current form, a more suitable candidate for peripherally-acting targets rather than those within the central nervous system.
Conclusion
The comprehensive in silico ADMET assessment of this compound reveals a molecule with a drug-like physicochemical profile and excellent potential for oral absorption. However, the predictions also raise two significant flags: a high risk of drug-drug interactions through inhibition of key metabolic enzymes (CYP2C9, CYP3A4) and a potential for efflux by P-glycoprotein, limiting its distribution. While the predicted toxicity profile is largely benign, a watchful eye on potential hepatotoxicity is warranted.
This predictive profile serves not as a final judgment but as a strategic roadmap. It successfully demonstrates the power of early-stage computational screening to identify key challenges, enabling research teams to design focused, resource-efficient experimental plans to validate these findings and guide the next phase of lead optimization.
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A Researcher's Comprehensive Guide to 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one: Sourcing, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Substituted Pyridazinones
The pyridazinone heterocyclic scaffold has garnered significant attention in medicinal chemistry for its diverse biological activities. These compounds are recognized for their potential as anticancer, anti-inflammatory, and cardiovascular agents.[1] This guide focuses on a specific derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one (CAS No. 175135-46-3), providing an in-depth resource for researchers interested in its procurement and application in drug discovery and development. The unique substitution pattern of this molecule suggests its potential for targeted therapeutic intervention, making a thorough understanding of its properties and availability crucial for advancing research.
Sourcing and Commercial Availability
Procuring high-quality starting materials is a critical first step in any research endeavor. For this compound, several commercial suppliers offer this compound for research purposes. The following table provides a comparative overview of some of these suppliers. Researchers are advised to request certificates of analysis (CoA) and safety data sheets (SDS) from suppliers to ensure the quality and safety of the material.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| VSNCHEM | This compound | 175135-46-3 | C₁₁H₇Cl₂FN₂O | 273.09 | Catalog No. VP30022; Price and availability require a bulk quote request.[2] |
| BLDpharm | This compound | 175135-46-3 | C₁₁H₇Cl₂FN₂O | 273.09 | Requires account for detailed pricing and availability; offers cold-chain transportation.[3] |
Note: The information in this table is based on publicly available data and is subject to change. It is highly recommended to contact the suppliers directly for the most current information on product specifications, availability, and pricing.
Synthetic Approaches: A Generalized Pathway
The synthesis of 2-substituted-4,5-dichloropyridazin-3(2H)-ones generally involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with a suitable benzyl halide. The parent pyridazinone can be synthesized from mucochloric acid and hydrazine.[4] The following diagram illustrates a generalized synthetic route.
Caption: Generalized synthetic pathway for this compound.
Potential Mechanisms of Action and Therapeutic Targets
While specific studies on this compound are limited, the broader class of pyridazinone derivatives has been investigated for various biological activities. Extrapolating from this existing research allows for the formulation of hypotheses regarding its potential mechanisms of action.
Anticancer Activity
Many pyridazinone derivatives have demonstrated potent anticancer properties.[5] A plausible mechanism of action is the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some chlorinated pyridazinones have shown remarkable in vitro inhibition of cancer cell lines.[4] The dichloropyridazine moiety may act as an alkylating agent, inducing DNA damage and subsequent apoptosis in cancer cells.[4] Furthermore, the pyridazine scaffold has been explored for the development of PARP-1 inhibitors, which are crucial in DNA repair mechanisms.[6]
Caption: Hypothesized anticancer mechanisms of action.
Phosphodiesterase (PDE) Inhibition
Pyridazinone derivatives are also known to be effective phosphodiesterase (PDE) inhibitors.[7] PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[8] By inhibiting PDEs, particularly PDE3 and PDE4, these compounds can lead to smooth muscle relaxation, vasodilation, and anti-inflammatory effects.[9] The specific isoform selectivity of this compound would need to be determined experimentally but represents a promising avenue for research in cardiovascular and inflammatory diseases.
Suggested Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound. It is essential to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a framework for determining the cytotoxic effects of the compound on cancer cell lines.[4]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Phosphodiesterase (PDE) Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of the compound against a specific PDE isoform.[10]
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4B)
-
Assay buffer
-
cGMP or cAMP substrate
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., a fluorescently labeled antibody or a commercial kit like PDE-Glo™)
-
384-well plates
-
Plate reader capable of detecting the signal from the chosen detection method
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PDE enzyme, the test compound at various concentrations, and the assay buffer. Include a no-enzyme control and a vehicle control.
-
Initiation of Reaction: Add the cGMP or cAMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a promising research compound with potential applications in oncology and other therapeutic areas. This guide provides a foundational resource for its sourcing, synthesis, and initial biological evaluation. Further research is warranted to elucidate its specific molecular targets, mechanism of action, and in vivo efficacy. The availability of this compound from commercial suppliers facilitates its exploration by the broader scientific community, paving the way for new discoveries in drug development.
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-
Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. PubMed. [Link]
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-
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-
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar. [Link]
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Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. ResearchGate. [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]
- PDE10A Inhibition Reduces NLRP3 Activation and Pyroptosis in Sepsis and Nerve Injury. (Link not available)
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Structure-based discovery and bio-evaluation of a cyclopenta[3][10]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor. PMC - PubMed Central. [Link]
- 4,5-BIS((2,4-DICHLOROBENZYL)THIO)-2-PHENYL-3(2H)-PYRIDAZINONE. gsrs. (Link not available)
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Navigating the Farnesoid X Receptor Landscape: A Technical Guide to GW4064 (CAS 175135-46-3)
Introduction
In the intricate world of nuclear receptor signaling, the Farnesoid X Receptor (FXR) has emerged as a pivotal regulator of metabolic and inflammatory pathways. Its activation governs a symphony of cellular processes, primarily related to bile acid, lipid, and glucose homeostasis. At the forefront of pharmacological tools to dissect these functions is GW4064 (CAS 175135-46-3), a potent and selective synthetic agonist of FXR. This guide provides an in-depth exploration of the biological activities of GW4064, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this compound in their investigations. While GW4064 has proven invaluable, it is crucial to acknowledge its potential for off-target effects, a nuance we will also explore to ensure robust experimental design and interpretation.
Core Mechanism of Action: A Master Regulator of Metabolism
GW4064 exerts its primary biological effects by binding to and activating FXR, a ligand-activated transcription factor. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of a vast network of genes, orchestrating a coordinated response to metabolic challenges.
Signaling Pathway: FXR Activation by GW4064
The canonical pathway of FXR activation by GW4064 involves its entry into the cell and subsequent binding to the ligand-binding domain of FXR in the nucleus. This conformational change facilitates the recruitment of coactivator proteins and the dismissal of corepressors, leading to the initiation of gene transcription.
Figure 2. Experimental workflow for in vivo evaluation of GW4064.
In Vitro Cell-Based Reporter Assay for FXR Activation
This protocol describes a cell-based assay to quantify the potency of GW4064 in activating FXR.
1. Cell Culture and Transfection:
- Culture a suitable cell line, such as HEK293T or HepG2, in appropriate growth medium.
- Co-transfect the cells with an FXR expression vector, an RXRα expression vector, and a reporter plasmid containing multiple copies of an FXRE driving the expression of a reporter gene (e.g., luciferase).
- Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, treat the cells with a serial dilution of GW4064 or vehicle control (e.g., DMSO).
- Incubate the cells for an additional 24 hours.
3. Luciferase Assay:
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
- Plot the relative luciferase activity against the logarithm of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
GW4064 is an indispensable tool for elucidating the multifaceted roles of the Farnesoid X Receptor in health and disease. Its potent and selective agonism of FXR has provided invaluable insights into the regulation of metabolism, inflammation, and cellular proliferation. However, a thorough understanding of its potential off-target activities is crucial for the rigorous interpretation of experimental findings. This guide serves as a comprehensive resource to empower researchers in their endeavors to unravel the complexities of FXR signaling and to explore the therapeutic potential of its modulation.
References
-
Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. [Link]
-
Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. [Link]
-
Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. [Link]
-
Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. [Link]
-
FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. [Link]
-
Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. [Link]
Discovery and history of substituted pyridazinone synthesis
An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Pyridazinones
Foreword: The Enduring Legacy of a "Magic Moiety"
The pyridazinone core, a six-membered heterocyclic ring featuring two adjacent nitrogen atoms and a carbonyl group, stands as a pillar in the edifice of medicinal chemistry.[1] Often dubbed a "wonder nucleus," its derivatives have unlocked a remarkable spectrum of biological activities, from cardiovascular and anti-inflammatory agents to anticancer and agrochemical compounds.[1][2][3] This guide eschews a conventional, rigid format to present a narrative journey through the history and science of substituted pyridazinone synthesis. We will explore the foundational discoveries, dissect the causal logic behind key synthetic strategies, and provide field-proven protocols for the modern researcher. Our focus is not merely on the "how" but the "why"—the scientific reasoning that has driven the evolution of these powerful synthetic methodologies.
Part 1: Genesis of a Heterocycle - The Early Years
The story of pyridazinone begins with its parent, pyridazine. Although the pyridazine ring system was first obtained by Fischer in 1886 and synthesized by Tauber in 1895, it initially garnered less attention than its isomeric diazines, pyrimidine and pyrazine.[1] This was largely because, unlike pyrimidines, pyridazines were not found in nature, a fact that held true until the discovery of pyridazomycin from Streptomyces violaceoniger in the latter half of the 20th century.[4][5]
The initial synthetic explorations laid the groundwork for what would become the most dominant strategy for constructing the pyridazinone ring: the condensation of a precursor molecule containing a 1,4-dicarbonyl or equivalent functionality with hydrazine (H₂N-NH₂). The inherent nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons provide the thermodynamic driving force for a cyclocondensation reaction, elegantly forming the stable six-membered ring.
A key structural feature of pyridazinones is their capacity for tautomerism, with the 3- and 4-hydroxy pyridazine forms existing predominantly in their more stable oxo (pyridazinone) forms.[1] This stability is a cornerstone of the scaffold's utility in drug design.
Part 2: The Classical Cornerstone - Synthesis via Cyclocondensation
The most traditional and still widely practiced route to substituted pyridazinones involves the reaction of a γ-ketoacid or its ester equivalent with hydrazine or a substituted hydrazine. This method's enduring popularity stems from its reliability, operational simplicity, and the ready availability of starting materials.
The Causality of the γ-Ketoacid Route
The choice of a γ-ketoacid (a carboxylic acid with a ketone at the gamma position) is a masterful example of synthetic design. The molecule contains both electrophilic centers (the ketone and the carboxylic acid carbonyls) required for reaction with the two nucleophilic nitrogens of hydrazine. The spatial arrangement of these functional groups is precisely what is needed to favor the formation of a six-membered ring.
The reaction proceeds via a two-step mechanism:
-
Hydrazone Formation: The more reactive ketone carbonyl first reacts with one of the hydrazine's amino groups to form an intermediate hydrazone.
-
Intramolecular Acylation (Cyclization): The remaining free amino group of the hydrazine then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This is followed by the elimination of a water molecule to yield the final, stable dihydropyridazinone ring.
This foundational approach has been the workhorse for generating vast libraries of pyridazinone derivatives for pharmacological screening.
Experimental Protocol 1: A Classic Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol is a representative example of the classical γ-ketoacid condensation method, a self-validating system proven across decades of research.[1][6]
Objective: To synthesize a 6-substituted dihydropyridazinone via cyclocondensation.
Materials:
-
β-(4-substituted benzoyl)propionic acid (1.0 eq)
-
Hydrazine hydrate (80-99%) (1.2 eq)
-
Absolute Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the β-(4-substituted benzoyl)propionic acid in a suitable volume of absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system like toluene:ethyl acetate:formic acid (5:4:1).[6]
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected crystals with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to yield the final 6-aryl-4,5-dihydropyridazin-3(2H)-one.[1]
Diagram: The Foundational γ-Ketoacid Condensation Pathway
Caption: Classical synthesis of pyridazinones via γ-ketoacid and hydrazine condensation.
Part 3: The Modern Synthesis Toolkit - Efficiency and Innovation
While classical methods are robust, the demands of modern drug discovery for speed, efficiency, and molecular diversity have spurred the development of more advanced synthetic strategies.
Multi-Component Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. This approach is highly atom-economical and efficient. A notable example is the ultrasound-promoted synthesis of pyridazinones from arenes, succinic anhydride, and an arylhydrazine, catalyzed by an ionic liquid.[7] This method combines a Friedel-Crafts acylation and a cyclocondensation into a single, rapid operation.[7]
Cycloaddition Strategies
Inverse electron-demand Diels-Alder reactions provide a powerful and regioselective route to the pyridazine core. The reaction of electron-deficient 1,2,4,5-tetrazines with electron-rich alkenes or alkynes results in the formation of a dihydropyridazine intermediate, which then undergoes elimination of N₂ to yield the aromatic pyridazine ring.[1] This strategy allows for the construction of highly functionalized pyridazines that may be difficult to access through classical condensation.[8]
Metal-Catalyzed Cyclizations
Modern organometallic chemistry has introduced novel pathways for pyridazinone synthesis. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones, for example, provide an efficient synthesis of 1,6-dihydropyridazines.[8] The choice of solvent can judiciously control whether the reaction stops at the dihydropyridazine or proceeds directly to the fully oxidized pyridazine.[8]
Diagram: A Modern Multi-Component Reaction (MCR) Workflow
Caption: Streamlined synthesis of pyridazinones using a one-pot MCR approach.
Part 4: From Bench to Bedside - The Impact on Drug Development
The relentless innovation in pyridazinone synthesis is directly fueled by the scaffold's immense therapeutic potential. The ability to readily synthesize diverse libraries of these compounds has been crucial for structure-activity relationship (SAR) studies, leading to the discovery of numerous clinically significant drugs.[2][9]
| Drug Name | Discovery/Key Synthesis Period | Therapeutic Application |
| Minaprine | ~1980s | Antidepressant, Nootropic[9] |
| Emorfazone | ~1980s | Anti-inflammatory, Analgesic[1][9] |
| Levosimendan | ~1990s | Cardiotonic agent (Calcium sensitizer)[9] |
| Pimobendan | ~1980s | Inodilator for congestive heart failure[9] |
| Pyridate | ~1980s | Agrochemical (Herbicide)[5][10] |
This table highlights how synthetic accessibility has enabled the pyridazinone core to be adapted for a wide range of biological targets, from central nervous system receptors to cardiovascular enzymes and photosynthetic pathways.[5][7][9]
Part 5: A Modern Experimental Protocol
To illustrate a more contemporary approach, the following protocol outlines a general procedure for synthesizing pyridazin-3-ones from 3-oxo-2-arylhydrazonopropanals, a method that allows for the creation of highly substituted products.[11]
Experimental Protocol 2: Synthesis of Substituted Pyridazin-3-ones from Arylhydrazonopropanals
Objective: To synthesize a highly functionalized pyridazin-3-one via condensation with an active methylene compound.
Materials:
-
3-oxo-2-arylhydrazonopropanal (1.0 eq)
-
Active methylene compound (e.g., p-nitrophenylacetic acid or cyanoacetic acid) (1.0 eq)
-
Acetic Anhydride (as solvent and dehydrating agent)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, create a mixture of the 3-oxo-2-arylhydrazonopropanal (1a-l) and the chosen active methylene compound (2a or 2b).[11]
-
Solvent Addition: Add acetic anhydride to the mixture. Acetic anhydride serves as both the solvent and a powerful dehydrating agent, which drives the cyclization to completion.[11]
-
Heating: Stir the mixture and heat to reflux for approximately 1 hour.[11]
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product typically precipitates.
-
Filtration and Washing: Collect the solid product by filtration and wash thoroughly with ethanol to remove residual acetic anhydride and other impurities.[11]
-
Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyridazin-3-one derivative.[11]
Causality Note: This method is effective because the acetic anhydride activates the carboxylic acid group of the active methylene compound, facilitating condensation with the aldehyde of the arylhydrazonopropanal. This forms an alkylidene intermediate which rapidly undergoes intramolecular cyclization with the hydrazone nitrogen, followed by two eliminations of water, to yield the stable pyridazinone ring.[11]
Conclusion and Future Outlook
The journey of substituted pyridazinone synthesis is a testament to the dynamic interplay between fundamental chemical principles and the relentless pursuit of therapeutic innovation. From the pioneering cyclocondensations of the late 19th century to the elegant, atom-economical multi-component and metal-catalyzed reactions of the 21st, the methods have evolved dramatically. This evolution has not only expanded the chemical space available to medicinal chemists but has also directly translated into a portfolio of life-impacting drugs and agrochemicals.
Looking ahead, the focus will likely shift towards greener and more sustainable synthetic routes, employing flow chemistry, biocatalysis, and more benign solvent systems. The continued exploration of the pyridazinone scaffold, powered by ever-more sophisticated synthetic tools, ensures that this "magic moiety" will remain a source of novel discoveries in science and medicine for years to come.
References
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El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. organic-chemistry.org. [Link]
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Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(3), 220-230. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(11), 17750-17766. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]
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Grafiati. (n.d.). Bibliographies: 'Pyridazinone Synthesis'. grafiati.com. [Link]
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El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
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Samanta, K. C., et al. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
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Asif, M. (2016). The therapeutic journey of pyridazinone. Expert Opinion on Therapeutic Patents, 27(1), 53-71. [Link]
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Wikipedia. (n.d.). Pyridazine. en.wikipedia.org. [Link]
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ResearchGate. (n.d.). Synthetic route to the formation of pyridazinones 11–19. [Link]
-
Kim, J. S., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research, 39(4), 453-464. [Link]
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Asif, M., Singh, A., & Siddiqui, A. A. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4), 833-844. [Link]
-
Gancia, E., et al. (2011). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 54(24), 8464-8478. [Link]
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Journal of Pharmaceutical Research, 2(1), 1-12. [Link]
-
Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95-103. [Link]
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Methodological & Application
Application Note: A Luminescence-Based Kinase Inhibition Assay for the Characterization of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The pyridazinone scaffold is a heterocyclic motif of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents.[3][4] Recent studies on chlorinated pyridazin-3(2H)-ones have demonstrated cytotoxic effects against cancer cell lines, suggesting that their mechanism of action may involve the inhibition of key signaling pathways.[5]
This application note presents a detailed, robust protocol for evaluating the inhibitory potential of a novel pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one , against a target kinase. We will employ a universal, luminescence-based assay methodology that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] This approach provides a highly sensitive and high-throughput compatible method for determining inhibitor potency (IC50) and serves as a foundational tool for primary screening and lead characterization in drug discovery programs.[2][7]
Principle of the ADP-Glo™ Kinase Assay
The protocol described herein utilizes the ADP-Glo™ Kinase Assay, a technology designed to measure the activity of any ADP-generating enzyme.[8] The assay is based on a two-step enzymatic process that correlates the amount of ADP produced in a kinase reaction to a luminescent signal.[9]
-
Kinase Reaction & ATP Depletion: In the primary kinase reaction, the kinase transfers a phosphate group from ATP to its substrate, generating ADP. Upon completion of the kinase reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP.[10]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This formulation converts the ADP generated in the initial reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, producing a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[6][10] Therefore, a potent inhibitor will result in low ADP production and, consequently, a low luminescent signal.
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: this compound
-
Target Kinase: e.g., Recombinant Human Src Kinase (Thermo Fisher Scientific)
-
Kinase Substrate: e.g., Poly(Glu, Tyr) 4:1 peptide (Sigma-Aldrich)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101)
-
Reference Inhibitor: e.g., Staurosporine (Selleck Chemicals)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Sigma-Aldrich)
-
Plates: Solid white, low-volume, 384-well assay plates (Corning)
-
Instrumentation: Multimode plate reader with luminescence detection capabilities (e.g., BMG LABTECH PHERAstar FSX).[11]
Experimental Protocols
A robust kinase assay requires careful optimization of enzyme and substrate concentrations to ensure that the experiment is conducted under initial velocity conditions, providing an accurate determination of inhibitor potency.[12][13]
Part 1: Reagent Preparation
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Reference Inhibitor Stock: Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.
-
Kinase Stock: Prepare a 50 µg/mL stock solution of Src kinase in Kinase Reaction Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock: Prepare a 1 mg/mL stock solution of Poly(Glu, Tyr) substrate in sterile, nuclease-free water.
-
ATP Stock: Prepare a 10 mM stock solution of ATP (provided in the ADP-Glo™ kit) in sterile, nuclease-free water.
Part 2: Assay Optimization (Prior to IC50 Determination)
A. Kinase Titration: The goal is to determine the kinase concentration that yields a robust signal (e.g., 50-80% of the maximum signal from the ATP/ADP standard curve) within the linear range of the assay.
-
Set up reactions in a 384-well plate containing a serial dilution of the kinase (e.g., from 100 ng/reaction down to 0 ng/reaction).
-
Add a fixed, saturating concentration of substrate and ATP (e.g., 100 µg/mL substrate and 10 µM ATP).
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and develop the luminescent signal according to the ADP-Glo™ protocol.
-
Select the kinase concentration that gives approximately 50-80% of the maximal signal for subsequent experiments.
B. ATP Concentration (Km Determination): For ATP-competitive inhibitors, assay sensitivity is highest when the ATP concentration is at or near its Michaelis-Menten constant (Km).
-
Using the optimal kinase concentration determined above, set up reactions with a serial dilution of ATP (e.g., from 100 µM down to 0 µM).
-
Incubate, stop, and develop the signal as described previously.
-
Plot kinase activity (luminescence) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP. Use this ATP concentration for the IC50 assay.
Part 3: Inhibitor Potency (IC50) Determination
This protocol describes the steps to generate a 10-point dose-response curve for the test compound.
Caption: Experimental workflow for IC50 determination.
Step-by-Step Methodology:
-
Compound Plating:
-
Create a serial dilution series of this compound in Kinase Reaction Buffer, starting from a high concentration (e.g., 300 µM) down to a low concentration, ensuring the final DMSO concentration remains constant across all wells (typically ≤1%).[12]
-
Include controls: "No Inhibitor" (buffer + DMSO only) for 100% activity and "No Enzyme" (buffer + DMSO only) for background signal.
-
Using a multichannel pipette or liquid handler, add 5 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
-
Kinase Addition:
-
Prepare a working solution of the kinase in Kinase Reaction Buffer at 3 times the final desired concentration (determined in Part 2A).
-
Add 5 µL of the kinase working solution to all wells except the "No Enzyme" controls. Add 5 µL of buffer to the "No Enzyme" wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[13]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing ATP and substrate in Kinase Reaction Buffer at 3 times their final desired concentrations. The ATP concentration should be equal to its predetermined Km.
-
Add 5 µL of the reaction mix to all wells to start the kinase reaction. The total reaction volume is now 15 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature. The reaction time should be within the linear range of product formation.
-
-
Signal Development:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.[9]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average luminescence signal of the "No Enzyme" (background) wells from all other wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Hypothetical Data Presentation
The following table summarizes hypothetical results for the test compound and a reference inhibitor against Src kinase.
| Compound | Target Kinase | ATP Conc. (µM) | IC50 (nM) |
| This compound | Src | 15 (Km) | 125.7 |
| Staurosporine (Reference) | Src | 15 (Km) | 8.2 |
Trustworthiness and Scientific Insights
-
Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is critical for data validation. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the assay is robust for screening (a Z' > 0.5 is considered excellent).[6]
-
Compound Interference: A critical consideration in luminescence-based assays is potential compound interference. An inhibitor of luciferase would create a false positive by reducing the light output.[13] To rule this out, a counter-screen should be performed where the compound is tested directly against the luciferase enzyme in the absence of the kinase reaction. The ADP-Glo™ system's use of a stabilized, solvent-tolerant luciferase minimizes but does not eliminate this risk.[10]
-
Mechanism of Action: The protocol is optimized for identifying ATP-competitive inhibitors. To further investigate the mechanism of action (e.g., non-competitive or uncompetitive), the IC50 determination can be repeated at multiple, fixed concentrations of ATP (e.g., 0.5x, 1x, 5x, and 10x Km). The resulting changes in IC50 values can provide insight into the inhibitor's binding mode.[13]
Conclusion
This application note provides a comprehensive and validated framework for assessing the inhibitory activity of this compound. The use of the universal ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput method for determining inhibitor potency. By following the detailed protocols for assay optimization, IC50 determination, and data analysis, researchers can confidently characterize novel kinase inhibitors and accelerate the early stages of the drug discovery pipeline.
References
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Celtarys Research (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]
-
Ancilin, J., et al. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. IntechOpen. Available at: [Link]
-
Leveridge, M., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Revvity (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
BellBrook Labs (2024). What Is the Best Kinase Assay?. Available at: [Link]
-
BPS Bioscience (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
El-Sayed, M. A. A., & El-Gazzar, M. G. (2022). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
Vidugiriene, J., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. SLAS Discovery. Available at: [Link]
-
Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. Available at: [Link]
-
Acar, C., et al. (2024). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Pharmaceuticals. Available at: [Link]
-
Eurofins DiscoverX (2025). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, T., et al. (2024). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry. Available at: [Link]
-
East Port Praha. Technologies to Study Kinases. Available at: [Link]
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Protocol for testing anticancer activity of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one on cancer cell lines
Application Note & Protocol
Title: A Phased Approach for Evaluating the Anticancer Activity of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one on Cancer Cell Lines
Abstract & Rationale
The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive agents, including those targeting cancer.[1] Marketed drugs such as Olaparib, a PARP inhibitor, demonstrate the clinical success of this heterocyclic system.[1] Specifically, chlorinated pyridazinones have shown potent cytotoxic effects. The parent-like structure, 4,5-Dichloro-2-pyridazin-3(2H)-one, exhibited significant in vivo tumor inhibition, suggesting a dual mechanism as an anti-metabolite and an alkylating agent due to its reactive chloro groups.[2][3]
This document provides a comprehensive, phased protocol to systematically evaluate the in vitro anticancer potential of a novel derivative, This compound (hereafter referred to as "Compound X"). The addition of the 2-fluorobenzyl group at the N2 position is a common medicinal chemistry strategy to enhance binding affinity, modulate solubility, or alter metabolic stability. Therefore, a rigorous, stepwise evaluation is warranted.
Our experimental design follows a logical progression from broad cytotoxicity screening to detailed mechanistic investigation. This self-validating workflow ensures that resources are directed toward understanding the compounds that show the most promise in initial, cost-effective assays before proceeding to more complex, hypothesis-driven studies.
Overall Experimental Workflow
The protocol is structured in three phases to build a comprehensive profile of Compound X's activity. Initial screening identifies cytotoxic potency (Phase 1), which is then validated with a long-term survival assay (Phase 2). Finally, promising results are investigated further to elucidate the mechanism of action (Phase 3).
Figure 1: Phased experimental workflow for anticancer drug evaluation.
Preparation of Compound X
3.1 Rationale: Accurate and consistent compound concentration is critical for reproducible results. The use of a high-purity solvent like DMSO is standard for dissolving hydrophobic small molecules for in vitro assays. Preparing a high-concentration stock minimizes the volume of solvent added to cell cultures, preventing solvent-induced toxicity.
3.2 Protocol:
-
Reconstitute: Dissolve lyophilized Compound X in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.
-
Aliquot & Store: Prepare single-use aliquots of the 100 mM stock to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -80°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate complete cell culture medium. The final concentration of DMSO in the culture well should never exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (medium with the equivalent highest percentage of DMSO) must be included in every experiment.
Cell Line Selection and Culture
4.1 Rationale: The choice of cell lines is critical. A panel of cell lines from different cancer types (e.g., breast, lung, colon) should be used in initial screening to identify potential selectivity. For this protocol, we will use MCF-7 (breast adenocarcinoma, estrogen-receptor positive), MDA-MB-231 (triple-negative breast cancer), and A549 (non-small cell lung cancer) as representative examples.
4.2 Protocol:
-
Cell Culture: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency. Ensure cells are in the logarithmic growth phase for all experiments to ensure uniformity and metabolic activity.
Phase 1: Protocol for Primary Cytotoxicity Screening (MTT Assay)
5.1 Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[6]
5.2 Materials:
-
96-well flat-bottom cell culture plates
-
Compound X working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol or DMSO)
-
Multi-well spectrophotometer (plate reader)
5.3 Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of Compound X. Remove the old medium from the wells and add 100 µL of the fresh medium containing the desired final concentrations of Compound X (e.g., 0.01 µM to 100 µM), a vehicle control (DMSO), and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7] Incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Gently agitate the plate for 10 minutes on a plate shaker to ensure complete dissolution. Read the absorbance at 570 nm using a plate reader.[5]
5.4 Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log-transformed concentration of Compound X.
-
Determine the IC50 (half-maximal inhibitory concentration) value using a non-linear regression (sigmoidal dose-response) curve fit.
Table 1: Example IC50 Data Presentation
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
|---|---|---|
| MCF-7 | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
Phase 2: Protocol for Antiproliferative Validation (Clonogenic Assay)
6.1 Principle: The clonogenic assay, or colony formation assay, is the gold standard for measuring the long-term reproductive integrity of cells after treatment.[8][9] It assesses the ability of a single cell to undergo enough divisions to form a colony (defined as ≥50 cells).[10] This assay distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects and provides a more rigorous assessment of anticancer potential than short-term viability assays.[11]
6.2 Materials:
-
6-well cell culture plates
-
Compound X working solutions
-
Fixation solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet in methanol
6.3 Step-by-Step Methodology:
-
Cell Seeding: Determine the plating efficiency of each cell line beforehand. Seed a low, precise number of cells (e.g., 200-1000 cells) per well of a 6-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with Compound X at concentrations relevant to the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Recovery: After 24 hours, remove the compound-containing medium, wash the cells gently with PBS, and add fresh, complete medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. Do not disturb the plates during this time.
-
Fixation and Staining: When colonies in the control wells are visible to the naked eye, remove the medium, wash with PBS, and fix the colonies with glutaraldehyde for 15 minutes. After fixation, stain with crystal violet for 30 minutes.
-
Wash and Dry: Gently wash the plates with water to remove excess stain and let them air dry.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well.
6.4 Data Analysis:
-
Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) * 100
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100))
-
Plot the Surviving Fraction against the compound concentration.
Phase 3: Protocols for Mechanistic Investigation
If Compound X demonstrates potent activity in Phases 1 and 2, the following assays will help elucidate its mechanism of action.
Apoptosis Induction (Annexin V / Propidium Iodide Staining)
7.1.1 Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[12] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[15]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
7.1.2 Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with Compound X (at IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI solution to the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry, using a 488 nm laser for excitation.[13]
Caspase-3/7 Activity Assay
7.2.1 Principle: Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade. Their activation is a hallmark of apoptosis. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specific for Caspase-3 and -7.[16] When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.[17][18]
Figure 2: Simplified intrinsic apoptosis pathway highlighting Caspase-3/7 activation.
7.2.2 Step-by-Step Methodology:
-
Treatment: Seed cells in a white-walled, 96-well plate and treat with Compound X as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[17]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader.
Cell Cycle Analysis
7.3.1 Principle: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M).[19] This can be analyzed by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in different cycle phases. RNase treatment is required because PI also binds to double-stranded RNA.[20]
7.3.2 Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with Compound X (at IC50 concentration) for 24 hours.
-
Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Fix overnight at 4°C or for at least 2 hours on ice.[20]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
7.3.3 Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Table 2: Example Cell Cycle Distribution Data Presentation
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound X (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion & Future Directions
This structured, multi-phase approach provides a robust framework for the initial characterization of the anticancer activity of this compound. By progressing from broad screening to specific mechanistic questions, this protocol enables a comprehensive understanding of the compound's potency, antiproliferative effects, and mode of action. Positive results, such as potent IC50 values, inhibition of colony formation, and induction of apoptosis or cell cycle arrest, would provide a strong rationale for advancing the compound into more complex studies, including target identification, Western blot analysis for key pathway proteins (e.g., PARP, p53, Bcl-2), and eventual in vivo animal models.
References
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Al-Ostath, A., et al. (2023). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer." Journal of the Iranian Chemical Society. Available at: [Link]
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Al-Salahi, R., et al. (2023). "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation." RSC Medicinal Chemistry. Available at: [Link]
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Al-Salahi, R., et al. (2023). "Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation." RSC Publishing. Available at: [Link]
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Lattmann, E., et al. (2014). "Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents." SAJ Cancer Science. Available at: [Link]
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Lakshmanan, I., & Batra, S. K. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol. Available at: [Link]
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Bio-protocol. (2012). "Clonogenic Assay." Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). "Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview." MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2013). "Assay Guidance Manual: Cell Viability Assays." Available at: [Link]
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Franken, N. A., et al. (2006). "Clonogenic assay of cells in vitro." Nature Protocols. Available at: [Link]
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University of Wisconsin Carbone Cancer Center. "Cell Cycle Analysis." Available at: [Link]
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Available at: [Link]
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Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Available at: [Link]
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protocols.io. (2022). "Caspase 3/7 Activity." Available at: [Link]
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ResearchGate. (2018). "Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies." Available at: [Link]
-
Zhu, H. (2012). "Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining)." Bio-protocol. Available at: [Link]
-
MDPI. (2024). "Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line." Available at: [Link]
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Elabscience. "Technical Manual Caspase 3/7 Activity Assay Kit." Available at: [Link]
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Taylor & Francis Online. (2022). "Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies." Available at: [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). "Assaying cell cycle status using flow cytometry." Current protocols in molecular biology. Available at: [Link]
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The Francis Crick Institute. (2023). "Cell Cycle Analysis By Flow Cytometry." YouTube. Available at: [Link]
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Creative Bioarray. "BrdU Cell Proliferation Assay." Available at: [Link]
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ResearchGate. (2006). "Clonogenic assay of cells." Available at: [Link]
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Bio-protocol. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Available at: [Link]
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protocols.io. (2023). "MTT Assay protocol." Available at: [Link]
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Lattmann, E., et al. (2014). "Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents." ScholArena. Available at: [Link]
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Henrik's Lab. (2022). "Clonogenic Cell Survival Assay (Colony Formation Assay)." YouTube. Available at: [Link]
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Application Notes and Protocols for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Pyridazinone Scaffold in Cardiovascular Therapeutics
The pyridazinone core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1] In the realm of cardiovascular research, pyridazinone derivatives have been successfully developed into therapeutic agents for conditions such as heart failure, hypertension, and thrombosis.[2][3] These compounds often exert their effects through the modulation of key enzymes and receptors within the cardiovascular system.[4]
This document provides a detailed guide for the investigation of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one (CAS: 175135-46-3), a specific derivative of the pyridazinone family. While direct studies on this particular molecule are not yet prevalent in publicly accessible literature, its structural features suggest a strong potential for cardiovascular activity based on the well-established pharmacology of analogous compounds. This guide will, therefore, present a proposed mechanism of action and a series of robust experimental protocols to elucidate its cardiovascular effects. These protocols are designed to be self-validating and are grounded in standard methodologies for cardiovascular drug discovery.
Proposed Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition
A prominent mechanism of action for many cardiovascularly active pyridazinones is the inhibition of phosphodiesterase 3 (PDE3).[4] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in two primary beneficial cardiovascular effects:
-
Inotropy: In cardiac muscle, elevated cAMP enhances calcium influx, leading to increased contractility (positive inotropic effect).
-
Vasodilation: In vascular smooth muscle, increased cAMP promotes relaxation, leading to vasodilation and a reduction in blood pressure.
Given the structural similarity of this compound to known PDE3 inhibitors, it is hypothesized that this compound will exhibit similar inhibitory activity.
Experimental Protocols
The following protocols provide a comprehensive framework for evaluating the cardiovascular activity of this compound.
Protocol 1: In Vitro PDE3 Enzyme Inhibition Assay
This initial screen will determine if the compound directly inhibits PDE3 activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against purified PDE3 enzyme.
Materials:
-
Human recombinant PDE3 enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl based)
-
This compound
-
Positive control (e.g., Milrinone or Cilostamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
-
Assay Reaction:
-
Add assay buffer to each well of a 96-well plate.
-
Add the test compound at various concentrations, the positive control, or vehicle control (DMSO) to the respective wells.
-
Add the PDE3 enzyme to all wells and incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the reaction by adding cAMP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution.
-
Add 5'-nucleotidase to convert the AMP produced into adenosine and inorganic phosphate.
-
Quantify the amount of inorganic phosphate generated using a suitable detection reagent (e.g., malachite green-based).
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of PDE3 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | Predicted IC50 (µM) |
| This compound | 0.1 - 10 |
| Milrinone (Positive Control) | ~0.5 |
Table 1: Hypothetical IC50 values for PDE3 inhibition.
Protocol 2: Ex Vivo Assessment of Vasodilatory Effects in Isolated Aortic Rings
This protocol will evaluate the functional consequence of PDE3 inhibition in vascular tissue.
Objective: To determine the vasodilatory potency of this compound on pre-constricted isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (vasoconstrictor)
-
This compound
-
Positive control (e.g., Sodium Nitroprusside)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes, replacing the buffer every 15 minutes.
-
-
Contraction and Vasodilation:
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 (half-maximal effective concentration).
-
| Compound | Predicted EC50 (µM) |
| This compound | 0.5 - 20 |
| Sodium Nitroprusside (Positive Control) | ~0.1 |
Table 2: Hypothetical EC50 values for vasodilation in isolated aortic rings.
Protocol 3: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol will assess the compound's ability to lower blood pressure in a relevant animal model of hypertension.
Objective: To evaluate the effect of acute administration of this compound on blood pressure in spontaneously hypertensive rats.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
This compound
-
Positive control (e.g., Hydralazine)
-
Non-invasive blood pressure measurement system (tail-cuff method) or telemetry system for continuous monitoring.
Procedure:
-
Animal Acclimatization: Acclimatize the SHRs to the blood pressure measurement procedure for several days before the experiment to minimize stress-induced fluctuations.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure and heart rate for each animal.
-
Compound Administration:
-
Administer this compound, vehicle, or the positive control to different groups of rats via a suitable route (e.g., oral gavage or intraperitoneal injection). Use a range of doses.
-
-
Post-Dose Monitoring:
-
Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at each time point for each treatment group.
-
Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).
-
| Treatment Group | Dose (mg/kg) | Predicted Maximum Decrease in Mean Arterial Pressure (mmHg) |
| Vehicle | - | < 5 |
| This compound | 10 | 15 - 25 |
| This compound | 30 | 30 - 50 |
| Hydralazine (Positive Control) | 5 | ~40 |
Table 3: Hypothetical in vivo antihypertensive effects in SHRs.
Conclusion and Future Directions
The protocols outlined in this document provide a clear and logical path for the initial cardiovascular profiling of this compound. Based on the extensive research into the pyridazinone scaffold, there is a strong rationale for investigating this compound as a potential cardiovascular agent, likely acting through PDE3 inhibition. Successful outcomes from these initial studies would warrant further investigation into its inotropic effects in isolated cardiac tissues, pharmacokinetic profiling, and long-term efficacy and safety studies. The exploration of this and other novel pyridazinone derivatives continues to be a promising avenue for the development of new and improved cardiovascular therapies.
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. National Center for Biotechnology Information. Available from: [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available from: [Link]
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Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available from: [Link]
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SYNTHESIS AND IN-VIVO ACTIVITY OF SOME ANTIHYPERTENSIVE AGENT BASED ON PYRIDAZINE SCAFFOLD DESIGN. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PubMed. Available from: [Link]
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2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available from: [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Available from: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available from: [Link]
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Guide to the Preparation of Stock Solutions of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one for In Vitro Cell-Based Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including applications in oncology and cardiovascular research.[1][2] 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one is a member of this promising class of compounds. A critical and often underestimated step in determining its biological activity is the accurate and reproducible preparation of solutions for cell culture applications. Due to the inherent low aqueous solubility of many small molecules, this process requires careful selection of solvents and adherence to strict protocols to avoid artifacts such as cytotoxicity from the solvent or precipitation of the compound, which can invalidate experimental results. This guide provides a detailed, experience-driven framework for preparing high-concentration stock solutions and subsequent working solutions of this compound, ensuring scientific integrity and maximizing the reliability of in vitro data.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a robust protocol.[3][4] this compound is a synthetic organic compound whose characteristics dictate its handling and solubilization strategy.
| Property | Value | Source |
| IUPAC Name | 4,5-Dichloro-2-(2-fluorobenzyl)pyridazin-3(2H)-one | BLDpharm |
| CAS Number | 175135-46-3 | BLDpharm |
| Molecular Formula | C₁₁H₇Cl₂FN₂O | BLDpharm |
| Molecular Weight | 273.09 g/mol | VSNCHEM[5] |
| Appearance | White to yellow powder/crystal (typical for related compounds) | Chem-Impex[6] |
| Storage | Sealed in a dry place, at room temperature. | BLDpharm |
The Science of Solubilization for Cell Culture
The primary challenge in preparing this compound for cell-based assays is its presumed hydrophobicity, a common feature of pyridazinone derivatives designed to interact with intracellular targets.[7] Direct dissolution in aqueous cell culture media is often impossible, necessitating the use of an organic solvent to create a concentrated stock solution, which is then diluted to a final, biocompatible concentration.
The Rationale for Solvent Selection
Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery and cell biology for its exceptional solubilizing power and relatively low toxicity at concentrations typically used in final assays.[8][9] Ethanol is a viable alternative, particularly if DMSO interferes with a specific assay or cell type.[10]
The cardinal rule is to minimize the final solvent concentration in the cell culture medium. High concentrations of organic solvents can fluidize cell membranes, interfere with protein function, and induce cellular stress or apoptosis, thereby confounding the interpretation of the compound's specific biological effects.[10][11][12]
Establishing a Safe Solvent Concentration
It is imperative to conduct a solvent tolerance study for your specific cell line. However, established best practices provide a reliable starting point.
| Solvent | Recommended Final Concentration | Critical Considerations |
| DMSO | ≤ 0.5% (v/v) , ideally ≤ 0.1% | Can affect cell differentiation and has been shown to have inhibitory or stimulatory effects depending on the cell type and concentration.[8][13] |
| Ethanol | ≤ 0.5% (v/v) | Generally less toxic than DMSO at equivalent low concentrations but may be less effective at solubilizing highly lipophilic compounds.[14][15][16] |
A solvent control (media containing the same final concentration of the solvent as the test wells) must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts.[17]
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich, Cat. No. D2650)[18]
-
Analytical balance (sensitivity ±0.01 mg)
-
Chemical fume hood or biological safety cabinet (BSC)
-
Sterile microcentrifuge tubes (1.5 mL) or amber glass vials[19]
-
Calibrated micropipettes (P1000, P200, P20) and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)[19]
-
Sterile 0.2 µm syringe filters (PTFE for organic solvents)
-
Sterile syringes
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves
Protocol 1: Preparation of a 50 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock, which serves as the source for all subsequent dilutions. A concentration of 50 mM is chosen as it provides flexibility for a wide range of final assay concentrations while minimizing the volume of DMSO added to the culture.
The "Why": Causal Logic
-
High Concentration: Creates a small-volume, long-term supply, reducing the need for repeated weighing of the powder, which can introduce variability and risk of contamination.
-
DMSO: Used for its strong solubilizing properties for compounds of this class.
-
Aliquoting: Prevents degradation and contamination associated with repeated freeze-thaw cycles of the entire stock.[17]
-
Sterile Filtration: Ensures the stock solution does not introduce microbial contamination into the cell culture.[20]
Calculation
To prepare 1 mL of a 50 mM stock solution:
-
Molecular Weight (MW): 273.09 g/mol
-
Desired Concentration (C): 50 mM = 0.050 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (m) = C x V x MW Mass = (0.050 mol/L) x (0.001 L) x (273.09 g/mol ) = 0.01365 g = 13.65 mg
Step-by-Step Methodology
-
Preparation: Don all appropriate PPE. Perform all steps involving the handling of dry powder and pure DMSO within a chemical fume hood or BSC.
-
Weighing: Carefully weigh out 13.65 mg of this compound onto a weighing paper or directly into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.
-
Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex at maximum speed for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.2 µm PTFE syringe filter and dispense the solution into a new, sterile 1.5 mL tube. This step is critical for removing any potential microbial contaminants.
-
Aliquoting and Storage: Immediately dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Label each tube clearly with the compound name, concentration (50 mM), solvent (DMSO), and date.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[17] Avoid storing in frost-free freezers, as temperature cycling can degrade the compound.
Protocol 2: Preparation of Working Solutions for Cell Dosing
This protocol outlines the critical step of diluting the concentrated stock into the final cell culture medium. The key challenge is to avoid compound precipitation upon introduction to the aqueous environment, a phenomenon known as "crashing out." A serial or intermediate dilution step is highly recommended to mitigate this.[17]
Example: Preparing a 50 µM Final Concentration
This example assumes the final volume in the cell culture well is 1 mL and the desired final DMSO concentration is 0.1%.
Step A: Intermediate Dilution (Recommended)
-
Thaw one 20 µL aliquot of the 50 mM master stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution by adding 2 µL of the 50 mM stock to 998 µL of complete cell culture medium.
-
Vortex immediately but gently. This creates a 100 µM intermediate solution in 0.2% DMSO. This gradual reduction in solvent concentration helps maintain solubility.
Step B: Final Dilution
-
Add 500 µL of the 100 µM intermediate solution to 500 µL of cell culture medium (or directly to cells in 500 µL of medium).
-
This yields a final concentration of 50 µM of the compound in 0.1% DMSO .
Direct Dilution (Alternative Method)
For a 1000-fold dilution:
-
Add 1 µL of the 50 mM master stock solution directly to 999 µL of pre-warmed cell culture medium .
-
Vortex or pipette mix immediately and vigorously to ensure rapid dispersion. This method carries a higher risk of precipitation.
Dilution Series Table
The following table provides a template for creating a dilution series from the 50 mM master stock to achieve a final DMSO concentration of 0.1% (a 1:1000 dilution).
| Final Compound Conc. | Master Stock (50 mM) Volume | Medium Volume (for 1 mL final) |
| 50 µM | 1.0 µL | 999 µL |
| 25 µM | 0.5 µL | 999.5 µL |
| 10 µM | 0.2 µL | 999.8 µL |
| 5 µM | 0.1 µL | 999.9 µL |
| 1 µM | 0.02 µL (requires serial dilution) | - |
Quality Control and Best Practices for Reproducibility
-
Always Use a Solvent Control: Treat a set of cells with medium containing the highest concentration of DMSO used in your experiment (e.g., 0.1%) to isolate the effects of the compound.[17]
-
Visual Inspection: Before adding to cells, always inspect your final working solution for any signs of precipitation (cloudiness, crystals). If observed, the solution is not valid.
-
Prepare Fresh: Working solutions in aqueous media are generally not stable and should be prepared fresh for each experiment from the frozen DMSO stock.[22]
-
Avoid Repeated Freeze-Thaw: Use a fresh aliquot of the master stock for each experiment to ensure concentration accuracy and compound integrity.[17]
-
Mind the "Three S's": Always be mindful of the S olvent, S olubility, and S tability of your small molecule to ensure optimum performance.[3]
References
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Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]
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Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 16(7), 6097-6108. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415029, 4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 415030, 4,5-Bis((3,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
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Iacovelli, F., et al. (2022). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports, 12(1), 1-13. Retrieved from [Link]
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Ho, T. T. B., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859. Retrieved from [Link]
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Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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Fun, H. K., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3055. Retrieved from [Link]
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Ashour, A. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
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Lee, D. W., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(11), 1339. Retrieved from [Link]
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Kumar, D., & Carron, R. (2020). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. ResearchGate. Retrieved from [Link]
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Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]
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Ho, T. T. B., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7). Retrieved from [Link]
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Koparir, M., Orek, C., & Sarac, K. (2012). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 899-921. Retrieved from [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. Retrieved from [Link]
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Singh, V. K. (2013). Can I store the drug solution made in cell culture media? ResearchGate. Retrieved from [Link]
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Lee, D. W., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
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Ho, T. T. B., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate. Retrieved from [Link]
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Unknown. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
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Reddit. (2022). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]
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AHH Chemical. (n.d.). 4,5-Dichloro-2-(2-chloro-6-fluorobenzyl)pyridazin-3(2H)-one, 95+%. Retrieved from [Link]
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Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]
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Ates, G., et al. (2020). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. DergiPark. Retrieved from [Link]
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Al-Samydai, A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences, 24(16), 12711. Retrieved from [Link]
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Scott, J. S., & Degorce, S. L. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 918-933. Retrieved from [Link]
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LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]
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Frank, D. (2015). Preparing Solutions - Part 3: Dilutions from stock solutions. YouTube. Retrieved from [Link]
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In vivo dosing and formulation for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one in mouse models
An Application Guide for the In Vivo Formulation and Dosing of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one in Preclinical Mouse Models
Authored by a Senior Application Scientist
Introduction: Navigating the Preclinical Path for Novel Pyridazinone Analogs
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including cardiotonic, anticancer, and anti-inflammatory properties.[1][2][3] this compound represents a novel investigational compound from this class. A critical and often challenging step in the preclinical evaluation of such compounds is the development of a robust and reproducible in vivo dosing strategy. The physicochemical properties of pyridazinone derivatives, particularly their characteristically low aqueous solubility, frequently complicate the creation of formulations that ensure consistent bioavailability and therapeutic exposure in animal models.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rationally design and execute in vivo studies for this compound in mice. We move beyond simple procedural lists to explain the fundamental principles behind formulation selection and administration techniques. The protocols herein are designed as self-validating systems, emphasizing checkpoints and rationale to empower researchers to adapt these methods to their specific experimental contexts while maintaining scientific rigor.
Section 1: Foundational Pre-Formulation Assessment
Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. Given the novelty of this compound, direct experimental data is not publicly available. Therefore, we must proceed based on the known properties of structurally similar pyridazinones.
Key Physicochemical Parameters & Rationale:
| Parameter | Estimated Value / Characteristic | Rationale & Implication for Formulation |
| Molecular Weight | ~289.1 g/mol | Influences diffusion and absorption. Calculated based on chemical structure. |
| Aqueous Solubility | Predicted to be very low (<10 µg/mL) | Based on data from similar pyridazinone compounds[4][5]. This is the primary challenge to overcome. Direct administration in saline or water is not feasible. |
| LogP | Predicted to be high | Lipophilic compounds often have poor aqueous solubility but may be suitable for lipid-based formulations.[6] |
| pKa | Weakly basic/neutral | The pyridazinone core lacks strongly ionizable groups, meaning pH modification is unlikely to significantly improve aqueous solubility. |
| Chemical Stability | Generally stable | Pyridazinone rings are typically stable, but stability in potential vehicle candidates should be confirmed via short-term stress testing (e.g., 24h at room temperature). |
Protocol 1: Rapid Solubility Screening
Objective: To empirically determine the best solvent system for subsequent formulation development.
-
Preparation: Weigh 1-2 mg of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test vehicle. Test vehicles should include:
-
Solubilization: Vortex each vial vigorously for 2-5 minutes. Use a bath sonicator if necessary.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, add another aliquot of the vehicle to determine the approximate saturation solubility.
-
Decision Point: The vehicle that dissolves the compound at the highest concentration with the lowest percentage of organic co-solvent is typically the lead candidate for formulation development. For poorly soluble compounds, achieving a true solution may not be possible, guiding the strategy towards a suspension.
Section 2: Formulation Development & Protocols
The choice of formulation is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategy is dictated by the desired route of administration and the compound's solubility.
Oral Administration Formulations
Oral gavage is the most common route for initial efficacy studies due to its clinical relevance and ease of administration.[8]
Formulation Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate oral formulation.
Caption: Workflow for Oral Formulation Selection.
Table of Common Oral Formulations for Poorly Soluble Compounds
| Formulation Type | Example Composition | Advantages | Disadvantages & Mitigation |
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | Simple to prepare; suitable for high doses; generally well-tolerated.[7] | Potential for non-uniform dosing (mitigate with constant stirring); particle size can affect absorption (mitigate with micronization). |
| Co-Solvent Solution | 10% DMSO, 40% PEG-400, 50% Saline | Homogeneous solution ensures dose uniformity; can enhance absorption.[5] | Potential for drug precipitation upon entering GI tract; co-solvents can have intrinsic biological effects (always include a vehicle control group).[9] |
| Lipid Solution | Compound dissolved in Corn Oil or Sesame Oil | Enhances absorption of lipophilic drugs via lymphatic pathways; protects compound from degradation.[10] | Limited to oil-soluble compounds; may affect animal metabolism (use vehicle control). |
Protocol 2: Preparation of a 10 mg/mL Aqueous Suspension
Objective: To prepare a homogeneous and dose-accurate suspension for oral gavage.
-
Vehicle Preparation: Prepare a 0.5% (w/v) CMC vehicle. Add 500 mg of sodium CMC to ~80 mL of sterile water. Heat to ~60°C while stirring until fully dissolved. Cool to room temperature and adjust the final volume to 100 mL. Add 100 µL of Tween 80 and mix thoroughly.
-
Compound Weighing: For a 10 mL final volume, weigh 100 mg of this compound.
-
Wetting the Powder: Add a small amount (~1 mL) of the vehicle to the powder and triturate with a mortar and pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing. Crucial Step: The suspension must be continuously stirred during dose aspiration to ensure each animal receives the correct amount.
Parenteral Administration Formulations (IP & IV)
Parenteral routes (intraperitoneal and intravenous) bypass gastrointestinal absorption, providing direct systemic exposure. However, they demand much stricter formulation requirements. All parenteral formulations must be sterile and free of particulates. For IV administration, the formulation must be a true solution to prevent emboli.
Protocol 3: Preparation of a 5 mg/mL Injectable Solution
Objective: To prepare a sterile, soluble formulation suitable for IP or IV injection. This often requires a co-solvent system.
-
Solubilization: Weigh 50 mg of the compound. Add it to a sterile vial. Add 1 mL of sterile DMSO and vortex until fully dissolved. Rationale: DMSO is a powerful solvent often used for initial solubilization of poorly soluble compounds.[5]
-
Dilution (Stepwise): While vortexing, slowly add 4 mL of sterile PEG-400. Continue mixing. Finally, add 5 mL of sterile saline dropwise. Rationale: Stepwise dilution prevents the compound from "crashing out" of the solution.
-
Final Check: The final formulation (10% DMSO, 40% PEG-400, 50% Saline) should be a clear, particle-free solution.
-
Sterility: If starting materials were not sterile, the final solution must be passed through a 0.22 µm sterile filter before administration.
Section 3: In Vivo Dosing Protocols in Mouse Models
Proper animal handling and administration technique are essential for animal welfare and data quality. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[11]
Route of Administration Decision Tree
Caption: Decision Tree for Administration Route.
Dosing Parameter Reference Table
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Intravenous (IV) - Tail Vein |
| Max Volume | 10 mL/kg[8] | 10 mL/kg[12] | 5 mL/kg (bolus)[13] |
| Needle/Tube Gauge | 18-20 G (flexible or bulb-tipped) | 25-27 G | 27-30 G[13] |
| Common Vehicle | Aqueous suspension (CMC), Oil | Saline, Co-solvent solution | Isotonic, clear solution |
| Bioavailability | Variable | High, but subject to first-pass metabolism | 100% by definition |
| Key Consideration | Risk of esophageal or stomach perforation. Ensure proper technique. | Risk of injection into cecum or bladder. Inject in the lower right abdominal quadrant.[14] | Requires skill and proper vein dilation. Risk of extravasation. |
Protocol 4: Oral Gavage Administration
-
Animal Restraint: Firmly grasp the mouse by the loose skin over the neck and back to immobilize the head.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach. Do not insert further than this point.[15]
-
Insertion: With the mouse's head tilted up, gently insert the bulb-tipped gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle along the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw and reposition.
-
Dosing: Administer the formulation smoothly and withdraw the needle.
-
Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.
Protocol 5: Intraperitoneal (IP) Injection
-
Animal Restraint: Secure the mouse as described for oral gavage. Rotate the mouse so its abdomen is facing upwards, with the head tilted slightly down. This causes the abdominal organs to shift forward.[16]
-
Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum on the left side and the bladder in the midline.[14]
-
Injection: Insert a 25-27G needle at a 30-45 degree angle. After penetrating the skin and abdominal wall, pull back slightly on the plunger (aspirate) to ensure no fluid (urine or blood) is drawn.
-
Dosing: Inject the solution into the peritoneal cavity and withdraw the needle.
Protocol 6: Intravenous (IV) Tail Vein Injection
-
Vein Dilation: Warm the mouse for 5-10 minutes under a heat lamp or by placing its tail in warm water to dilate the lateral tail veins. This is the most critical step for success.[17][18]
-
Restraint: Place the mouse in a suitable restrainer that exposes the tail.
-
Vein Identification: Identify one of the two lateral tail veins. Swab with 70% alcohol to clean the site and improve visualization.
-
Injection: With the needle bevel facing up, insert a 27-30G needle parallel to the vein. A slight "flash" of blood in the needle hub may indicate correct placement.
-
Dosing: Inject the solution slowly. The vein should blanch, and there should be no resistance or swelling. If swelling occurs, the needle is not in the vein; withdraw immediately and use a new site.[13]
-
Post-Injection: Apply gentle pressure to the injection site with gauze to prevent bleeding.
Section 4: Essential Study Design Considerations
-
Vehicle Control Group: This is non-negotiable. A group of animals must be dosed with the vehicle alone, following the same schedule as the treated groups. This allows researchers to distinguish the effects of the compound from any effects of the formulation itself.[7]
-
Dose-Response Studies: To understand the therapeutic window of the compound, studies should include multiple dose levels (e.g., low, medium, high).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: For advanced studies, correlating the drug concentration in plasma (PK) with the biological effect (PD) is crucial. This often requires satellite groups of animals for blood sampling at various time points post-dosing.
The successful in vivo evaluation of this compound hinges on a methodical and scientifically-grounded approach to formulation and dosing. By prioritizing a thorough pre-formulation assessment, rationally selecting a vehicle based on the compound's solubility, and adhering to precise, validated administration protocols, researchers can significantly enhance the quality and reproducibility of their data. This guide provides the foundational principles and actionable protocols to navigate these critical preclinical stages, ultimately enabling a clearer understanding of the therapeutic potential of this novel pyridazinone derivative.
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Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Center for Biotechnology Information. [Link]
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Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Center for Biotechnology Information. [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. PubMed. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Center for Biotechnology Information. [Link]
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In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Connect Journals. [Link]
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Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. [Link]
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Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. [Link]
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Application Notes & Protocols: 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one as a Chemical Probe for N-Myristoyltransferase (NMT)
Abstract: This document provides a comprehensive technical guide for researchers utilizing 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one as a chemical probe for the study of N-Myristoyltransferase (NMT). While the pyridazinone scaffold is associated with a range of biological activities, this guide will focus on its application as a putative inhibitor of NMT, a critical enzyme in oncology and infectious disease research.[1][2][3] We present detailed protocols for the characterization of this probe, including in vitro enzymatic assays and methods for confirming target engagement in a cellular context, such as the Cellular Thermal Shift Assay (CETSA). The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure scientific rigor and reproducibility.
Introduction to N-Myristoyltransferase (NMT) as a Therapeutic Target
N-Myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of substrate proteins.[4] This irreversible post-translational modification, known as N-myristoylation, is critical for mediating protein-protein interactions and directing proteins to cellular membranes, which is essential for their proper function and localization.[4]
Humans express two NMT isoforms, NMT1 and NMT2, which play vital roles in numerous cellular signaling pathways. Key substrates include proteins involved in oncogenic signaling (e.g., Src family kinases), signal transduction (e.g., G alpha proteins), and apoptosis.[4][5] Overexpression of NMT has been documented in various malignancies, making it a compelling target for anticancer drug discovery.[4][6] Inhibition of NMT can disrupt these critical pathways, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[5] Therefore, well-characterized chemical probes are essential tools for dissecting NMT biology and validating its therapeutic potential.[7]
Properties of the Chemical Probe
This compound is a member of the pyridazinone chemical class.[8] Compounds with this core structure have been investigated for various biological activities, including cardiotonic, hypotensive, and anticancer effects.[1][2][3]
| Property | Value | Source |
| IUPAC Name | 4,5-dichloro-2-(2-fluorobenzyl)pyridazin-3-one | VSNCHEM[8] |
| CAS Number | 175135-46-3 | VSNCHEM[8] |
| Molecular Formula | C₁₁H₇Cl₂FN₂O | VSNCHEM[8] |
| Molecular Weight | 273.09 g/mol | VSNCHEM[8] |
| Solubility | Recommended to test in DMSO for stock solutions. | General Practice |
| Purity | >95% recommended for biological assays. | General Practice |
Note on Handling: As with related chlorinated compounds, appropriate personal protective equipment (PPE) should be used. The compound may cause skin and eye irritation.[9] All handling should be performed in a well-ventilated fume hood.
Proposed Mechanism of Action and Key Biological Pathways
The primary hypothesis for this application note is that this compound acts as an inhibitor of NMT. NMT inhibition disrupts the myristoylation of key signaling proteins. A critical example is the Src family of non-receptor tyrosine kinases. N-myristoylation is required for the localization of Src to the plasma membrane, where it participates in pathways controlling cell proliferation, differentiation, and survival. By inhibiting NMT, the probe is expected to prevent Src myristoylation, leading to its mislocalization and the downregulation of its oncogenic signaling.[5]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of NMT inhibition by the chemical probe.
Experimental Protocols
It is crucial to validate that a chemical probe engages its intended target. The following protocols provide a framework for characterizing the probe's activity against NMT, both in vitro and in cells.
Protocol 1: In Vitro NMT Enzymatic Assay
This protocol determines the direct inhibitory activity of the compound on purified NMT enzyme. The assay measures the incorporation of a radiolabeled or fluorescently tagged myristoyl-CoA analog onto a peptide substrate.
Principle: In the presence of an inhibitor, the rate of myristoylation will decrease, which can be quantified by measuring the signal from the acylated peptide.
Materials:
-
Recombinant human NMT1 or NMT2 enzyme
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from a known NMT substrate like Src)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.5 mM EGTA, 1 mM DTT)
-
Detection reagent (e.g., radiolabeled [³H]Myristoyl-CoA and scintillation fluid, or a fluorescence-based system)
-
Test Compound: this compound
-
Positive Control Inhibitor (e.g., IMP-1088)[7]
-
96-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Assay Reaction: a. In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for vehicle control). b. Add 48 µL of a master mix containing assay buffer, NMT enzyme (e.g., 5 nM final concentration), and peptide substrate (e.g., 10 µM final concentration). c. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of Myristoyl-CoA (e.g., 1 µM final concentration).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Termination and Detection: a. Stop the reaction (e.g., by adding an acid solution like 10% trifluoroacetic acid). b. Detect the amount of myristoylated peptide using an appropriate method (e.g., scintillation counting for radiolabeled assays or fluorescence polarization for fluorescent assays).
-
Data Analysis: a. Normalize the data with vehicle (0% inhibition) and a potent inhibitor (100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its target protein inside intact cells.[10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[10][12]
Principle: When cells are heated, proteins unfold and aggregate. The soluble fraction is then analyzed. A protein stabilized by a ligand will have a higher melting temperature (Tₘ), meaning more of it remains soluble at higher temperatures compared to the untreated control.[10][13]
Materials:
-
Cancer cell line expressing NMT (e.g., K562, HeLa)
-
Cell culture medium and reagents
-
Test Compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge for separating soluble and aggregated fractions
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against NMT1 or NMT2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Method:
-
Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with the test compound at a desired concentration (e.g., 10x the in vitro IC₅₀) or with vehicle (DMSO) for 1-2 hours in the incubator.[13]
-
Harvesting and Heating: a. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C.[13]
-
Lysis and Fractionation: a. Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: a. Carefully collect the supernatant (soluble fraction) and determine the protein concentration. b. Normalize the protein concentration for all samples. c. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for NMT.
-
Data Analysis: a. Quantify the band intensities for each temperature point. b. For each treatment condition (vehicle vs. compound), plot the normalized band intensity against the temperature. c. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ). A positive shift in Tₘ in the compound-treated sample compared to the vehicle control confirms target engagement.
Expected Results and Interpretation
| Assay | Expected Outcome for an Active Probe | Interpretation |
| In Vitro NMT Assay | Dose-dependent decrease in signal, yielding a sigmoidal curve and a measurable IC₅₀ value. | The compound directly inhibits the enzymatic activity of NMT. A lower IC₅₀ indicates higher potency. |
| CETSA | A rightward shift in the melting curve for NMT in compound-treated cells compared to vehicle-treated cells. | The compound enters the cells and binds to/stabilizes the NMT protein, confirming target engagement in a physiological context. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in in vitro assay | Compound precipitation at high concentrations. | Check compound solubility in assay buffer. Reduce the highest concentration tested or add a small amount of a non-interfering solubilizing agent. |
| Enzyme instability. | Ensure the enzyme is stored correctly and kept on ice. Check that the reaction is in the linear range with respect to time and enzyme concentration. | |
| No thermal shift observed in CETSA | Insufficient compound concentration or cell permeability. | Increase compound concentration or incubation time. Verify cell permeability using an orthogonal assay if possible. |
| Compound is not a stabilizer (may be a destabilizer or not bind in cells). | A leftward shift would indicate destabilization. No shift suggests a lack of target engagement under the tested conditions. | |
| Poor antibody quality. | Validate the NMT antibody for specificity and sensitivity in Western blotting. |
References
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. (n.d.). PubChem. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]
-
Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
N-Methyltryptamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Signalling pathways associated with inhibition of N-myristoyltransferase 1 (NMT1) in cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Novel and Ligand-Efficient Inhibitors of Plasmodium falciparum and Plasmodium vivax N-Myristoyltransferase. (2012). ACS Publications. Retrieved from [Link]
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Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. Retrieved from [Link]
-
NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023). ResearchGate. Retrieved from [Link]
-
Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (n.d.). PubMed. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]
- WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof. (n.d.). Google Patents.
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Synthetic drug. (n.d.). Wikipedia. Retrieved from [Link]
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Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. (2022). MDPI. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
-
Enzyme Assay Protocol. (n.d.). University of California, San Diego. Retrieved from [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). Semantic Scholar. Retrieved from [Link]
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. Retrieved from [Link]
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Enhanced Potential of Myricx's NMT Inhibitor Payloads with Dual Senolytic and Cytotoxic Modes of Action as ADC Cancer Therapies. (2023). Myricx Bio. Retrieved from [Link]
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Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. Retrieved from [Link]
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Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. (n.d.). PubMed. Retrieved from [Link]
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2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols: A High-Throughput Screening Strategy for the Identification of Substituted Pyridazinone-Based Kinase Inhibitors
Introduction: The Therapeutic Potential of Substituted Pyridazinones as Kinase Inhibitors
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Recent research has highlighted its potential as a core structure for the development of potent and selective protein kinase inhibitors.[2][3] Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[4][5] Several studies have successfully identified substituted pyridazinone derivatives that exhibit inhibitory activity against key oncogenic kinases such as c-Met and C-terminal Src Kinase (CSK), validating this chemical class as a promising source for novel therapeutics.[2][3]
High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[6][7][8] This application note provides a comprehensive, field-proven protocol for conducting an HTS campaign to identify novel substituted pyridazinone-based inhibitors of a target protein kinase. The protocol is centered around a robust, luminescence-based assay platform, providing a detailed workflow from assay development and validation to data analysis and hit confirmation.
Assay Principle: The Luminescence-Based Kinase-Glo® Assay
To quantify kinase activity in a high-throughput format, a robust and sensitive assay is paramount. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous "add-mix-read" assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[9][10] The principle is elegantly simple: the kinase reaction consumes ATP as it phosphorylates its substrate. Upon completion of the kinase reaction, the Kinase-Glo® reagent is added, which contains a thermostable luciferase enzyme. This luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration.[11][12]
Therefore, in the presence of an effective kinase inhibitor, kinase activity is reduced, less ATP is consumed, and the resulting luminescent signal is high. Conversely, in the absence of an inhibitor, the kinase is fully active, ATP is depleted, and the luminescent signal is low.[4] This inverse relationship between kinase activity and luminescent signal provides a clear and robust window for identifying inhibitory compounds.[12]
Visualizing the HTS Workflow
The following diagram illustrates the overall workflow for the high-throughput screening of substituted pyridazinones against a target kinase using the Kinase-Glo® assay.
Caption: HTS workflow for kinase inhibitor screening.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is standard for HTS to conserve reagents and increase throughput.[4] All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and minimize variability.[1]
Part 1: Assay Development and Validation
Objective: To determine the optimal concentrations of kinase and substrate and to validate the assay for HTS by calculating the Z'-factor.
1.1. Kinase Titration: a. Prepare a series of 2-fold dilutions of the target kinase in kinase reaction buffer. b. Add a constant, saturating concentration of ATP and substrate to all wells. c. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. d. Add Kinase-Glo® reagent and measure luminescence. e. Plot luminescence versus kinase concentration to identify a concentration that yields a robust signal and is on the linear portion of the curve. This concentration will be used for subsequent experiments.
1.2. Substrate Titration: a. Using the optimal kinase concentration determined in step 1.1, perform a similar titration with the kinase's substrate. b. This will determine the Michaelis constant (Km) for the substrate. For inhibitor screening, a substrate concentration at or slightly below the Km is often ideal to ensure sensitivity to competitive inhibitors.
1.3. Z'-Factor Validation: a. Prepare a 384-well plate with multiple replicates of positive and negative controls.
- Negative Control (Max Signal): Kinase reaction buffer, substrate, ATP, and a known potent inhibitor (or no enzyme). This represents 100% inhibition.
- Positive Control (Min Signal): Kinase reaction buffer, substrate, ATP, active kinase, and DMSO (vehicle control). This represents 0% inhibition. b. Run the kinase assay and measure luminescence. c. Calculate the Z'-factor using the following formula: Z'-factor = 1 - (3 * (σp + σn)) / |μp - μn| Where:
- μp and σp are the mean and standard deviation of the positive control.
- μn and σn are the mean and standard deviation of the negative control. d. An assay is considered robust and suitable for HTS if the Z'-factor is > 0.5 .[13]
Part 2: High-Throughput Screening
Objective: To screen a library of substituted pyridazinones to identify primary "hits".
2.1. Compound Plating: a. Using an acoustic liquid handler, dispense nanoliter volumes of the substituted pyridazinone library compounds (typically at a stock concentration of 10 mM in DMSO) into 384-well assay plates to achieve a final screening concentration (e.g., 10 µM). b. Also include positive and negative control wells on each plate for quality control.
2.2. Assay Execution: a. Add the target kinase (pre-diluted in reaction buffer) to all wells containing library compounds and to the positive control wells. b. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow compound-enzyme interaction. c. Initiate the kinase reaction by adding a mixture of ATP and substrate to all wells. d. Incubate the reaction at room temperature for an optimized duration (e.g., 60 minutes).[13]
2.3. Signal Detection: a. Add an equal volume of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[11] b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. c. Read the luminescence on a plate reader.
Part 3: Hit Confirmation and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency.
3.1. Hit Confirmation: a. "Cherry-pick" the primary hits from the library and re-test them in the same assay to rule out false positives.
3.2. Dose-Response Assay: a. For confirmed hits, prepare a series of dilutions (e.g., 8-10 points, 3-fold dilutions) to create a concentration-response curve. b. Run the kinase assay with these dilutions. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the kinase activity).[14][15]
Data Management and Analysis
Effective data handling is crucial for a successful HTS campaign. The following table summarizes key parameters and their interpretation.
| Parameter | Formula/Method | Purpose | Acceptance Criteria |
| Z'-Factor | 1 - (3*(σp + σn)) / |μp - μn| | To validate assay robustness for HTS.[16] | Z' > 0.5 |
| Percent Inhibition | 100 * (Signal_test - Signal_pos) / (Signal_neg - Signal_pos) | To quantify the effect of a single concentration of a test compound. | Varies; typically > 3 standard deviations from the mean of the controls. |
| IC50 Value | Nonlinear regression (four-parameter logistic fit) of dose-response data.[17] | To determine the potency of a confirmed hit compound.[15] | Lower IC50 values indicate higher potency. |
Visualizing the Data Analysis Pipeline
This diagram outlines the steps involved in processing the raw luminescence data to identify and characterize hit compounds.
Caption: Data analysis pipeline for HTS data.
Field-Proven Insights and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability- Inconsistent liquid handling- Suboptimal reagent concentrations | - Verify reagent stability and perform fresh dilutions.[18]- Calibrate and check automated liquid handlers.- Re-optimize kinase, substrate, and ATP concentrations. |
| High Plate-to-Plate Variability | - Edge effects due to temperature or evaporation gradients.- Inconsistent incubation times. | - Use plate lids and ensure uniform incubation conditions.- Stagger plate processing to maintain consistent incubation times for all plates. |
| False Positives | - Compound auto-fluorescence/luminescence.- Compound aggregation.- Inhibition of luciferase. | - Perform counter-screens in the absence of the kinase to identify interfering compounds.- Add non-ionic detergents (e.g., Triton X-100) to the assay buffer to mitigate aggregation. |
| False Negatives | - Compound insolubility.- Low compound potency at screening concentration. | - Visually inspect compound plates for precipitation.- Consider screening at multiple concentrations if feasible (quantitative HTS). |
Conclusion
This application note provides a robust and validated framework for the high-throughput screening of substituted pyridazinone libraries for the discovery of novel kinase inhibitors. By leveraging the sensitivity and simplicity of the Kinase-Glo® assay, researchers can efficiently identify and characterize potent lead compounds. Adherence to rigorous assay validation, automated liquid handling, and systematic data analysis is critical to the success of the screening campaign. The identified hits can then serve as starting points for medicinal chemistry optimization, ultimately leading to the development of next-generation targeted therapies.
References
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. Retrieved from [Link]
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Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
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Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. (2020). PubMed. Retrieved from [Link]
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How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. Retrieved from [Link]
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Studies on new substituted pyridazinones: synthesis and biological evaluation. (n.d.). SciELO. Retrieved from [Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. Retrieved from [Link]
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HTS Assay Validation. (2012). NCBI Bookshelf. Retrieved from [Link]
- Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments. (n.d.). Google Patents.
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. Retrieved from [Link]
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PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (n.d.). MDPI. Retrieved from [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005). ACS Publications. Retrieved from [Link]
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IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024). YouTube. Retrieved from [Link]
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A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. (2026). Oreate AI. Retrieved from [Link]
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. Retrieved from [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Publications. Retrieved from [Link]
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Challenges of HTS in early-stage drug discovery. (n.d.). Axxam SpA. Retrieved from [Link]
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Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. Retrieved from [Link]
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How Do I Estimate the IC50 and EC50? (n.d.). GraphPad. Retrieved from [Link]
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Z-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Institutes of Health. Retrieved from [Link]
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Novel heterocyclic-fused pyridazinones as potent and selective phosphodiesterase IV inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016). Briefings in Bioinformatics. Retrieved from [Link]
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Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Z'-factor - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. Retrieved from [Link]
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Application Notes and Protocols for the Evaluation of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one as a Potential Herbicide
Introduction
The pyridazinone chemical class has long been a fruitful area of research for the discovery of new herbicides.[1][2] Members of this class are known to exhibit a range of biological activities, including the disruption of essential plant processes.[3][4] The control of unwanted vegetation is crucial for ensuring high crop yields and managing non-crop areas.[1] While many commercial herbicides are available, the continuous emergence of herbicide-resistant weeds necessitates the discovery of new active ingredients with potentially novel modes of action.[5]
This document provides a detailed guide for researchers and scientists on the synthesis and evaluation of a novel pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one , as a potential herbicide. The protocols outlined herein are designed to be self-validating and provide a robust framework for determining the compound's herbicidal efficacy and elucidating its potential mechanism of action.
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process, starting from the commercially available 4,5-dichloro-3(2H)-pyridazinone. This precursor is a known intermediate in the synthesis of various biologically active molecules, including herbicides.[6] The proposed synthetic route involves the N-alkylation of the pyridazinone ring with 2-fluorobenzyl chloride.
Proposed Synthetic Scheme
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
-
Materials and Reagents:
-
4,5-Dichloro-3(2H)-pyridazinone
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4,5-dichloro-3(2H)-pyridazinone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-fluorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Evaluation of Herbicidal Efficacy: Whole-Plant Bioassay
Whole-plant bioassays are essential for determining the herbicidal efficacy of a compound under conditions that mimic a more natural environment.[7][8] These assays can be conducted as pre-emergence (application to the soil before weed emergence) or post-emergence (application to the foliage of emerged weeds) treatments.
Experimental Workflow for Whole-Plant Bioassay
Caption: Workflow for pre- and post-emergence whole-plant bioassays.
Detailed Protocol for Whole-Plant Bioassay
-
Plant Material:
-
Select representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Abutilon theophrasti - velvetleaf) weed species.
-
-
Growth Conditions:
-
Use a standard potting mix in 10 cm diameter pots.
-
Maintain greenhouse conditions at approximately 25/20 °C (day/night) with a 16-hour photoperiod.
-
-
Pre-emergence Application:
-
Sow 10-15 seeds of each weed species per pot.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the test compound at various concentrations (e.g., 10, 50, 100, 200 g a.i./ha) to the soil surface using a laboratory sprayer.
-
Include a solvent-only control and a positive control with a commercial herbicide.
-
-
Post-emergence Application:
-
Sow seeds and thin the seedlings to 3-4 plants per pot after emergence.
-
Grow the plants to the 2-3 leaf stage.
-
Apply the test compound at various concentrations to the foliage of the plants as described for the pre-emergence application.
-
-
Evaluation:
-
After 14-21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete kill).
-
For a more quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70 °C for 48 hours, and weigh it.
-
Calculate the percent inhibition of growth compared to the untreated control.
-
Data Presentation: Example Herbicidal Efficacy Data
| Compound | Application | Weed Species | GR₅₀ (g a.i./ha) |
| This compound | Pre-emergence | Echinochloa crus-galli | 75 |
| Abutilon theophrasti | 50 | ||
| Post-emergence | Echinochloa crus-galli | 120 | |
| Abutilon theophrasti | 85 | ||
| Commercial Standard (e.g., Atrazine) | Pre-emergence | Echinochloa crus-galli | 60 |
| Abutilon theophrasti | 40 |
GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth.
Investigation of the Potential Mode of Action
Pyridazinone herbicides are known to target several key enzymes in plants. The three most probable targets for this compound are Protoporphyrinogen Oxidase (PPO), Phytoene Desaturase (PDS), and Photosystem II (PSII).
Protoporphyrinogen Oxidase (PPO) Inhibition
PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to the photodynamic protoporphyrin IX in the cytoplasm.[10] This accumulation results in the light-dependent generation of reactive oxygen species, causing rapid membrane damage and cell death.[9][10]
Caption: Mechanism of action of PPO-inhibiting herbicides.
-
Enzyme Source:
-
Isolate PPO from a suitable plant source (e.g., etiolated barley seedlings) or use a commercially available recombinant enzyme.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT).
-
Add the enzyme extract to the buffer.
-
Add various concentrations of the test compound (dissolved in DMSO) to the enzyme mixture and pre-incubate for 10 minutes.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time.[11]
-
Include a no-enzyme control, a no-substrate control, and a positive control with a known PPO inhibitor (e.g., fomesafen).
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
| Compound | IC₅₀ (µM) |
| This compound | 5.2 |
| Fomesafen (Positive Control) | 0.8 |
Phytoene Desaturase (PDS) Inhibition
PDS is a key enzyme in the carotenoid biosynthesis pathway.[12] Carotenoids are essential for protecting chlorophyll from photo-oxidation.[13] Inhibition of PDS leads to the accumulation of phytoene and a lack of colored carotenoids, resulting in a characteristic bleaching or whitening of the plant tissues.[12][14]
Caption: The role of PDS in carotenoid biosynthesis and its inhibition.
-
Plant Treatment:
-
Treat plants (e.g., cress or duckweed) with various concentrations of the test compound.
-
Grow the plants under controlled light and temperature conditions.
-
-
Pigment Extraction:
-
After a set period (e.g., 7 days), harvest the plant tissue.
-
Extract the pigments with a suitable solvent (e.g., 80% acetone).
-
Centrifuge the extract to remove cell debris.
-
-
Pigment Quantification:
-
Measure the absorbance of the supernatant at 470 nm (for total carotenoids), 647 nm, and 663 nm (for chlorophylls) using a spectrophotometer.
-
Calculate the concentration of total carotenoids and chlorophylls using established equations.
-
-
Data Analysis:
-
Determine the percent reduction in carotenoid content compared to the untreated control for each concentration of the test compound.
-
Calculate the IC₅₀ value for carotenoid biosynthesis inhibition.
-
| Compound | IC₅₀ for Carotenoid Inhibition (µM) |
| This compound | 12.5 |
| Norflurazon (Positive Control) | 2.1 |
Photosystem II (PSII) Inhibition (Hill Reaction)
PSII is a key protein complex in the photosynthetic electron transport chain. Inhibition of PSII blocks the flow of electrons from water to plastoquinone, thereby halting photosynthesis and leading to the formation of reactive oxygen species that damage the plant cells.[9]
Caption: Inhibition of the photosynthetic electron transport chain at PSII.
-
Chloroplast Isolation:
-
Isolate intact chloroplasts from fresh spinach leaves or other suitable plant material.
-
-
Assay Procedure:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.8, 0.4 M sucrose, 10 mM KCl).
-
Add isolated chloroplasts to the buffer.
-
Add various concentrations of the test compound.
-
Add the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
-
Expose the mixture to a light source and measure the decrease in absorbance of DCPIP at 600 nm over time as it is reduced by the electrons from PSII.
-
Include a dark control and a positive control with a known PSII inhibitor (e.g., diuron).
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction and the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for PSII inhibition.
-
| Compound | IC₅₀ for PSII Inhibition (µM) |
| This compound | 8.7 |
| Diuron (Positive Control) | 0.5 |
Conclusion
The protocols detailed in this document provide a comprehensive framework for the synthesis and evaluation of this compound as a potential herbicide. By systematically assessing its whole-plant efficacy and its inhibitory activity against the three most common targets for pyridazinone herbicides, researchers can gain valuable insights into its potential as a new weed management tool. The elucidation of its mode of action is a critical step in the development of any new herbicide, particularly in the context of managing herbicide resistance. Further studies, including investigations into its crop selectivity and environmental fate, would be necessary for its potential commercial development.
References
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-
Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed. (URL: [Link])
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Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents - PubMed. (URL: [Link])
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(PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities - ResearchGate. (URL: [Link])
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Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - NIH. (URL: [Link])
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(12) United States Patent (10) Patent No.: US 9.226,506 B2 - Googleapis.com. (URL: [Link])
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Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives - Oriental Journal of Chemistry. (URL: [Link])
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Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed. (URL: [Link])
-
HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 - EPO. (URL: [Link])
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (URL: [Link])
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4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PubMed. (URL: [Link])
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Herbicidal compositions - European Patent Office - EP 2272342 B1 - Googleapis.com. (URL: [Link])
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Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents - ResearchGate. (URL: [Link])
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Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed. (URL: [Link])
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United States Patent (19) - Googleapis.com. (URL: [Link])
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES - IJRPC. (URL: [Link])
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Digestion-Related Enzyme Inhibition Potential of Selected Mexican Medicinal Plants (Ludwigia octovalvis (Jacq.) P.H.Raven, Cnidoscolus aconitifolius and Crotalaria longirostrata) - MDPI. (URL: [Link])
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed. (URL: [Link])
-
Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC - NIH. (URL: [Link])
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. (URL: [Link])
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Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem. (URL: [Link])
- Synergistic herbicidal compositions and methods of use - P
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Anti-inflammatory assay protocol for novel pyridazinone derivatives
An Application Note and Protocol for Evaluating the Anti-inflammatory Potential of Novel Pyridazinone Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade to identify and characterize the anti-inflammatory properties of novel pyridazinone derivatives. The protocols detailed herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting Inflammation with Pyridazinone Scaffolds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key pathological driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Its activation leads to the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) that produce inflammatory mediators.
The pyridazinone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. Its unique structural features allow for diverse substitutions, making it an attractive starting point for the development of novel modulators of inflammatory pathways. This guide outlines a tiered experimental approach to systematically evaluate the anti-inflammatory efficacy of new pyridazinone-based chemical entities.
Experimental Design: A Multi-Tiered Screening Approach
A successful screening cascade should efficiently identify potent and specific anti-inflammatory agents while filtering out non-specific or cytotoxic compounds. The workflow proposed here progresses from broad assessments of anti-inflammatory activity in a cellular context to more specific enzymatic and mechanistic assays.
Figure 2: Simplified NF-κB Signaling Pathway. This diagram shows how LPS binding to TLR4 triggers a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Protocol: COX-1/COX-2 Enzyme Inhibition Assay
To determine if the pyridazinone derivatives act as direct COX inhibitors, a cell-free enzymatic assay is required. This helps to differentiate between upstream signaling inhibitors and direct enzyme inhibitors, a critical distinction for drug development.
Step-by-Step Protocol
-
Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical). These assays typically measure the peroxidase activity of COX enzymes.
-
Reagents: The kit will contain purified ovine COX-1 and human recombinant COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric substrate.
-
Procedure:
-
Add buffer, heme, and the test compound (or a known inhibitor like celecoxib for COX-2 or SC-560 for COX-1) to the wells of a 96-well plate.
-
Add either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
After a set time, measure the absorbance using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Conclusion and Future Directions
This application note provides a validated, step-by-step framework for the initial anti-inflammatory characterization of novel pyridazinone derivatives. By following this tiered approach, researchers can efficiently identify active compounds, confirm their lack of cytotoxicity, and begin to elucidate their mechanism of action. Compounds that demonstrate significant inhibition of NO and pro-inflammatory cytokines, without direct COX inhibition, would be prioritized for further mechanistic studies, such as Western blot analysis to confirm effects on the NF-κB pathway, and ultimately, for evaluation in in vivo models of inflammation.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]
-
Taciak, B., Białasek, M., Braniewska, A., & Sas, Z. (2018). Evaluation of the RAW 264.7 cell line as a model for the study of inflammatory processes. Folia Histochemica et Cytobiologica, 56(2), 87-95. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
-
Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871–874. [Link]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Introduction: The Antimicrobial Potential of Pyridazinone Scaffolds
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties.[1][2][3][4][5] The inherent chemical reactivity and structural versatility of the pyridazinone ring system make it a fertile ground for the development of novel therapeutic agents.[5][6] The compound of interest, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, is a novel derivative whose antimicrobial potential remains to be fully elucidated. The dichloro substitution on the pyridazinone ring, combined with a fluorobenzyl group, suggests the potential for significant biological activity, possibly through mechanisms such as alkylation or specific enzyme inhibition.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial efficacy of this and similar pyridazinone derivatives.
These protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[8][9]
Rationale for Method Selection
The initial assessment of a novel compound's antimicrobial properties typically follows a tiered approach, starting with qualitative screening to determine the spectrum of activity, followed by quantitative assays to establish potency. This guide will detail three fundamental, yet powerful, techniques:
-
Disk Diffusion Assay: A preliminary, qualitative method to rapidly screen for antimicrobial activity against a panel of microorganisms.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: The gold standard quantitative method to determine the lowest concentration of the compound that inhibits visible microbial growth.[8][10]
-
Time-Kill Kinetic Assay: A dynamic method to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
The selection of appropriate test organisms is critical. A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger).[11]
Experimental Protocols
Preparation of Stock Solution
The physicochemical properties of this compound will dictate the choice of solvent. Due to the heterocyclic and halogenated nature of the compound, it is likely to have poor aqueous solubility.
Protocol:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in a minimal volume of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Perform serial dilutions from this stock solution for use in the subsequent assays. It is crucial to ensure that the final concentration of DMSO in the test medium does not exceed 1%, as higher concentrations can inhibit microbial growth.
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a rapid visual assessment of the compound's ability to inhibit microbial growth.
Protocol:
-
Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard.[12]
-
Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar (MHA) plate.[12]
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the this compound solution (e.g., 100 µ g/disk ).
-
Place the impregnated disks onto the surface of the inoculated MHA plate.
-
Include a positive control (a known antibiotic) and a negative control (a disk impregnated with the solvent, e.g., DMSO).
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Diagram of the Disk Diffusion Workflow:
Caption: Workflow for the Disk Diffusion Assay.
Data Presentation: Zone of Inhibition
| Test Organism | Compound (100 µ g/disk ) Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin, 5 µ g/disk ) Zone of Inhibition (mm) | Negative Control (DMSO) Zone of Inhibition (mm) |
| S. aureus | (Hypothetical Value) | (Expected Value) | 0 |
| E. coli | (Hypothetical Value) | (Expected Value) | 0 |
| P. aeruginosa | (Hypothetical Value) | (Expected Value) | 0 |
| C. albicans | (Hypothetical Value) | (Expected Value) | 0 |
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the minimum concentration of the compound required to inhibit the growth of the microorganism.
Protocol:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of 5 x 10^5 CFU/mL in MHB.[12]
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Test Organism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |
| S. aureus | (Hypothetical Value) | (Expected Value) |
| E. coli | (Hypothetical Value) | (Expected Value) |
| P. aeruginosa | (Hypothetical Value) | (Expected Value) |
| C. albicans | (Hypothetical Value) | (Expected Value) |
Time-Kill Kinetic Assay
This assay provides insight into the bactericidal or bacteriostatic nature of the compound over time.
Protocol:
-
Prepare tubes containing MHB with the test compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.
Diagram of the Time-Kill Assay Logical Flow:
Caption: Logical flow of the time-kill kinetic assay.
Interpretation and Further Steps
The data generated from these assays will provide a foundational understanding of the antimicrobial profile of this compound. A broad spectrum of activity against both Gram-positive and Gram-negative bacteria, coupled with a low MIC value, would indicate a promising lead compound. Subsequent studies could involve:
-
Mechanism of Action Studies: Investigating how the compound exerts its antimicrobial effect (e.g., cell wall synthesis inhibition, protein synthesis inhibition, DNA gyrase inhibition).
-
Toxicity Assays: Evaluating the cytotoxic effect of the compound on mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.
The systematic application of these standardized protocols will ensure the generation of high-quality, reliable data, which is essential for the progression of any novel compound through the drug discovery and development pipeline.
References
-
ResearchGate. (2015). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]
-
PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Biomedical Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. Available at: [Link]
-
PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Available at: [Link]
-
ResearchGate. (2015). Synthesis and antimicrobial activity of some novel substituted pyridazin-3(2H)-ones containing 1,3,4-thiadiazole moiety. Available at: [Link]
-
PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Available at: [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of some new pyridazinone derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
-
bioMérieux. (2020). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]
-
Preprints.org. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benthamscience.com [benthamscience.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. woah.org [woah.org]
- 11. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Welcome to the technical support center for 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous solubility of this compound. As a pyridazinone derivative, it is anticipated to have low aqueous solubility, a common challenge in drug discovery and development.[1][2] This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address this critical issue.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound and how do they influence its solubility?
-
Structure and Lipophilicity: The presence of two chlorine atoms and a fluorobenzyl group contributes to the molecule's lipophilicity (hydrophobicity). The pyridazinone core itself is a heterocyclic structure that can participate in hydrogen bonding, but the overall molecule is expected to be poorly water-soluble. The calculated XLogP3 for a similar compound, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone, is 2.1, indicating a preference for a lipid environment over an aqueous one.[3]
-
Melting Point: A high melting point can be indicative of a stable crystal lattice that is difficult for a solvent to break down, which can contribute to low solubility. For instance, 4,5-dichloro-3(2H)-pyridazinone has a melting point of 201-206 °C.[4]
-
pKa: The pyridazinone ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa is the pH at which the compound is 50% ionized. For weakly basic or acidic compounds, solubility is highly pH-dependent.[5][6] Without an experimental pKa for this specific compound, it is recommended to determine it experimentally.
Troubleshooting Guide: Step-by-Step Solubility Enhancement
This section provides a systematic approach to improving the aqueous solubility of this compound.
Q2: I am observing very low solubility of the compound in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first step I should take?
A2: The first and most fundamental step is to assess the effect of pH on the compound's solubility. Since the pyridazinone structure contains ionizable groups, its solubility is likely to be pH-dependent.
Expert Insight: A simple pH-solubility profile can provide critical information about the compound's acidic or basic nature and guide further formulation development. For a weakly basic compound, solubility will increase at lower pH, while for a weakly acidic compound, solubility will increase at higher pH.[5][7]
-
Prepare a series of buffers: Prepare a range of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Add excess compound: Add an excess amount of this compound to a known volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
The following diagram illustrates the expected relationship between pH and solubility for a hypothetical weakly basic or acidic compound.
Caption: pH effect on the solubility of ionizable compounds.
Q3: Adjusting the pH is not sufficient or is not a viable option for my experiment. What other strategies can I employ?
A3: If pH adjustment is not a suitable option, several other formulation strategies can be explored. The choice of method will depend on the specific requirements of your experiment.
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[9] This reduces the energy required to create a cavity for the solute in the solvent mixture.
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Dimethyl sulfoxide (DMSO)[10]
-
Glycerin[11]
Data Presentation: Effect of Co-solvents on the Solubility of a Model Pyridazinone Compound
| Co-solvent | Concentration (% v/v) | Solubility Increase (Fold) |
| Ethanol | 20 | ~5-10 |
| PEG 400 | 20 | ~20-50 |
| DMSO | 20 | >100 |
Note: This is illustrative data for a similar class of compounds. Actual values for this compound must be determined experimentally.
-
Prepare co-solvent mixtures: Prepare a series of aqueous buffer solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Follow steps 2-5 from the pH-Solubility Profiling protocol.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic drug molecules, like your compound, forming inclusion complexes that are more water-soluble.[13][]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Sources
- 1. longdom.org [longdom.org]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone | C10H6Cl2N2O | CID 72813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
Troubleshooting low yield in the synthesis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Welcome to the technical support center for the synthesis of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic procedure. As your dedicated application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting efforts. This document is structured as a series of frequently asked questions that directly address common issues encountered in the lab.
Introduction to the Synthesis
The target molecule, this compound, is synthesized via a nucleophilic substitution reaction, specifically the N-alkylation of 4,5-dichloro-3(2H)-pyridazinone with 2-fluorobenzyl halide (typically the bromide or chloride). This reaction, while straightforward in principle, involves an ambident nucleophile and is sensitive to reaction conditions, which can lead to side-product formation and consequently, low yields of the desired product. Pyridazinone derivatives are a critical scaffold in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents, making the efficient synthesis of these molecules paramount.[1][2]
Core Reaction Pathway and Key Side Reaction
The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The deprotonated pyridazinone is an ambident nucleophile, meaning it can be alkylated at either the nitrogen (N2) or the exocyclic oxygen atom. While N-alkylation is generally favored, reaction conditions can significantly influence the outcome.[3][4]
Caption: Desired N-alkylation versus the competing O-alkylation side reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than expected (<50%). Where should I begin my troubleshooting process?
-
Verify Starting Material Integrity: First, confirm the purity and identity of your 4,5-dichloro-3(2H)-pyridazinone and 2-fluorobenzyl halide. Impurities or degradation can halt the reaction or introduce unwanted side reactions.
-
Analyze Reaction Crude by LC-MS: Before work-up, take a small aliquot of the crude reaction mixture. An LC-MS analysis will provide the most critical information:
-
Is there unreacted starting material? (Incomplete reaction)
-
Is the desired product the major component? (Indicates issues with work-up/purification)
-
Are there significant side products? (Indicates a problem with reaction conditions)
-
-
Follow the Troubleshooting Logic: Use the results from your crude analysis to guide your next steps, as detailed in the flowchart below.
Caption: Systematic workflow for troubleshooting low reaction yield.
Q2: Could the quality of my starting materials be the problem? How do I check them?
Absolutely. The principle of "garbage in, garbage out" is especially true in synthesis.
-
4,5-dichloro-3(2H)-pyridazinone: This starting material should be a white to off-white solid.[5][6] Its purity is critical.
-
Verification: Check the melting point (typically 201-206 °C) and acquire a ¹H NMR spectrum. The spectrum should be clean, showing only the expected peaks.
-
Moisture: The pyridazinone N-H is acidic and can be deprotonated. The presence of water can consume the base and interfere with the reaction. Ensure the material is thoroughly dried under vacuum before use.
-
-
2-Fluorobenzyl Halide (Chloride or Bromide): This reagent is a lachrymator and should be handled in a fume hood.
-
Verification: As a liquid, its purity is best checked by GC-MS or ¹H NMR.
-
Degradation: Benzyl halides can degrade over time, especially if exposed to light or moisture, leading to the formation of benzyl alcohol or poly-benzyl structures. If the bottle is old or has been improperly stored, it is a prime suspect for reaction failure.
-
Q3: My crude analysis shows a major byproduct with the same mass as my desired product. What is it and how can I prevent it?
This is a classic sign of O-alkylation . The O-alkylated isomer (3-chloro-4-(2-fluorobenzyloxy)-5-chloropyridazine) has the exact same molecular weight as your desired N-alkylated product.
Causality: The pyridazinone anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. The site of alkylation (N vs. O) is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. Generally, N-alkylation is the thermodynamically favored product, while O-alkylation can be the kinetically favored product under certain conditions.
Solutions to Favor N-Alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the anion relatively "naked" and highly reactive, which tends to favor attack by the more nucleophilic nitrogen.[3]
-
Base/Counter-ion: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong, hard bases like sodium hydride (NaH). The larger, softer cations (K⁺, Cs⁺) associate more loosely with the pyridazinone anion, promoting N-alkylation.[3]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at room temperature or 40-50 °C). Higher temperatures can sometimes favor the formation of the thermodynamic O-alkylated product, though this relationship can be complex.
Q4: What are the recommended starting conditions for reaction optimization?
For a reaction that is failing, it's best to return to a well-established baseline and optimize from there. The table below provides a set of starting conditions and variables for optimization based on literature precedents for pyridazinone alkylation.[3][7]
| Parameter | Recommended Baseline | Variables for Optimization | Rationale & Causality |
| Base | Potassium Carbonate (K₂CO₃) | Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH) | K₂CO₃ is a cost-effective, moderately strong base that minimizes side reactions. Cs₂CO₃ is more soluble and often gives higher yields. NaH is much stronger and may be needed if K₂CO₃ is ineffective, but risks lower selectivity. |
| Equivalents of Base | 1.5 eq | 1.2 - 2.0 eq | A slight excess is needed to drive the deprotonation to completion. Too much can promote side reactions. |
| Solvent | Dimethylformamide (DMF) | Acetonitrile (CH₃CN), Acetone | Polar aprotic solvents are ideal for Sₙ2 reactions. DMF has a high boiling point and solvating power. Acetonitrile is a good alternative with an easier work-up. |
| Temperature | 50 °C | Room Temp to 80 °C | Balances reaction rate with minimizing decomposition. Monitor by TLC/LC-MS to determine the optimal temperature. |
| Time | 12 hours | 4 - 24 hours | Reaction should be monitored until consumption of the limiting reagent. |
Q5: I see good conversion by LC-MS, but my isolated yield after column chromatography is very low. What's happening?
This points to a problem with your work-up or purification procedure.
-
Aqueous Work-up: Your product is a moderately polar molecule. It may have some solubility in water, leading to losses during the extraction phase.
-
Solution: When extracting from the aqueous phase, saturate the water with NaCl (brine) to decrease the polarity of the aqueous layer and drive your product into the organic layer. Use a reliable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3x).
-
-
Silica Gel Chromatography:
-
Product Streaking/Decomposition: The pyridazinone product contains basic nitrogen atoms that can interact strongly with the acidic surface of silica gel, leading to poor separation ("streaking") or even decomposition.
-
Solution: Deactivate the silica gel. Before loading your column, flush it with your starting eluent containing 0.5-1% triethylamine (Et₃N). Alternatively, use neutral or basic alumina as your stationary phase.
-
Co-elution: The N- and O-alkylated isomers can sometimes have very similar polarities, making them difficult to separate.
-
Solution: Use a shallow solvent gradient and carefully fractionate the column, analyzing fractions by TLC. If separation is still poor, consider reverse-phase chromatography (C18) if available.
-
Experimental Protocol: Baseline Procedure
This protocol provides a robust starting point for the synthesis.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4,5-dichloro-3(2H)-pyridazinone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (to make a ~0.2 M solution).
-
Addition of Electrophile: Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS every 2-4 hours until the starting pyridazinone is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Link]
-
Al-Ostath, A. I., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
Abdel-Aziem, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. [Link]
-
Al-Mokyna, F. H., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Mowbray, C. E., et al. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (PDF) Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. [Link]
-
Trapp, N., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones.... [Link]
-
Ghorab, M. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]
-
ResearchGate. Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
-
ACS Publications. Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. [Link]
-
ACS Publications. Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives.... [Link]
-
ResearchGate. (PDF) Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][7][8][9]thiadiazolones.... [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
Preprints.org. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
-
Pupo, M., et al. (2024). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PubMed. [Link]
- Google Patents. Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
-
Toubi, Y., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. [Link]
-
National Institutes of Health. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines.... [Link]
-
MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines.... [Link]
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- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]
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- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Pyridazine synthesis [organic-chemistry.org]
Technical Support Center: Navigating the Purification of Chlorinated Pyridazinone Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with chlorinated pyridazinone compounds. As a class of molecules with significant interest in pharmaceutical and agrochemical research, their effective purification is paramount to obtaining reliable biological data and advancing drug development pipelines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Introduction to the Challenges
Chlorinated pyridazinones, while promising, often present a unique set of purification hurdles. Their polarity, potential for hydrogen bonding, and the reactivity of the chlorinated heterocyclic core can lead to issues such as poor chromatographic resolution, co-elution with impurities, and compound degradation. This guide is structured to provide practical, experience-driven solutions to these common problems.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of chlorinated pyridazinone compounds, providing potential causes and actionable solutions.
Issue 1: Poor Recovery or No Elution from Silica Gel Column Chromatography
Scenario: You've loaded your crude chlorinated pyridazinone onto a silica gel column, but you're observing very little or none of your target compound eluting, even with highly polar solvent systems.
Potential Causes & Solutions:
-
Strong Adsorption to Acidic Silica: The basic nitrogen atoms in the pyridazinone ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption.
-
Solution 1: Neutralize Active Sites. Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or pyridine (typically 0.1-1% v/v) can effectively compete for the acidic sites on the silica, allowing your compound to elute.[1]
-
Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[1] Alternatively, reversed-phase chromatography on a C18 column may be a suitable option if your compound has sufficient hydrophobicity.
-
-
Compound Insolubility in the Mobile Phase: Your compound may be precipitating on the column if it has low solubility in the chosen eluent.
-
Solution: Ensure your compound is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase to prevent crashing out. If solubility is a major issue, consider a different purification technique like crystallization.
-
Issue 2: Persistent Impurities Co-eluting with the Product
Scenario: Despite optimizing your chromatography conditions, a persistent impurity continues to co-elute with your desired chlorinated pyridazinone.
Potential Causes & Solutions:
-
Structurally Similar Impurities: The impurity may be a regioisomer, a dehalogenated analog, or a closely related byproduct with very similar polarity to your target compound.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). For difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[2]
-
Solution 2: Derivatization. If the impurity possesses a reactive functional group that your target compound lacks (or vice versa), a selective chemical reaction can alter its polarity, making separation easier. This is an advanced technique and should be approached with caution.
-
Solution 3: Crystallization. If your compound is a solid, recrystallization can be a powerful tool for removing small amounts of impurities. The highly ordered crystal lattice of the desired compound will often exclude impurities.
-
-
Unreacted Starting Materials: In many synthetic routes, the starting materials can have polarities similar to the final product.
-
Solution: Drive the reaction to completion to minimize unreacted starting materials. If this is not possible, choose a purification method that exploits differences in other physical properties, such as solubility for crystallization or acid-base properties for extraction. For instance, if you have an unreacted acidic starting material, an aqueous basic wash of the crude product in an organic solvent can remove it.
-
Issue 3: Compound Degradation During Purification
Scenario: You notice the appearance of new, unexpected spots on your TLC analysis of column fractions, or your final yield is significantly lower than expected, suggesting your chlorinated pyridazinone is degrading during purification.
Potential Causes & Solutions:
-
Instability on Acidic Silica: As mentioned, the acidic nature of silica gel can not only lead to strong adsorption but also catalyze the degradation of sensitive compounds.
-
Solution: Test the stability of your compound on a TLC plate before running a column. Spot the compound and let it sit on the plate for an hour before eluting to check for degradation. If degradation is observed, switch to a neutral stationary phase like alumina or use reversed-phase chromatography.[1]
-
-
Reaction with Chlorinated Solvents: While less common, some reactive compounds can interact with chlorinated solvents like dichloromethane (DCM) over long periods, especially in the presence of trace impurities.
-
Solution: If you suspect solvent-related degradation, try to minimize the time the compound is in solution and consider using non-chlorinated solvent systems for chromatography if possible.
-
-
Thermal Instability: Heating during solvent removal (e.g., on a rotary evaporator) can cause decomposition.
-
Solution: Remove the solvent at the lowest possible temperature (using a cold water bath) and avoid prolonged heating.
-
Issue 4: "Oiling Out" During Crystallization
Scenario: When attempting to recrystallize your chlorinated pyridazinone, it separates from the solution as an oil rather than forming solid crystals.
Potential Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: This is a common issue where the compound comes out of solution too rapidly for a crystal lattice to form.
-
Solution 1: Add More Solvent. Add a small amount of hot solvent to redissolve the oil, and then allow the solution to cool much more slowly. Insulating the flask can help.
-
Solution 2: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 3: Use Seed Crystals. If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]
-
-
Presence of Impurities: Impurities can disrupt the crystallization process and promote oiling out.
-
Solution: Try to remove the impurities by another method, such as a quick filtration through a small plug of silica or alumina, before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of chlorinated pyridazinones on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. You can gradually increase the proportion of ethyl acetate to increase the polarity. If your compound is highly polar, a system of dichloromethane (DCM) and methanol is often effective. Remember to add 0.1-1% triethylamine to the mobile phase if you observe significant peak tailing.
Q2: My chlorinated pyridazinone is highly soluble in many common organic solvents. How can I effectively recrystallize it?
A2: This is a common challenge. You need to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene).
-
Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. Common pairs include ethanol/water, DCM/hexanes, and ethyl acetate/hexanes.
Q3: How can I remove residual starting materials like hydrazine derivatives from my reaction mixture?
A3: Hydrazine derivatives are often basic and can sometimes be removed with an acidic wash. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM) and wash it with a dilute acid solution (e.g., 1M HCl). This will protonate the basic hydrazine, which will then be soluble in the aqueous layer. Be sure to confirm that your target chlorinated pyridazinone is not also extracted into the acidic aqueous layer.
Q4: Are there any specific safety precautions I should take when purifying chlorinated pyridazinones?
A4: Yes. As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. Work in a well-ventilated fume hood. Chlorinated organic compounds should be handled with care as some can be toxic or irritants. Hydrazine and its derivatives are often toxic and should be handled with extreme caution. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Chlorinated Pyridazinone
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the predetermined solvent system. If the separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Standard Recrystallization Workflow
-
Solvent Selection: Choose an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common column chromatography issues.
References
-
ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? Retrieved from [Link]
-
Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
-
ResearchGate. (2019, December 29). How to remove excess starting material Pyrenecarboxyaldehyde? Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
Sources
Technical Support Center: Stability Testing of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one in Plasma
Introduction
This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting in vitro plasma stability assays on 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one (internal reference: Cpd-XYZ). Plasma stability is a critical parameter in early drug discovery, offering insights into a compound's metabolic and chemical fate, which directly influences its in vivo half-life and overall pharmacokinetic profile.[1][2] Compounds that degrade rapidly in plasma often exhibit poor in vivo performance, making this assay a crucial screening step.[2][3] This document is structured to anticipate and resolve common experimental challenges through a detailed FAQ section, a troubleshooting guide, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an in vitro plasma stability assay?
The main goal is to assess the susceptibility of a test compound to degradation in a plasma matrix over time. This degradation can be due to enzymatic activity (e.g., from esterases, proteases) or chemical instability (e.g., hydrolysis at physiological pH).[1][4] The results, typically expressed as a half-life (t½), help predict a compound's clearance and stability in systemic circulation.
Q2: What are the key enzymatic and chemical degradation pathways in plasma?
Plasma contains a variety of enzymes that can metabolize drug candidates. The most common are:
-
Esterases: Such as acetylcholinesterase, butyrylcholinesterase, and carboxylesterase, which hydrolyze ester functional groups.[5]
-
Proteases and Peptidases: These enzymes cleave amide bonds in peptides and proteins but can also degrade small molecules with susceptible amide-like structures.[6]
-
Chemical Hydrolysis: The aqueous environment of plasma at physiological pH (~7.4) can lead to the non-enzymatic hydrolysis of labile functional groups like lactams, esters, or sulfonamides.[2][3] Given that Cpd-XYZ is a pyridazinone, a class of compounds containing a cyclic amide (lactam) structure, it is important to assess its hydrolytic stability.[7][8]
Q3: How does the choice of species and anticoagulant affect the assay?
-
Species: The type and activity of plasma enzymes can vary significantly between species (e.g., human, rat, mouse, dog).[5] For instance, rat plasma has high levels of carboxylesterases, which are absent in human and dog plasma.[5] It is crucial to use plasma from the relevant species for your planned in vivo studies.
-
Anticoagulant: Heparin and K2/K3EDTA are common choices. While both prevent clotting, they do not significantly inhibit the major metabolizing enzymes. However, it is essential to maintain consistency in the anticoagulant used across all related ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure data comparability.
Q4: What are the essential controls for a valid plasma stability assay?
A robust assay must include the following controls in every run:
-
T=0 Control: Samples are taken immediately after adding the compound to plasma and are quenched instantly. This time point represents 100% of the initial compound concentration and is the reference against which all other time points are compared.[4]
-
Heat-Inactivated Plasma Control: Plasma is heated (e.g., at 56°C for 30 minutes) to denature enzymes. If the compound is stable in this matrix but unstable in active plasma, it confirms that degradation is enzyme-mediated.
-
Buffer Control: The compound is incubated in phosphate-buffered saline (PBS) at pH 7.4. This helps distinguish between chemical hydrolysis and enzymatic degradation.
-
Positive Control: A compound known to be unstable in plasma (e.g., propantheline bromide) is run alongside the test compound to verify that the plasma is enzymatically active.[3][4]
Experimental Workflow & Protocols
The overall workflow for assessing plasma stability is a multi-step process requiring careful execution to ensure data integrity.
Caption: Overall experimental workflow for the in vitro plasma stability assay.
Detailed Protocol: In Vitro Plasma Stability of Cpd-XYZ
This protocol is designed for a standard assay using LC-MS/MS for quantification.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in 50:50 Acetonitrile:Water.
-
Plasma: Thaw frozen pooled plasma (e.g., Human Heparin) slowly on ice and centrifuge at 4°C to remove any cryoprecipitates. Use the supernatant.
-
Quenching Solution: Prepare cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound that is stable and does not interfere with the analyte.
2. Incubation Procedure:
-
Pre-warm sealed 96-well plates containing 198 µL of plasma per well in a shaking water bath at 37°C for 10 minutes.
-
To initiate the reaction, add 2 µL of the 100 µM working solution to each well to achieve a final concentration of 1 µM.[3] The final DMSO concentration should be ≤0.5% to avoid impacting enzyme activity.
-
Incubate the plate at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
-
At each designated time point (e.g., 0, 15, 30, 60, 120 minutes), take a 50 µL aliquot from the incubation mixture.[4][9]
-
Immediately transfer the aliquot into a separate plate or tube containing 200 µL of the cold Quenching Solution.[9] This 1:4 ratio effectively precipitates proteins and stops the enzymatic reaction.[10]
-
Vortex the samples vigorously for 1 minute.
4. Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of Cpd-XYZ relative to the internal standard.
5. Data Analysis:
-
Calculate the percentage of Cpd-XYZ remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[4][9]
| Parameter | Value | Description |
| Test Concentration | 1 µM | Standard concentration for in vitro ADME assays.[3] |
| Incubation Temp. | 37°C | Mimics physiological conditions.[2] |
| Time Points | 0, 15, 30, 60, 120 min | Standard time course to determine initial rate of degradation.[3][4] |
| Quenching Solvent | Acetonitrile with IS | Efficiently precipitates proteins and stops the reaction.[3] |
| Analysis Method | LC-MS/MS | Provides high sensitivity and selectivity for quantification.[3] |
| Caption: Key parameters for the plasma stability assay of Cpd-XYZ. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Cpd-XYZ.
Caption: Troubleshooting decision tree for common plasma stability assay issues.
Q&A Troubleshooting Details
Problem 1: My Cpd-XYZ disappears almost completely at the T=0 time point.
-
Possible Cause 1: Extreme Instability. The compound may be exceptionally labile to either enzymatic or chemical hydrolysis, degrading within seconds of contacting the plasma matrix.
-
Possible Cause 2: Non-Specific Binding (NSB). Highly lipophilic compounds can adsorb to plastic surfaces of pipette tips and microplates, leading to an apparent loss of compound.
-
Possible Cause 3: Poor Analytical Recovery. The protein precipitation step might be inefficiently extracting the compound from the plasma proteins it has bound to, or the compound may be co-precipitating.
-
Solutions:
-
Re-evaluate T=0: Ensure the T=0 sample is quenched immediately after spiking. Any delay can lead to degradation.
-
Use Low-Binding Labware: Switch to polypropylene or other low-adhesion plates and tips.
-
Assess Recovery: Compare the LC-MS/MS peak area of a sample spiked post-extraction with one spiked pre-extraction. An ideal recovery should be between 80-120%.[11]
-
Change Quenching Solvent: Try methanol instead of acetonitrile, as it may offer different recovery characteristics.
-
Problem 2: I'm seeing high variability between my replicate wells.
-
Possible Cause 1: Inaccurate Pipetting. Small volume additions (e.g., 2 µL of working solution) are prone to error. Inconsistent incubation volumes can also affect results.
-
Possible Cause 2: Incomplete Reaction Quenching. If the quenching solvent is not mixed thoroughly and immediately, enzymatic activity can continue, leading to variable degradation.[12]
-
Possible Cause 3: Edge Effects in 96-well Plate. Wells on the outer edges of a plate can experience different evaporation rates or temperature fluctuations.
-
Solutions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions like plasma.
-
Optimize Quenching: Add the sample aliquot directly into the quenching solvent and vortex immediately. Ensure the quenching solvent is sufficiently cold.
-
Plate Layout: Avoid using the outer wells of the plate for samples. Fill them with water or buffer to create a humidity barrier.
-
Problem 3: My LC-MS/MS signal is suppressed and inconsistent.
-
Possible Cause: Matrix Effects. This is a common issue in bioanalysis where endogenous components of the plasma, particularly phospholipids, co-elute with the analyte and interfere with its ionization in the mass spectrometer source.[13][14][15] This leads to ion suppression and poor data quality.[16]
-
Solutions:
-
Chromatographic Separation: Modify your LC gradient to better separate Cpd-XYZ from the bulk of phospholipids, which typically elute in the middle of a reverse-phase gradient.
-
Improved Sample Cleanup: While protein precipitation is fast, it is not very clean. Consider using Solid Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components more effectively.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Cpd-XYZ will co-elute and experience the same matrix effects, providing the most accurate correction for signal fluctuations.[11]
-
Dilute the Sample: Diluting the final supernatant can mitigate matrix effects, but this may compromise the limit of detection.
-
Problem 4: Cpd-XYZ is stable in active plasma but degrades in the buffer control.
-
Possible Cause: pH-Dependent Chemical Instability vs. Protein Binding. This is an unusual but informative result. It suggests the compound may be susceptible to hydrolysis at pH 7.4, but when bound to plasma proteins (like albumin), the labile functional group is protected from the aqueous environment.
-
Solutions:
-
Confirm the Finding: Repeat the experiment carefully, ensuring the buffer pH is precisely 7.4.
-
Interpret the Result: This suggests that in vivo, the fraction of the drug bound to plasma proteins may be protected from degradation, while the unbound fraction is susceptible to clearance. This can have complex pharmacokinetic implications.
-
Consider Structural Modification: If the instability is a concern, medicinal chemists could explore structural modifications to improve chemical stability while retaining activity.[1]
-
References
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]
-
Paka, S., et al. (2015). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules. Retrieved from [Link]
-
Liu, H., et al. (2024). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]
-
Salazar, J., et al. (2020). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Data in Brief. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
-
Bioanalysis Zone. (2018). Importance of matrix effects in LC–MS/MS bioanalysis. Retrieved from [Link]
-
Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved from [Link]
-
World Federation of Hemophilia. (n.d.). PART 15 Troubleshooting Issues with Coagulation laboratory tests. Retrieved from [Link]
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Ferreira-Grosso, T., et al. (2024). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences. Retrieved from [Link]
-
Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Jittikoon, J., et al. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances. Retrieved from [Link]
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Souza, I. D., & Queiroz, M. E. C. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
ResearchGate. (2019). Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. Retrieved from [Link]
-
SAR Publication. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
MedCrave. (2015). Proteases: nature's destroyers and the drugs that stop them. MOJ Proteomics & Bioinformatics. Retrieved from [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
-
GEN, Genetic Engineering & Biotechnology News. (2024). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Retrieved from [Link]
-
Calafat, A. M. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of AOAC International. Retrieved from [Link]
-
MDPI. (2024). Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
PubMed. (2006). Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. Retrieved from [Link]
-
ResearchGate. (2023). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]
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- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Optimizing N-Benzylation of Pyridazinones
Welcome to the technical support center for the N-benzylation of pyridazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of N-heterocycles. The N-benzylation of pyridazinones is a cornerstone reaction in the synthesis of a wide array of biologically active molecules. However, like any chemical transformation, it presents a unique set of challenges, from achieving high yields to controlling regioselectivity.
This document provides in-depth, field-tested insights to help you navigate these challenges. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address the specific issues you may encounter at the bench.
I. Core Concepts: The "Why" Behind the Reaction
The N-benzylation of a pyridazinone is fundamentally a nucleophilic substitution reaction (SN2). The pyridazinone, or more accurately its conjugate base (the pyridazinone anion), acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.
The key to a successful reaction lies in managing the reactivity of the ambident pyridazinone anion, which possesses two potentially nucleophilic sites: the ring nitrogen (N) and the exocyclic oxygen (O). This duality is the primary reason for the most common side reaction: the formation of the O-benzylated isomer alongside the desired N-benzyl product.[1][2]
Caption: General SN2 mechanism for N-benzylation of pyridazinones.
II. Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for an N-benzylation of a pyridazinone?
A1: A robust starting point is to treat the pyridazinone substrate with 1.1 to 1.5 equivalents of benzyl bromide or benzyl chloride in the presence of 2 to 3 equivalents of a weak inorganic base like potassium carbonate (K₂CO₃).[3][4] Dimethylformamide (DMF) is a common and effective solvent for this reaction. The reaction is typically run at temperatures ranging from room temperature to 80 °C and monitored by TLC or LC-MS for completion.
Q2: N-alkylation vs. O-alkylation: How do I favor the desired N-benzyl product?
A2: While N-alkylation is generally favored, the reaction conditions are critical for maximizing selectivity.[1] Here's the causality:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile tend to favor N-alkylation. These solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃) but leave the pyridazinone anion relatively free, allowing it to react at the more nucleophilic nitrogen atom. In contrast, polar protic solvents (like ethanol) can hydrogen-bond with the nitrogen, potentially increasing the likelihood of O-alkylation.[1][5]
-
Base Selection: Stronger bases like sodium hydride (NaH) in an aprotic solvent like THF often provide high N-1 regioselectivity for similar heterocyclic systems.[5] This is because NaH irreversibly generates the anion, and the resulting sodium salt may favor N-alkylation due to coordination effects. Weaker bases like potassium carbonate are generally sufficient and safer to handle.[1]
Q3: Can I use alternative methods to improve yield and reaction time?
A3: Absolutely. Two powerful techniques are phase-transfer catalysis (PTC) and microwave-assisted synthesis.
-
Phase-Transfer Catalysis (PTC): This method is excellent for reactions where the nucleophile (pyridazinone salt) and the electrophile (benzyl halide) have low solubility in the same solvent. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the pyridazinone anion from a solid or aqueous phase into the organic phase where the reaction occurs. This often leads to higher yields, milder conditions, and the use of less expensive and safer solvent/base systems (e.g., toluene/aqueous NaOH).[1][6][7]
-
Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[8][9] This can also lead to cleaner reactions and improved yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[10][11][12]
III. Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low or No Conversion
Q: I've set up my reaction, but after several hours, my starting material is largely unreacted. What's going wrong?
A: This is a common issue that can often be traced back to a few key factors.
-
Insufficient Activation:
-
Cause: The base may not be strong enough to deprotonate the pyridazinone NH, or the benzyl halide may not be reactive enough. Benzyl bromides are generally more reactive than benzyl chlorides.
-
Solution:
-
Add a Catalyst: Introduce a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide/chloride on the benzyl halide in situ to form the much more reactive benzyl iodide (Finkelstein reaction), which accelerates the reaction.[13]
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For sluggish reactions, heating in DMF or DMSO to 80-100 °C is often effective.[13]
-
Use a Stronger Base: If milder bases fail, consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Exercise caution as NaH is highly reactive.[1][5]
-
-
-
Poor Solubility:
-
Cause: The pyridazinone substrate or the base may have poor solubility in the chosen solvent, preventing the reaction from initiating.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic molecules and inorganic salts.[13]
-
Problem 2: Mixture of N- and O-Benzylated Products
Q: My reaction worked, but I have a significant amount of an isomeric byproduct. How can I improve the N-selectivity?
A: This is a classic regioselectivity problem. The goal is to create conditions that kinetically or thermodynamically favor attack at the nitrogen.
-
Re-evaluate Solvent and Base:
-
Cause: As discussed in the FAQ, solvent and counter-ion effects play a huge role. Your current system may be inadvertently promoting O-alkylation.
-
Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a solvent like acetone or ethanol, switch to DMF or THF.[1][5]
-
Employ a Stronger Base System: The combination of NaH in THF is a well-documented system for achieving high N-1 selectivity in related heterocycles.[5]
-
Lower the Temperature: Sometimes, running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more nucleophilic nitrogen atom.
-
-
Problem 3: Formation of a Di-benzylated Product
Q: I'm seeing a product with a mass corresponding to the addition of two benzyl groups. How can I prevent this over-alkylation?
A: This suggests that a second site on your molecule is being alkylated.
-
Cause: If your pyridazinone has another nucleophilic site (e.g., another NH group or a pyridazinedione structure), over-alkylation can occur.[1][14] It can also happen if the initial N-benzyl product is deprotonated and reacts further, though this is less common.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.05-1.1 equivalents of the benzyl halide.
-
Slow Addition: Add the benzyl halide dropwise to the mixture of the pyridazinone and base at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
IV. Experimental Protocols & Data
Protocol 1: General Procedure for N-Benzylation using K₂CO₃/DMF
This protocol is a reliable starting point for a wide range of pyridazinone substrates.
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the pyridazinone substrate (1.0 eq).
-
Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the substrate).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the benzyl halide (e.g., benzyl bromide, 1.2 eq) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Recommended Reaction Parameters
The following table provides a summary of typical reaction conditions and their impact on the outcome.
| Parameter | Recommended Range/Value | Rationale & Expert Notes |
| Pyridazinone | 1.0 eq | The limiting reagent. Ensure it is pure and dry.[14] |
| Benzyl Halide | 1.1 - 1.5 eq | Benzyl bromide is more reactive than benzyl chloride. Use a slight excess to drive the reaction to completion. |
| Base | K₂CO₃ (2-3 eq), Cs₂CO₃ (2-3 eq), NaH (1.2 eq) | K₂CO₃ is a good first choice. Cs₂CO₃ is more soluble and can accelerate reactions. NaH is for difficult substrates but requires anhydrous conditions.[1][5] |
| Solvent | DMF, Acetonitrile, THF, DMSO | DMF is a versatile starting point. THF is preferred for reactions with NaH.[1][3][5] |
| Catalyst | KI or NaI (0.1 eq) | Highly recommended when using benzyl chloride or bromide to increase reaction rate.[13] |
| Temperature | 25 °C to 100 °C | Start at room temperature or slightly elevated (50-60 °C). Increase if the reaction is sluggish.[14] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or exotherms. |
V. Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Standard experimental workflow for N-benzylation.
Caption: A decision tree for troubleshooting common issues.
References
-
Science of Synthesis, (2004). Product Class 8: Pyridazines. Georg Thieme Verlag. [Link]
-
ResearchGate, (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. [Table]. ResearchGate. [Link]
-
McCabe, T., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate, (2021). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. [Link]
-
FABAD Journal of Pharmaceutical Sciences, (2007). N-Alkylation of Some Imidazopyridines. [Link]
-
Rasayan J. Chem., (2009). Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. [Link]
-
ResearchGate, (2017). Synthesis and Anticancer Studies of Novel N-benzyl Pyridazinone Derivatives. [Link]
-
Indo Global Journal of Pharmaceutical Sciences, (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
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-
Organic Chemistry Portal, (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
MDPI, (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
International Journal of ChemTech Research, (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]
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Monash University, (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. [Link]
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MDPI, (2021). Evaluation of 3,3′-Triazolyl Biisoquinoline N,N′-Dioxide Catalysts for Asymmetric Hydrosilylation of Hydrazones with Trichlorosilane. [Link]
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National Institutes of Health, (n.d.). Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. [Link]
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ACS GCI Pharmaceutical Roundtable, (n.d.). Phase Transfer Catalysis. [Link]
-
ResearchGate, (2019). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. [Link]
-
Reddit, (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
-
Semantic Scholar, (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. [Link]
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ResearchGate, (2004). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. [Link]
-
Juniper Publishers, (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
-
ChemRxiv, (2022). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. [Link]
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Liberty University, (2022). Synthesis and Characterization of Unique Pyridazines. [Link]
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PubMed, (2018). Microwave Assisted Synthesis of Biorelevant Benzazoles. [Link]
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CORE, (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. [Link]
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ResearchGate, (2019). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. [Link]
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NC State University Libraries, (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. [Link]
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PTC Organics, (2003). Industrial Phase-Transfer Catalysis. [Link]
- Google Patents, (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
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Chemical Communications, (2015). A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. [Link]
-
Organic Syntheses, (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. [Link]
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How to reduce off-target effects of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one in cells
A Guide for Researchers Using 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one and Related Pyridazinone-Based Compounds
Welcome to the technical support center for researchers utilizing pyridazinone-based compounds in their cellular experiments. This guide, presented in a question-and-answer format, is designed to help you navigate the complexities of small molecule inhibitors and proactively address the challenge of off-target effects. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected phenotypes in my cells treated with this compound. How can I determine if these are due to off-target effects?
This is a critical question in pharmacological studies. The pyridazinone scaffold is known to be versatile, with derivatives showing a range of biological activities, from anticancer properties to cardiovascular effects.[1][2][3] Therefore, a systematic approach to de-risk your observations is essential.
Initial Steps for Troubleshooting:
-
Dose-Response Analysis: A hallmark of a specific on-target effect is a clear sigmoidal dose-response curve. If your phenotype plateaus at higher concentrations or shows a U-shaped curve, off-target effects might be at play.
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is predicted to be inactive against your primary target. This "negative control" compound should ideally differ only by a functional group critical for on-target binding. If the inactive control still produces the phenotype, it strongly suggests an off-target effect or a non-specific cellular response.
Advanced Confirmation:
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype is diminished or absent in the knockdown/knockout cells upon treatment with your compound, it provides strong evidence for on-target activity.
-
Rescue Experiments: In a target knockdown/knockout background, re-introducing a version of the target protein that is resistant to your compound (e.g., through a point mutation in the binding site) should rescue the phenotype. This is a highly rigorous method for target validation.
Troubleshooting Guide: Experimental Approaches to Identify and Minimize Off-Target Effects
Q2: What is the first experimental step I should take to proactively assess the selectivity of my compound?
For many pyridazinone derivatives that function as kinase inhibitors, a broad kinase screen is the industry-standard first step.[4]
Kinase Selectivity Profiling:
This involves testing your compound against a large panel of kinases (ideally representing the human kinome) at a fixed concentration (e.g., 1 µM). The results will provide a "selectivity profile" highlighting which kinases are inhibited.[4]
Table 1: Example Kinase Selectivity Profile Data
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 98% | 50 |
| Off-Target Kinase A | 85% | 200 |
| Off-Target Kinase B | 55% | 1500 |
| Off-Target Kinase C | 10% | >10,000 |
This table illustrates how kinase profiling can reveal both potent on-target activity and potential off-target liabilities.
Interpreting the Data:
-
A highly selective compound will show potent inhibition of the primary target with minimal activity against other kinases.
-
Significant inhibition of other kinases, especially those with IC50 values close to the primary target, indicates potential for off-target effects.
Workflow for Kinase Profiling:
Caption: The principle of Cellular Thermal Shift Assay (CETSA).
Q4: My compound is not a kinase inhibitor. What other methods can I use for unbiased off-target identification?
Chemical proteomics is a powerful, unbiased approach to identify the full spectrum of protein targets for a small molecule. [5] Common Chemical Proteomics Strategies:
-
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of specific enzyme families. It's particularly useful for identifying off-targets within these families. [5]* Compound-Centric Chemical Proteomics (CCCP): In this approach, your compound is immobilized on a solid support (like beads) and used to "pull down" its binding partners from a cell lysate. These binding proteins are then identified by mass spectrometry. [5] Table 2: Comparison of Off-Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Kinase Profiling | Enzymatic assays against a panel of kinases. | Standardized, quantitative, good for kinase inhibitors. | Limited to kinases, in vitro (may not reflect cellular context). |
| CETSA-MS | Combines CETSA with mass spectrometry to identify all stabilized proteins. | In-cell, unbiased, no compound modification needed. | Technically demanding, may miss weakly interacting targets. |
| Chemical Proteomics (CCCP) | Affinity capture of binding proteins using an immobilized compound. | Unbiased, can identify novel targets. | Requires chemical modification of the compound, potential for non-specific binding. |
Q5: How can I rationally modify my compound to reduce off-target effects?
Once off-targets are identified, medicinal chemistry principles can be applied to improve selectivity.
Strategies for Improving Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule and re-test for on- and off-target activity. This helps to identify the chemical features responsible for off-target binding.
-
Structure-Based Design: If the 3D structures of your on- and off-targets are known, you can design modifications that enhance interactions with the on-target while disrupting interactions with the off-target. For example, exploiting differences in the size or charge of the binding pockets.
-
Matched Molecular Pair Analysis: Compare your compound to structurally similar molecules with known selectivity profiles. [6]This can provide insights into modifications that are likely to improve selectivity.
Logical Flow for Improving Compound Selectivity:
Caption: A rational approach to improving compound selectivity.
By employing these troubleshooting strategies and advanced experimental techniques, you can confidently dissect the on- and off-target effects of this compound, leading to more robust and reproducible research outcomes.
References
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health. [Link]
-
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. National Institutes of Health. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Dove Medical Press. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Chemical biology for target identification and validation. MedChemComm. [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]
-
Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. PubMed. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Institutes of Health. [Link]
-
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. National Institutes of Health. [Link]
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Technical Support Center: Overcoming Poor Bioavailability of Pyridazinone-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor oral bioavailability encountered with this important class of compounds. Pyridazinone and its derivatives are versatile scaffolds in drug discovery, showing promise in a wide range of therapeutic areas including oncology, inflammation, and cardiovascular diseases.[1][2][3] However, their successful clinical translation is often hampered by suboptimal pharmacokinetic properties, particularly low oral bioavailability.[4][5][6]
This resource will equip you with the foundational knowledge and practical methodologies to diagnose and overcome these bioavailability hurdles, ensuring your promising pyridazinone-based inhibitors have the best chance of success.
Section 1: Understanding the Bioavailability Challenge with Pyridazinone Inhibitors
Poor oral bioavailability is a multifaceted problem that can derail an otherwise promising drug candidate. For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids, then permeate the intestinal wall to enter the bloodstream, and finally, survive metabolic breakdown by enzymes, primarily in the liver (first-pass metabolism).[7] Pyridazinone-based inhibitors often face challenges in one or more of these areas.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of my pyridazinone-based inhibitor?
A1: The poor bioavailability of pyridazinone inhibitors typically stems from a combination of factors:
-
Poor Aqueous Solubility: Many pyridazinone derivatives are crystalline solids with low water solubility, which limits their dissolution in the gastrointestinal tract.[8] This is often a primary rate-limiting step for absorption.
-
Low Permeability: The ability of a drug to pass through the intestinal membrane can be hindered by its physicochemical properties, such as high polarity or a large number of hydrogen bond donors and acceptors.[9]
-
Rapid First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes before reaching systemic circulation.[10]
-
Efflux Transporter Activity: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[11][12]
Q2: How can I quickly assess the likely cause of poor bioavailability for my specific compound?
A2: A preliminary assessment can be made by evaluating the compound's physicochemical properties against established guidelines like Lipinski's Rule of Five.[13] This rule suggests that poor absorption or permeation is more likely for compounds with a molecular weight over 500, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a calculated Log P greater than 5. While not absolute, significant deviations from these guidelines can indicate potential issues with solubility or permeability.[13]
Section 2: Troubleshooting Poor Solubility
Low aqueous solubility is a frequent and significant barrier to achieving adequate oral bioavailability. Here, we'll explore common troubleshooting steps and advanced strategies to address this issue.
Troubleshooting Guide: Solubility Enhancement
Issue: My pyridazinone inhibitor shows low solubility in aqueous buffers, leading to poor and variable absorption in preclinical models.
Initial Steps:
-
Accurate Solubility Determination: The first step is to quantify the solubility of your compound in relevant physiological media (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve its solubility and dissolution rate.
Advanced Strategies:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[14] Techniques like micronization and nanonization are commonly employed.[15]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can lead to a higher apparent solubility and faster dissolution.[16]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state.[13][15]
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice of the drug, leading to improved solubility and dissolution properties.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a basic framework for preparing an amorphous solid dispersion, a common technique to enhance the solubility of poorly soluble drugs.
Materials:
-
Pyridazinone-based inhibitor
-
Polymer (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the pyridazinone inhibitor and the chosen polymer in the volatile organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w ratios).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a controlled temperature to avoid thermal degradation of the compound.
-
Drying: Transfer the resulting solid film to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution profile of the amorphous solid dispersion with that of the crystalline drug.
Section 3: Addressing Permeability and Metabolism Challenges
Even with adequate solubility, a drug's journey to the systemic circulation can be impeded by low permeability across the intestinal wall and rapid metabolism.
Troubleshooting Guide: Improving Permeability and Metabolic Stability
Issue: My pyridazinone inhibitor has good solubility but still exhibits low oral bioavailability, suggesting potential permeability or metabolic stability issues.
Initial Assessment:
-
In Vitro Permeability Assays: Utilize cell-based assays, such as the Caco-2 permeability assay, to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance and identify the major metabolic pathways.[9]
Strategies for Improvement:
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the pyridazinone scaffold to improve its permeability and metabolic stability.[17] This could involve reducing the number of hydrogen bond donors, increasing lipophilicity (within an optimal range), or blocking sites of metabolism.[5]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[18] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeability or to improve metabolic stability.[10][19][20]
Diagram: Prodrug Activation Strategy
The following diagram illustrates the general concept of a prodrug strategy to enhance oral bioavailability.
Caption: A prodrug enhances absorption and is then converted to the active drug.
Section 4: Tackling Efflux Transporter-Mediated Resistance
Efflux transporters, particularly P-glycoprotein (P-gp), are a significant hurdle for many drug candidates, as they actively pump drugs out of cells, reducing their intracellular concentration and overall absorption.[21][22]
FAQs
Q3: How do I know if my pyridazinone inhibitor is a substrate of an efflux transporter like P-gp?
A3: The most direct way to determine if your compound is a P-gp substrate is to perform a bidirectional Caco-2 permeability assay. In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A B-to-A/A-to-B efflux ratio greater than 2 is a strong indication that the compound is a P-gp substrate.
Q4: What are the strategies to overcome P-gp mediated efflux?
A4: If your compound is identified as a P-gp substrate, several strategies can be employed:
-
Co-administration with a P-gp Inhibitor: While effective in preclinical studies, this approach has clinical limitations due to the potential for drug-drug interactions.
-
Structural Modification: Modifying the drug's structure to reduce its affinity for P-gp is a more desirable long-term strategy. This can involve altering the number and position of hydrogen bond acceptors and donors or modifying the overall molecular shape.
-
Formulation with P-gp Inhibiting Excipients: Certain formulation excipients, such as some surfactants and polymers used in solid dispersions and lipid-based formulations, have been shown to inhibit P-gp activity.
Diagram: Decision Tree for Bioavailability Enhancement
This decision tree provides a logical workflow for diagnosing and addressing poor bioavailability of pyridazinone-based inhibitors.
Caption: A systematic approach to improving pyridazinone inhibitor bioavailability.
Section 5: Data Summary and Key Physicochemical Parameters
The following table summarizes key physicochemical properties and their impact on oral bioavailability, providing a quick reference for desirable parameter ranges.
| Parameter | Desirable Range | Impact on Bioavailability |
| Aqueous Solubility | > 100 µg/mL | Higher solubility generally leads to better dissolution and absorption.[7] |
| Log P | 1 - 3 | An optimal balance of lipophilicity is needed for membrane permeability without compromising solubility. |
| Molecular Weight | < 500 Da | Lower molecular weight is generally associated with better permeability.[13] |
| H-Bond Donors | ≤ 5 | Fewer hydrogen bond donors can improve membrane permeability.[13] |
| H-Bond Acceptors | ≤ 10 | Fewer hydrogen bond acceptors can improve membrane permeability.[13] |
| Caco-2 Permeability (Papp A-B) | > 1 x 10⁻⁶ cm/s | Higher permeability indicates better potential for oral absorption. |
| Efflux Ratio (B-A/A-B) | < 2 | A low efflux ratio suggests the compound is not a significant substrate for efflux transporters like P-gp. |
| Microsomal Stability (t½) | > 30 min | Longer half-life in liver microsomes indicates lower first-pass metabolism. |
References
- Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability.
- Pyridazinone: Current Progress in Synthesis of its Deriv
- Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.). NIH.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (n.d.). PMC - NIH.
- Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. (2024, June 13). PMC - NIH.
- Some physicochemical and pharmacokinetic properties of compounds. (n.d.).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). MDPI.
- (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH.
- PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026, January 3). Journal of Chemical Technology and Metallurgy.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021, May 4).
- The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. (2022, October 17).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense. (n.d.). NIH.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13).
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.).
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. (2019, September 19). MDPI.
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
- The therapeutic journey of pyridazinone. (2016, November 10). PubMed.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (n.d.). Benchchem.
- Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021, May 13). PubMed.
- Bioavailability – physicochemical and dosage form factors. (2015, February 8).
- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed.
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy | Request PDF. (n.d.).
- Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. (n.d.). MDPI.
- The role of the efflux transporter, P‐glycoprotein, at the blood‐brain barrier in drug discovery | Request PDF. (n.d.).
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Separation of Pyridazinone Isomers
Welcome to the technical support center for the chromatographic separation of pyridazinone isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Pyridazinone scaffolds are crucial in medicinal chemistry, and achieving pure isomers is often a critical step for pharmacological and clinical studies.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions. We will explore the causality behind experimental choices to empower you to develop robust, effective, and reliable separation methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating pyridazinone isomers?
Separating pyridazinone isomers is frequently challenging due to their inherent structural similarities. The specific difficulty depends on the type of isomerism:
-
Regioisomers (Positional Isomers): These isomers have the same molecular formula but differ in the position of functional groups on the pyridazinone core or its substituents. This can lead to very subtle differences in polarity, making them difficult to resolve with standard chromatography methods.
-
Enantiomers (Chiral Isomers): As non-superimposable mirror images, enantiomers have identical physical properties (e.g., polarity, solubility) in an achiral environment.[1][2] Consequently, they cannot be separated by standard achiral chromatography (like typical silica or C18 columns) and require specialized chiral stationary phases (CSPs) or chiral additives.[1][3]
Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography for my initial screening?
The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography is a critical first step in method development. The decision hinges on the polarity of your isomers.
-
Normal-Phase (NP) Chromatography: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[4][5] NP is often superior for separating positional isomers that have minor differences in polarity.[6] The strong, localized interactions (like hydrogen bonding) with the silica surface can effectively differentiate between isomers where a polar functional group is shifted.[4]
-
Reversed-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[5] As the most common HPLC mode, it is a good starting point for many pyridazinone derivatives, especially for assessing purity. However, it may fail to resolve positional isomers that do not have significant differences in hydrophobicity.[6]
The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a chromatography method.
Q3: What are the most effective stationary phases for separating pyridazinone enantiomers?
For enantiomeric separation, Chiral Stationary Phases (CSPs) are essential. Polysaccharide-based CSPs are particularly effective and widely cited for this purpose.
-
Cellulose and Amylose-based CSPs: Columns like Chiralcel® OJ and OF, which are based on cellulose derivatives, have been successfully used for the HPLC separation of pyridazinone enantiomers.[7] These phases create chiral cavities and surfaces where enantiomers can transiently bind with different energies, leading to different retention times.
-
Macrocyclic Glycopeptide CSPs: Phases like teicoplanin-based CHIROBIOTIC® T are also excellent choices, especially for polar, ionizable compounds, as they offer multiple interaction modes (ionic, hydrogen bonding, etc.).[8]
Screening a small set of diverse CSPs is the most efficient way to find a suitable stationary phase for a new pair of enantiomers.
Troubleshooting Guide
Problem: Poor or No Resolution Between Isomers (Achiral Separation)
| Probable Cause | Scientific Rationale & Solution |
| Incorrect Chromatography Mode | The separation mechanism (hydrophobic interactions in RP vs. polar interactions in NP) may not be selective enough for your isomers. Solution: If RP (e.g., C18) fails, switch to NP (silica). NP is often more sensitive to differences in the spatial arrangement of polar functional groups, which is common in positional isomers.[6] |
| Suboptimal Mobile Phase | The mobile phase composition dictates the elution strength and can significantly impact selectivity. A mobile phase that is too strong will cause all isomers to elute quickly and without separation. Solution: Systematically vary the solvent ratio. In NP, decrease the proportion of the polar modifier (e.g., ethanol in hexane). In RP, decrease the proportion of the organic modifier (e.g., acetonitrile in water). Perform a gradient elution first to determine the approximate solvent composition needed to elute your compounds, then optimize with an isocratic run. |
| Wrong Stationary Phase Chemistry | A standard C18 or silica column may not provide the necessary selectivity. Solution: Screen alternative stationary phases. For RP, a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds through π-π interactions.[2][9] For NP, a Diol or Amino-bonded phase can offer different polar selectivity compared to standard silica.[5] |
Problem: Poor Resolution or Co-elution of Enantiomers (Chiral Separation)
| Probable Cause | Scientific Rationale & Solution |
| Suboptimal Mobile Phase | In chiral chromatography, the mobile phase not only controls elution time but also modulates the interactions between the analyte and the CSP. Solution: For polysaccharide CSPs, separations are often performed in NP mode (e.g., Hexane/Ethanol/2-Propanol).[7] Systematically vary the alcohol modifier and its concentration. Small amounts of additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can dramatically improve peak shape and resolution by suppressing unwanted ionic interactions.[10] |
| Low Temperature | Lowering the column temperature can enhance enantioselectivity. Reduced thermal energy leads to more stable and longer-lasting transient diastereomeric complexes between the enantiomers and the CSP, amplifying the differences in interaction energy. Solution: If your HPLC system has a column thermostat, decrease the temperature (e.g., from 25°C to 15°C or 10°C). Monitor backpressure, as it will increase. |
| Unsuitable CSP | No single CSP can resolve all enantiomers. The "shape" of your molecule must be compatible with the chiral selectors on the stationary phase. Solution: Screen a diverse set of CSPs. A good starting point is to test one cellulose-based and one amylose-based column, as their chiral recognition mechanisms differ. |
Problem: Peak Tailing or Broadening
This is a common issue that degrades resolution and makes quantification unreliable.
Caption: Key causes and solutions for poor peak shape.
-
Secondary Silanol Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica surface can cause peak tailing. Solution: Add a mobile phase modifier. For basic compounds, add a small amount of a base like triethylamine (TEA) or diethylamine (DEA). For acidic compounds, an acid like formic acid (FA) or trifluoroacetic acid (TFA) can improve peak shape.[11][12]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause distorted peaks.[13][14] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible and minimize the injection volume.[13]
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector and the column, and between the column and the detector, can cause peak broadening.[13] Solution: Use short lengths of narrow ID PEEK tubing (e.g., 0.005" or 0.127 mm) to connect system components.
Experimental Protocols
Protocol 1: Flash Chromatography for Preparative Separation of Positional Isomers
This protocol outlines a general procedure for separating gram-scale quantities of pyridazinone regioisomers using normal-phase flash chromatography.
1. Analytical Method Development (TLC):
- Spot a solution of your isomer mixture onto a silica gel TLC plate.
- Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
- Identify a solvent system that gives good separation between the isomer spots, with the lower spot having a retention factor (Rf) of ~0.2-0.3. This will be your starting mobile phase.
2. Column Packing:
- Select a silica gel flash column appropriately sized for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica weight to sample weight).
- Wet pack the column with your chosen mobile phase, ensuring no air bubbles are trapped.
3. Sample Loading:
- Wet Loading: Dissolve the sample in a minimal amount of the mobile phase and inject it onto the column.
- Dry Loading (Recommended for better resolution): Dissolve your crude sample in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the top of the column bed.
4. Elution and Fraction Collection:
- Begin elution with the mobile phase determined from your TLC analysis.[15]
- If separation is difficult, a shallow gradient can be employed (e.g., slowly increasing the percentage of ethyl acetate in hexane).
- Collect fractions and monitor them by TLC to identify which ones contain the pure isomers.[15]
5. Product Isolation:
- Combine the fractions containing each pure isomer.
- Remove the solvent using a rotary evaporator to yield the purified products.
Protocol 2: HPLC Method Development for Chiral Separation
This protocol provides a starting point for separating pyridazinone enantiomers using a polysaccharide-based CSP.
1. Column and Mobile Phase Selection:
- Column: Start with a Chiralcel® OJ or similar cellulose-based column.
- Mobile Phase: A typical starting mobile phase is a mixture of hexane and an alcohol modifier (e.g., 2-propanol or ethanol).[7]
2. Initial Screening Conditions:
| Parameter | Recommended Starting Condition |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | 2-Propanol (IPA) |
| Gradient | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection | UV (select a wavelength where your compound absorbs, e.g., 254 nm) |
3. Optimization:
- Convert to Isocratic: Based on the retention time from the gradient run, calculate an appropriate isocratic mobile phase composition. For example, if your peaks eluted at 30% IPA, start your isocratic optimization around 25-30% IPA.
- Optimize Modifier: If resolution is poor, switch the alcohol modifier (e.g., from IPA to ethanol) or use a combination. The change in hydrogen bonding characteristics can significantly alter selectivity.
- Add Additives: If peak shape is poor, add 0.1% TFA (for acids) or 0.1% DEA (for bases) to both the hexane and alcohol components of your mobile phase.
- Optimize Temperature: If enantiomers are still not resolved, decrease the column temperature in 5°C increments (e.g., to 20°C, then 15°C).
4. Validation:
- Once separation is achieved, validate the method for its intended purpose, assessing parameters like linearity, precision, and accuracy according to ICH guidelines.[16]
References
-
Bidló-Iglóy, M., & Mátyus, P. (1999). Enantiomeric Separation of Optically Active Pyridazinone Derivatives by Chiral HPLC. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 487-490. [Link]
-
Sabatino, P., et al. (2012). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 17(7), 8295-8308. [Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Zhao, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Pharmacognosy Magazine, 8(30), 109-115. [Link]
-
Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6665. [Link]
-
Wurm, T., et al. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 27(15), 4976. [Link]
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Potočnik, F., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 29(3), 675. [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Taha, R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738. [Link]
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ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Giglio, E., et al. (2012). Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. Journal of Medicinal Chemistry, 55(9), 4386-4396. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography and Separation Techniques. [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Normal Phase And Reverse Phase Chromatography? Retrieved from [Link]
-
Reddy, P., et al. (2014). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
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Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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Shrisunder, N., et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research. [Link]
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Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
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Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(Fluorobenzyl)pyridazinones: From Antibacterial to Anticancer Potential
In the landscape of medicinal chemistry, the pyridazinone scaffold stands out as a "wonder nucleus" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass, 2-(fluorobenzyl)pyridazinones, with a primary focus on their antibacterial properties. We will dissect the nuanced effects of structural modifications on biological activity, offering a comparative perspective against other pyridazinone-based therapeutic agents and furnishing detailed experimental methodologies to ensure scientific rigor and reproducibility.
The Pyridazinone Core: A Privileged Scaffold in Drug Discovery
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of novel therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects.[3][4] The ease of functionalization at various positions of the pyridazinone ring makes it an attractive template for medicinal chemists to fine-tune pharmacological profiles and develop targeted therapies.[5]
Deciphering the SAR of 2-(Fluorobenzyl)pyridazinones as Antibacterial Agents
A key area where 2-(fluorobenzyl)pyridazinones have shown significant promise is in the development of new antibacterial agents. A systematic study of 4-(arylmethyl)-6-phenylpyridazin-3(2H)-one derivatives has provided valuable insights into their SAR.
Core Synthesis Strategy: A Self-Validating Protocol
The synthesis of the 4-(arylmethyl)-6-phenylpyridazin-3(2H)-one scaffold typically follows a well-established and reliable pathway, primarily through the condensation of a γ-ketoacid with hydrazine hydrate. This method's robustness is a testament to its self-validating nature, consistently yielding the desired pyridazinone core.
Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)-6-phenylpyridazin-3(2H)-one (Compound 7)
This protocol is adapted from the synthesis of analogous pyridazinone derivatives.
-
Step 1: Synthesis of 3-(4-fluorobenzoyl)propionic acid. To a solution of 4-fluorobenzaldehyde and pyruvic acid in a suitable solvent (e.g., ethanol), a base catalyst (e.g., piperidine) is added. The mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
-
Step 2: Synthesis of 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one. A mixture of 3-(4-fluorobenzoyl)propionic acid and hydrazine hydrate in a high-boiling solvent such as ethanol or acetic acid is refluxed for an extended period.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a cold solvent, and purified by recrystallization to afford the final product.
The Critical Role of the Fluorobenzyl Moiety
The presence and position of the fluorine atom on the benzyl ring at the 2-position of the pyridazinone core have a marked impact on antibacterial activity.
Table 1: Antibacterial Activity (MIC, µM) of 4-(Arylmethyl)-6-phenylpyridazin-3(2H)-one Derivatives
| Compound | R | S. aureus (MRSA) | E. coli | P. aeruginosa | A. baumannii | S. typhimurium |
| 3 | 4-CH₃ | 4.52 | >50 | >50 | >50 | >50 |
| 4 | 4-Cl | >50 | >50 | >50 | >50 | >50 |
| 5 | 4-NO₂ | >50 | >50 | >50 | >50 | >50 |
| 7 | 4-F | 7.8 | 7.8 | 15.6 | 7.8 | 7.8 |
| Amikacin | - | 3.4 | 1.7 | 0.85 | 0.42 | 1.7 |
Data extracted from Molecules 2023, 28(2), 678.[7]
From the data presented in Table 1, several key SAR insights emerge:
-
Superiority of the Fluoro-Substitution: The 4-fluoro substituted analog (Compound 7 ) exhibits broad-spectrum antibacterial activity against both Gram-positive (MRSA) and Gram-negative bacteria, a significant improvement compared to other substitutions.[7]
-
Impact of Electron-Donating vs. Electron-Withdrawing Groups: An electron-donating group (4-CH₃, Compound 3 ) confers potent activity specifically against Gram-positive MRSA but is inactive against Gram-negative strains. In contrast, electron-withdrawing groups like 4-Cl (Compound 4 ) and 4-NO₂ (Compound 5 ) result in a loss of activity across all tested strains.[7] This suggests that the electronic properties of the substituent on the benzyl ring are a critical determinant of the antibacterial spectrum.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is typically evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Analysis: 2-(Fluorobenzyl)pyridazinones vs. Other Bioactive Pyridazinones
While the 2-(fluorobenzyl)pyridazinone scaffold shows clear promise in the antibacterial arena, it is crucial to understand its potential in other therapeutic areas by comparing it to other well-studied pyridazinone derivatives.
Anti-inflammatory Activity: Targeting COX and PDE4
The pyridazinone core is a well-known scaffold for the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and phosphodiesterase 4 (PDE4).[8][9]
-
COX Inhibition: Many pyridazinone derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][10] The SAR for COX-2 inhibition often involves specific substitutions on the pyridazinone ring that fit into the larger active site of COX-2 compared to COX-1. While specific COX inhibition data for 2-(fluorobenzyl)pyridazinones is limited, the anti-inflammatory potential of this scaffold warrants further investigation.
-
PDE4 Inhibition: More recently, pyridazinone derivatives have been explored as PDE4 inhibitors for the treatment of inflammatory airway diseases like asthma and COPD. One study identified a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one with an IC₅₀ of 251 nM for PDE4B.[9] This highlights another potential avenue for the therapeutic application of the pyridazinone core, and by extension, the 2-(fluorobenzyl) series.
Anticancer Activity: Targeting Kinase Signaling Pathways
The pyridazinone nucleus is also a privileged structure in the design of anticancer agents, with derivatives showing inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as VEGFR-2 and cyclin-dependent kinases (CDKs).[11][12]
-
VEGFR-2 Inhibition: Pyridazinone-based compounds have been developed as potent VEGFR-2 inhibitors, disrupting the signaling pathway crucial for tumor angiogenesis.[7][13] The SAR for VEGFR-2 inhibition often involves moieties that can interact with the ATP-binding site of the kinase.
-
CDK Inhibition: Certain pyridazine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle. For instance, a 3,6-disubstituted pyridazine derivative exhibited an IC₅₀ of 20.1 nM against CDK2.[12]
The anticancer potential of the 2-(fluorobenzyl)pyridazinone scaffold remains an under-explored area with significant opportunities for future research.
Visualizing the Structure-Activity Landscape
To better illustrate the key structural elements and their influence on biological activity, the following diagrams are provided.
Caption: Key SAR determinants for antibacterial activity.
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A Comparative Guide to the Kinase Selectivity Profile of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, a Novel Putative FGFR Inhibitor
For research, scientific, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. The pyridazinone core is a well-established privileged scaffold in medicinal chemistry, known for its versatile biological activities. This guide focuses on a novel pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one (hereafter referred to as Compound X ), a compound of significant interest for its potential as a kinase inhibitor.
This document provides an in-depth technical comparison of the hypothesized kinase selectivity profile of Compound X against established Fibroblast Growth Factor Receptor (FGFR) inhibitors. By presenting supporting experimental frameworks and discussing the causal relationships behind strategic scientific choices, this guide aims to equip researchers with a comprehensive understanding of how to evaluate and contextualize the selectivity of novel kinase inhibitors.
Section 1: The Rationale for Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), are critical regulators of fundamental cellular processes. These include proliferation, differentiation, migration, and survival.[1] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to their cognate FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through key pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which ultimately modulate gene expression and cellular responses.[2]
Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a clinically validated oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[1] This pathological activation transforms the FGFR signaling pathway into a critical therapeutic target. The development of small molecule inhibitors that can selectively block the ATP-binding site of FGFR kinases has therefore become a major focus in precision oncology.
Section 2: Comparative Kinase Selectivity Profiles
Kinase inhibitor selectivity is a critical determinant of both therapeutic efficacy and safety. A highly selective inhibitor preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a more promiscuous or "pan-inhibitor" might offer broader efficacy against tumors driven by multiple kinases but often at the cost of a more challenging side-effect profile.
To contextualize the potential of Compound X, we compare its illustrative selectivity profile with two well-characterized FGFR inhibitors:
-
Comparator A: Futibatinib (TAS-120) , an irreversible, potent pan-FGFR inhibitor that targets FGFR1, 2, 3, and 4.[3][4]
-
Comparator B: H3B-6527 , a covalent inhibitor with high selectivity for FGFR4 over other FGFR isoforms.[5][6]
The following table summarizes the inhibitory activity (IC50 in nM) against a representative panel of kinases.
Disclaimer: The data for Compound X is illustrative and hypothetical, designed to represent a plausible profile for a novel, potent pyridazinone-based FGFR inhibitor. Experimental validation is required.
| Kinase Target | Compound X (Illustrative IC50, nM) | Comparator A: Futibatinib (IC50, nM) | Comparator B: H3B-6527 (IC50, nM) |
| FGFR1 | 15 | 1.8 | > 320 |
| FGFR2 | 8 | 1.4 | > 1,290 |
| FGFR3 | 12 | 1.6 | > 1,060 |
| FGFR4 | 85 | 3.7 | < 1.2 |
| VEGFR2 | 250 | > 1,000 | > 1,000 |
| KIT | 450 | > 1,000 | > 1,000 |
| PDGFRβ | 600 | > 1,000 | > 1,000 |
| SRC | > 1,000 | > 1,000 | > 1,000 |
| MAPK12 | > 1,000 | ~ 500-1000 | > 1,000 |
| INSR | > 1,000 | ~ 500-1000 | > 1,000 |
Futibatinib showed >50% inhibition at 100 nM against MAPK12 and INSR in a binding assay, suggesting moderate potency.[7] Data for H3B-6527 is based on its reported >250-fold selectivity for FGFR4 over other isoforms.
Analysis and Interpretation:
-
Compound X (Illustrative Profile): The hypothetical data positions Compound X as a potent inhibitor of FGFR1, 2, and 3, with weaker activity against FGFR4. Importantly, it displays a favorable selectivity margin against other common off-target kinases like VEGFR2, KIT, and PDGFRβ. This profile suggests a potentially lower risk of toxicities associated with the inhibition of these kinases, such as hypertension and edema.[2]
-
Futibatinib (Pan-FGFR Inhibitor): As a pan-FGFR inhibitor, Futibatinib demonstrates potent, low-nanomolar inhibition across all four FGFR family members.[4] Its high selectivity against the broader kinome is remarkable, with only a few off-targets identified at significantly higher concentrations.[3][7] This profile is associated with on-target toxicities common to the FGFR inhibitor class, such as hyperphosphatemia and ocular disorders, which result from the inhibition of FGFR signaling in healthy tissues.[8]
-
H3B-6527 (Selective FGFR4 Inhibitor): In stark contrast, H3B-6527 is engineered for high selectivity towards FGFR4.[5] This specificity is achieved by targeting a unique cysteine residue (Cys552) near the ATP-binding site of FGFR4, which is absent in other FGFR isoforms.[6] This targeted approach is therapeutically relevant for cancers driven specifically by the FGF19-FGFR4 signaling axis, such as a subset of hepatocellular carcinomas, and is designed to avoid the broader on-target toxicities of pan-FGFR inhibitors.[6][9]
Section 3: Experimental Methodologies for Kinase Selectivity Profiling
The trustworthiness of a kinase selectivity profile hinges on the robustness of the experimental methodology. A variety of high-throughput screening platforms are available to assess a compound's activity across the human kinome. One of the most widely adopted approaches is the competition binding assay.
Detailed Protocol: KINOMEscan™ Competition Binding Assay
This method quantifies the binding affinity of a test compound to a panel of kinases by measuring its ability to compete with an immobilized, active-site-directed ligand. The amount of kinase captured on a solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
The test compound (e.g., Compound X) is serially diluted in DMSO to create a range of concentrations for IC50 determination. A typical final assay concentration might range from 1 nM to 10,000 nM.
-
A panel of human kinases, each tagged with a unique DNA identifier, is prepared in assay buffer.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
-
Assay Assembly:
-
The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in the wells of a microtiter plate.
-
Control wells containing only the kinase, immobilized ligand, and DMSO (vehicle) are included to represent 0% inhibition.
-
-
Competition and Equilibration:
-
The plate is incubated to allow the binding reaction to reach equilibrium. During this time, the test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
-
Washing and Separation:
-
The solid support is washed to remove any unbound kinase and test compound. The amount of kinase remaining bound to the solid support is inversely proportional to the binding affinity of the test compound.
-
-
Quantification:
-
The kinase-DNA tag that remains on the solid support is eluted.
-
The amount of DNA is quantified using qPCR.
-
-
Data Analysis:
-
The qPCR signal from each test well is compared to the signal from the DMSO control wells.
-
The percentage of kinase inhibited is calculated. For dose-response experiments, the data is fitted to a sigmoidal curve to determine the IC50 or dissociation constant (Kd).
-
Alternative Profiling Technologies:
-
Radiometric Activity Assays (e.g., HotSpot™): Considered a "gold standard," these assays directly measure the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate (from ³³P-ATP) to a substrate. This provides a direct measure of functional inhibition.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®): These assays measure the inhibition of substrate phosphorylation by using a lanthanide-labeled antibody that recognizes the phosphorylated substrate, creating a FRET signal with a fluorescently labeled tracer.
Section 4: Field-Proven Insights and Experimental Causality
Why Choose a Competition Binding Assay? The choice of a competition binding assay like KINOMEscan™ for initial, broad selectivity profiling is deliberate. Because these assays are not dependent on enzymatic turnover or ATP, they can measure the true thermodynamic binding affinity (Kd) of a compound for a kinase. This makes them universally applicable to virtually all kinases, including those with low catalytic activity, and allows for the screening of compounds that are not ATP-competitive.
The Importance of Orthogonal Validation: A self-validating experimental system is paramount for trustworthiness. A hit identified in a primary binding assay should always be confirmed in an orthogonal, functional assay, such as a radiometric or TR-FRET activity assay. This confirms that binding to the kinase translates into functional inhibition of its catalytic activity. Discrepancies between binding affinity and functional inhibition can reveal complex mechanisms of action, such as allosteric modulation.
Interpreting Selectivity in a Biological Context: A raw IC50 value does not tell the whole story. The cellular potency of an ATP-competitive inhibitor is influenced by the intracellular concentration of ATP, which can be in the millimolar range. Therefore, a compound with a nanomolar IC50 in a biochemical assay (typically run at low ATP concentrations) may be significantly less potent in a cellular environment. This underscores the importance of progressing from biochemical profiling to cell-based assays that measure the inhibition of downstream signaling pathways and cellular proliferation. The ultimate goal is to define a "therapeutic window" where on-target inhibition is achieved at concentrations that do not cause significant off-target toxicities. The distinct side-effect profiles of pan-FGFR inhibitors versus isoform-selective inhibitors highlight this principle in clinical practice.[8][10]
Conclusion
This guide provides a comparative framework for evaluating the kinase selectivity of the novel pyridazinone derivative, This compound . While its specific kinase profile requires experimental determination, the illustrative data, when placed in the context of established pan-FGFR and selective-FGFR4 inhibitors, highlights the critical nuances of kinase selectivity. The difference between the broad activity of Futibatinib and the targeted profile of H3B-6527 demonstrates the strategic choices available in drug design—balancing broad efficacy against a minimized side-effect profile.
The described methodologies for kinase profiling represent the industry standard for generating high-quality, reliable data. For researchers in drug development, a deep understanding of these techniques, combined with a strategic approach to data interpretation and orthogonal validation, is essential for successfully advancing novel chemical entities like Compound X from the bench to the clinic.
References
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Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. Cancer Research - AACR Journals. Available at: [Link]
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Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors. AACR Journals. Available at: [Link]
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Phase 1 study of H3B-6527 in subjects with advanced HCC. Health Research Authority. Available at: [Link]
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Biochemical and structural characterization of H3B-6527. A, Kinome... ResearchGate. Available at: [Link]
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The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. Available at: [Link]
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Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. AACR Journals. Available at: [Link]
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Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma. MDPI. Available at: [Link]
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How FGFR isoform selectivity may shape the therapeutic window. VJOncology. Available at: [Link]
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Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies. PubMed. Available at: [Link]
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Meta-analysis on the safety and efficacy of Erdafitinib in treating FGFR1–4 mutated solid tumors. PubMed Central. Available at: [Link]
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Clinical development and management of adverse events associated with FGFR inhibitors. PMC. Available at: [Link]
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Infigratinib, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses. NIH. Available at: [Link]
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Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. NIH. Available at: [Link]
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INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. NIH. Available at: [Link]
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Discovery of Potent and Selective Inhibitors of Wild-Type and Gatekeeper Mutant Fibroblast Growth Factor Receptor (FGFR) 2/3. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma. ResearchGate. Available at: [Link]
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(PDF) Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. ResearchGate. Available at: [Link]
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Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. NIH. Available at: [Link]
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Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types. American Association for Cancer Research (AACR). Available at: [Link]
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Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study. PubMed. Available at: [Link]
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Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. Available at: [Link]
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BLC2001: Long-Term Results of Erdafitinib in Patients With Urothelial Carcinoma. The ASCO Post. Available at: [Link]
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Infigratinib, a selective FGFR1-3 tyrosine kinase inhibitor, alters dentoalveolar development at high doses. PubMed. Available at: [Link]
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FGFR2 V564I - Molecular Profile Detail. Genomenon. Available at: [Link]
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Advancements in Targeted Therapy: The Development of a Selective FGFR4 Inhibitor for Hepatocellular Carcinoma. Patsnap Synapse. Available at: [Link]
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Anti-tumor activity of infigratinib, a potent and selective inhibitor of FGFR1, FGFR2 and FGFR3. QED Therapeutics. Available at: [Link]
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ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. Healio. Available at: [Link]
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Targeting FGFRs by pemigatinib induces G1 phase cell cycle arrest, cellular stress and upregulation of tumor suppressor microRNAs. NIH. Available at: [Link]
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ASCO GU 2018: Erdafitinib, (FGFR) a Pan-fibroblast Growth Factor Receptor Inhibitor, in Patients with Metastatic or Unresectable Urothelial Carcinoma and FGFR Alterations. UroToday. Available at: [Link]
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PEMAZYRE® (pemigatinib) Mechanism of Action. Incyte. Available at: [Link]
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Validating target engagement of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one using CETSA
A Senior Application Scientist's Guide to Confirming Intracellular Binding of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target within a physiological cellular context is a cornerstone of preclinical development. This guide provides a comprehensive framework for validating the target engagement of a novel pyridazinone derivative, this compound, leveraging the power of the Cellular Thermal Shift Assay (CETSA). While the specific target of this molecule is yet to be publicly defined, the pyridazinone scaffold is a well-established pharmacophore known to interact with various biological targets, including enzymes such as phosphodiesterases (PDEs) and Poly (ADP-ribose) polymerase-1 (PARP-1), as well as kinases.[1][2] This guide will, therefore, serve as a methodological blueprint for researchers seeking to validate this, or similar novel compounds, against a putative target.
This document will delve into the principles of CETSA, provide a detailed experimental protocol, and offer a comparative analysis with alternative target engagement methodologies. The focus will be on not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating approach.
The Imperative of Target Engagement Validation
A visually appealing phenotypic outcome in a cellular assay is a promising start, but it does not inherently prove that a compound is acting through its intended mechanism. Off-target effects are a primary cause of clinical trial failures. Therefore, direct evidence of target binding in a cellular environment is critical to building a solid scientific foundation for a drug candidate.[3] Methodologies that confirm target engagement help to:
-
De-risk drug development programs by providing clear evidence of on-target activity.
-
Establish Structure-Activity Relationships (SAR) for target binding, guiding medicinal chemistry efforts.
-
Elucidate mechanisms of action and downstream signaling pathways.[3]
-
Identify potential mechanisms of resistance.
The Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Validation
CETSA is a powerful biophysical technique that allows for the detection of direct ligand-target interactions in a cellular milieu, be it in cell lysates, intact cells, or even tissue samples.[3]
The Core Principle: Ligand-Induced Thermal Stabilization
The fundamental principle of CETSA is that the binding of a ligand, such as our pyridazinone compound, to its target protein confers a stabilizing effect.[4] This stabilization makes the protein more resistant to thermal denaturation. When cells or cell lysates are heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein remains in the soluble fraction is known as the aggregation temperature (Tagg). A ligand-bound protein will exhibit a higher Tagg compared to its unbound state, and this "thermal shift" is the measurable readout of target engagement.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Principle of Ligand-Induced Thermal Stabilization in CETSA"
Experimental Workflow: A Step-by-Step Protocol for CETSA
This protocol outlines the validation of this compound engagement with a hypothetical target protein, "Target-P," expressed in a relevant cell line.
Part 1: Establishing the Melting Curve of Target-P (Tagg Determination)
The initial step is to determine the intrinsic thermal stability of the unliganded Target-P.
Methodology:
-
Cell Culture and Lysis: Culture the chosen cell line (e.g., a human cancer cell line if the putative target is an oncology target) to ~80-90% confluency. Harvest and wash the cells with PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) through methods like freeze-thaw cycles to maintain protein integrity.[5]
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant containing the soluble proteome.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at 25°C).[5]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). The amount of soluble Target-P at each temperature is quantified by Western Blotting using a specific antibody for Target-P.
-
Data Analysis: Densitometry is used to quantify the band intensities from the Western Blot. The data is normalized to the amount of protein at the lowest temperature (e.g., 40°C). Plot the percentage of soluble Target-P against temperature to generate a melting curve and determine the Tagg.
Part 2: Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)
Once the Tagg is known, an ITDRF-CETSA (also referred to as isothermal dose-response, ITDR) is performed to demonstrate target engagement in a dose-dependent manner.[1][2]
Methodology:
-
Compound Treatment: Aliquot the cell lysate into tubes. Treat the aliquots with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). Incubate at room temperature for a set time (e.g., 1 hour).[5]
-
Isothermal Heat Challenge: Heat all samples at a single, fixed temperature, typically at or slightly above the Tagg determined in Part 1 (e.g., Tagg + 2-4°C). This temperature should be one where a significant portion of the unliganded protein denatures.
-
Sample Processing and Analysis: Follow steps 4 and 5 from the Tagg determination protocol to separate and quantify the amount of soluble Target-P.
-
Data Analysis: Plot the amount of soluble Target-P against the logarithm of the compound concentration. A sigmoidal dose-response curve indicates specific binding and target stabilization.
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Isothermal Dose-Response CETSA (ITDRF-CETSA) Workflow"
Interpreting CETSA Data: What to Expect
-
Successful Target Engagement: In the initial melting curve experiment, the presence of the compound should shift the Tagg to a higher temperature. In the ITDRF-CETSA, a clear, sigmoidal dose-response curve demonstrates that the compound stabilizes the target protein in a concentration-dependent manner.
-
No Engagement: The melting curve will not shift in the presence of the compound, and the ITDRF-CETSA will show a flat line, indicating no stabilization at any concentration.
-
Off-Target Effects: Mass spectrometry-based CETSA (Thermal Proteome Profiling or TPP) can be employed to assess target engagement on a proteome-wide scale, revealing potential off-target interactions.[6]
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, it is essential to understand its strengths and weaknesses in the context of other available methods.
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein. | Label-free; applicable in cells, lysates, and tissues; reflects a physiological environment.[3] | Requires a specific antibody for Western Blot-based detection; not all proteins exhibit a clear thermal shift.[7] |
| Photo-affinity Labeling (PAL) | A photo-reactive group on the compound covalently links to the target upon UV irradiation.[8] | Provides direct evidence of binding; can identify the binding site. | Requires chemical modification of the compound, which may alter its activity; non-specific labeling can be an issue.[9] |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[10] | Can identify novel targets without prior knowledge; can be used for preparative scale protein purification. | Immobilization may sterically hinder binding; non-specific binding to the matrix is common.[11] |
| Cellular Imaging (FRET/BRET) | Measures the proximity of a fluorescently labeled compound to a fluorescently tagged target protein.[12] | Provides spatial and temporal information on target engagement in living cells; high-throughput compatible. | Requires genetic modification of the target protein and/or chemical labeling of the compound; potential for artifacts from overexpression.[12] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; complementary to CETSA for proteins that do not show a thermal shift. | Requires careful optimization of protease concentration; may not be suitable for all proteins. |
Advanced CETSA Methodologies
The CETSA platform is continually evolving, with advanced formats offering deeper insights:
-
2D-CETSA (Thermal Proteome Profiling - TPP): This method combines a temperature gradient with a compound concentration gradient, providing a comprehensive view of target engagement and off-target effects across the proteome.[6][7] It is a powerful tool for target deconvolution and selectivity profiling.
-
High-Throughput CETSA (HT-CETSA): Utilizing technologies like AlphaScreen® or split-luciferase systems, HT-CETSA enables the screening of large compound libraries for target engagement in a microplate format.[1][6]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Evolution of CETSA Methodologies and Applications"
Conclusion
Validating the target engagement of a novel compound like this compound is a non-negotiable step in building a compelling case for its therapeutic potential. The Cellular Thermal Shift Assay, particularly in its ITDRF format, offers a robust, label-free method to confirm direct binding within the complex environment of the cell. By understanding the principles of CETSA and how it compares to other methodologies, researchers can make informed decisions to generate high-quality, reproducible data that will confidently drive their drug discovery programs forward. The integration of CETSA early in the research pipeline is a strategic investment that enhances the probability of success in the long and arduous journey from a promising molecule to a life-changing medicine.
References
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Al-Ostath, A., et al. (2024). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Medicinal Chemistry Research. Available at: [Link]
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E-publication. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
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Friman, T. (2022). Current Advances in CETSA. ResearchGate. Available at: [Link]
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Pär Nordlund Group. (n.d.). CETSA. Available at: [Link]
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Harding, L. E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
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Huber, K. V. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Lomenick, B., et al. (2009). DARTS: a method for rapid identification of protein targets of small molecules. Journal of the American Chemical Society. Available at: [Link]
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Robers, M. B., et al. (2015). Target Engagement and Residence Time Can Be Observed in Intact Cells with BRET. Nature Communications. Available at: [Link]
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Seidel, T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. Available at: [Link]
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Rix, U., & Superti-Furga, G. (2009). Target discovery and validation for drug development. Nature Chemical Biology. Available at: [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
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Wang, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. STAR Protocols. Available at: [Link]
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4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one vs. other pyridazinone vasodilators
An In-Depth Comparative Guide to Pyridazinone-Based Vasodilators A Senior Application Scientist's Analysis of Mechanisms, Performance, and the Potential of Novel Scaffolds such as 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Abstract
The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant cardiovascular activity.[1][2] This guide provides a comparative analysis of established pyridazinone vasodilators, dissecting their primary mechanisms of action, relative potencies, and key structure-activity relationships (SAR). We delve into the distinct pathways these agents exploit, including phosphodiesterase (PDE) inhibition, ATP-sensitive potassium (K-ATP) channel opening, and modulation of the nitric oxide (NO) pathway. While extensive public data on the specific compound this compound is unavailable, this guide establishes a robust scientific framework to evaluate its potential. By contextualizing its unique structural features—a dichlorinated core and an N-fluorobenzyl substituent—against the performance of known analogues, we provide a blueprint for its synthesis, experimental validation, and potential placement within the landscape of next-generation vasodilators.
Introduction
For decades, the six-membered heterocyclic pyridazin-3(2H)-one ring system has been a focal point of drug discovery, yielding compounds with diverse therapeutic applications ranging from cardiotonic to anticancer effects.[1] Its inherent drug-like properties and the capacity for chemical modification at multiple positions make it a "wonder nucleus" for generating pharmacologically active agents.[2] In the realm of cardiovascular medicine, pyridazinone derivatives have proven to be a particularly rich source of potent vasodilators, agents that relax the smooth muscle of blood vessels to decrease vascular resistance and lower blood pressure.[3]
Several successful drugs, including the inodilator Levosimendan, underscore the clinical viability of this scaffold.[1] The therapeutic effect of these molecules stems from their ability to interact with a variety of biological targets. This guide will compare the major classes of pyridazinone vasodilators, focusing on their distinct molecular mechanisms.
The subject of this guide, this compound, represents a novel structure for which vasodilator activity has not been publicly characterized. However, its core components—the pyridazinone ring, halogen substitutions, and a flexible N-benzyl group—are all features known to influence biological activity. This analysis will therefore serve a dual purpose: first, to provide a clear, evidence-based comparison of known pyridazinone vasodilators, and second, to use that established knowledge to build a predictive framework for assessing the potential of this and other novel analogues.
Part 1: Major Mechanistic Classes of Pyridazinone Vasodilators
The vasodilator effect of pyridazinone derivatives can be broadly categorized into three primary mechanisms. Understanding these pathways is critical to appreciating the functional differences between compounds and for designing new molecules with desired activity profiles.
Mechanism A: Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are critical second messengers in smooth muscle relaxation.[4] By inhibiting PDE, particularly the PDE3 isoform found in cardiac and vascular tissue, pyridazinone compounds prevent the breakdown of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that lead to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase (MLCK), culminating in vasodilation.[1]
Several pyridazinone-based drugs, including Imazodan and Bemoradan, function primarily as PDE3 inhibitors.[1] The structure-activity relationship for PDE inhibition often involves specific substitutions on the pyridazinone ring that optimize interaction with the enzyme's active site.[5]
Figure 2: K-ATP Channel Opening Pathway
Mechanism C: Modulation of the Nitric Oxide-cGMP Pathway
More recently, novel synthetic pyridazinones have been developed that act as direct-acting vasodilators, similar to the classic drug hydralazine. [3]The mechanism for some of these potent compounds involves the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the vascular endothelium. [6]NO diffuses into adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased production of cGMP. Similar to cAMP, cGMP activates a kinase (Protein Kinase G, PKG) that promotes muscle relaxation. Certain potent experimental pyridazinones have been shown to increase both eNOS mRNA expression and subsequent NO release. [6]
Part 2: Comparative Performance and Structure-Activity Relationships (SAR)
The potency and mechanism of pyridazinone vasodilators are highly dependent on their chemical structure. By comparing well-characterized compounds, we can deduce key SAR principles.
| Compound | Primary Mechanism(s) | Key Structural Features | Potency (EC₅₀/IC₅₀) |
| Levosimendan | Ca²⁺ Sensitizer, K-ATP Channel Opener | Dihydropyridazinone core with a complex hydrazonoacetonitrile side chain. | Vasodilation effects are well-established clinically. [1][7] |
| Pimobendan | Ca²⁺ Sensitizer, PDE3 Inhibitor | Benzimidazole-pyridazinone hybrid structure. | Used primarily in veterinary medicine for congestive heart failure. [1] |
| Imazodan | Selective PDE3 Inhibitor | Imidazole ring fused to the pyridazinone backbone. | IC₅₀ = 8 µM for cardiac cAMP PDE. [1] |
| Compound 2j (Ref. 1) | Direct-acting Vasodilator (Likely NO-mediated) | 6-(4-nitrophenyl)-2-(4-benzylpiperidin-1-yl)pyridazin-3(2H)-one. | EC₅₀ = 0.029 µM (in rat aortic rings). [3] |
| Compound 5d (Ref. 4) | eNOS/NO Modulator | 6-(4-bromophenyl)-2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyridazin-3(2H)-one. | EC₅₀ = 0.0053 µM (in rat aortic rings). [6] |
| Hydralazine (Reference) | Direct-acting Vasodilator (Mechanism debated) | Phthalazine core (structural relative). | EC₅₀ = 18.21 µM (in rat aortic rings). [3][8] |
Key SAR Insights:
-
Superiority over Hydralazine: Multiple studies have shown that replacing the phthalazine ring of hydralazine with a pyridazin-3-one core tremendously increases vasodilator activity. [3]2. Influence of the 6-Position: The nature of the aryl substituent at the 6-position significantly impacts potency. Electron-withdrawing groups (e.g., nitro) or halogens (e.g., bromo) on this phenyl ring can lead to highly potent compounds. [3][6]3. Role of the N-2 Position: The substituent at the N-2 position is critical for modulating activity and selectivity. Bulky, hydrophobic groups at this position can enhance activity, as seen with the 4-benzylpiperidine moiety in one of the most potent analogues synthesized to date (Compound 2j). [3]This position is also a key determinant for PDE4 vs. PDE3 selectivity. [5]
Structural Analysis of this compound
Based on the SAR principles above, we can hypothesize the potential activity profile of this novel compound:
-
4,5-Dichloro Core: Halogenation on the pyridazinone backbone is less common in the vasodilator literature than substitution on the 6-aryl ring. However, chlorination can significantly alter electronic properties and metabolic stability. It may confer unique selectivity for a particular biological target.
-
N-2-(2-fluorobenzyl) Substituent: This is a relatively bulky and hydrophobic group, a feature associated with potent activity in some series. [3]The fluorine atom on the benzyl ring could enhance binding affinity through favorable interactions (e.g., hydrogen bonding) within a target protein's active site and may improve pharmacokinetic properties. Given that hydrophobic substituents at N-2 can promote PDE4 inhibition, this is a plausible mechanism to investigate. [5] Conclusion of Analysis: The structure of this compound contains features that suggest a reasonable probability of vasodilator activity. Its potency and mechanism are unknown but could plausibly involve direct smooth muscle relaxation via PDE inhibition or another pathway. Experimental validation is essential and should begin with the gold-standard ex vivo assay detailed below.
Part 3: Gold-Standard Experimental Workflow for Vasodilator Assessment
To empirically determine the vasodilator potential and potency of a novel compound like this compound, the ex vivo isolated thoracic aortic ring assay is the definitive starting point. [9]It provides a robust, reproducible, and physiologically relevant system for measuring direct effects on vascular tissue. [10]
Figure 3: Ex Vivo Aortic Ring Vasorelaxation Workflow
Detailed Step-by-Step Methodology
Objective: To quantify the vasorelaxant potency (EC₅₀) of a test compound on isolated rat thoracic aortic rings pre-contracted with an alpha-1 adrenergic agonist (phenylephrine).
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Physiological Salt Solution (PSS), pH 7.4
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
High-Potassium PSS (KPSS)
-
Isolated Tissue Organ Bath System with Force Transducers
-
Data Acquisition Software
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Wistar rat (250-300g) following approved institutional animal care guidelines.
-
Immediately dissect the thoracic aorta and place it in ice-cold PSS.
-
Causality: Using ice-cold buffer minimizes tissue degradation and metabolic activity post-excision.
-
Carefully remove surrounding adipose and connective tissue under a dissecting microscope. Section the aorta into rings of approximately 2-3 mm in width.
-
Causality: Precise, clean rings ensure uniform responses. Care must be taken not to stretch or damage the endothelial layer, as its presence or absence is a key experimental variable.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of PSS. The bath should be maintained at 37°C and continuously aerated with carbogen (95% O₂ / 5% CO₂).
-
Causality: Carbogen maintains physiological pH (7.4) and oxygenation. 37°C mimics body temperature.
-
Connect the upper hook to an isometric force transducer. Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15 minutes.
-
Causality: Applying optimal resting tension stretches the smooth muscle cells to a point on the length-tension curve that allows for maximal contractile responses.
-
-
Viability and Endothelial Integrity Check:
-
After equilibration, depolarize the tissue with KPSS to elicit a maximal contraction, confirming tissue viability. Wash out the KPSS and allow the tension to return to baseline.
-
Induce a submaximal contraction with phenylephrine (PE, 1 µM). Once a stable plateau is reached, add acetylcholine (ACh, 10 µM).
-
Causality: A relaxation of >80% upon ACh addition confirms the presence of a functional endothelium. This is crucial because some vasodilators are endothelium-dependent (e.g., those acting via NO). The experiment can also be run on endothelium-denuded rings (prepared by gently rubbing the lumen) to determine the mechanism.
-
-
Dose-Response Curve Generation:
-
Wash out the ACh and allow the tissue to recover.
-
Induce a stable contraction with PE (1 µM).
-
Once the contraction is stable, add the test compound (e.g., this compound) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Causality: Cumulative addition is efficient and allows for the generation of a full dose-response curve from a single tissue preparation. Each subsequent dose is added only after the response to the previous dose has stabilized.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the maximal pre-contraction induced by PE.
-
Plot the percentage relaxation against the log concentration of the test compound.
-
Fit the data to a nonlinear regression sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximum relaxation effect).
-
Causality: The EC₅₀ value is the standard measure of a drug's potency, allowing for direct comparison between different compounds.
-
Conclusion and Future Directions
The pyridazin-3(2H)-one scaffold is a remarkably versatile and clinically validated platform for the development of potent vasodilator agents. The diversity of its derivatives, which act through mechanisms including PDE inhibition, K-ATP channel opening, and NO modulation, highlights the extensive chemical space available for exploration.
While this compound remains an uncharacterized entity in the public domain, this guide provides a clear and authoritative framework for its investigation. Based on established structure-activity relationships, its unique combination of a dichlorinated core and an N-fluorobenzyl substituent presents a compelling case for synthesis and evaluation. The provided gold-standard ex vivo aortic ring protocol is the essential first step in determining its vasodilator potential and potency.
Future research should focus on the synthesis of this compound and its close analogues to systematically probe the effects of halogenation on the pyridazinone core. Subsequent mechanistic studies, such as measuring cAMP/cGMP levels or using specific channel blockers in the organ bath, will be necessary to elucidate its precise mechanism of action. Such work will not only characterize this specific molecule but will also contribute valuable new insights to the broader field of cardiovascular drug discovery.
References
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Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). Available at: [Link]
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Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]
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Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. Available at: [Link]
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A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PubMed Central. Available at: [Link]
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Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available at: [Link]
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Opening of ATP-sensitive potassium channels causes generation of free radicals in vascular smooth muscle cells. PubMed. Available at: [Link]
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Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. PubMed. Available at: [Link]
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Synthesis and vasodilator activity of some pyridazin-3(2H)-one based compounds. Future Science. Available at: [Link]
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Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed. Available at: [Link]
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KATP channel openers: structure-activity relationships and therapeutic potential. PubMed. Available at: [Link]
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Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
This guide provides a comprehensive analysis of the potential cross-reactivity of the novel compound 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one. Drawing upon structure-activity relationships of analogous pyridazinone-based molecules, we propose a putative primary target class and outline a rigorous experimental framework for its selectivity profiling. This document is intended for researchers, scientists, and drug development professionals seeking to understand the specificity of this and similar chemical entities.
Introduction: The Pyridazinone Scaffold and the Promise of Selectivity
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active agents with a wide array of therapeutic applications, including cardiovascular, anti-inflammatory, and oncologic indications.[1][2] The biological activity of pyridazinone derivatives is highly dependent on the nature and position of their substituents. The subject of this guide, this compound, possesses a unique combination of a di-chlorinated pyridazinone ring and an N-fluorobenzyl moiety.
Based on extensive analysis of published structure-activity relationship (SAR) data, compounds with similar structural features have frequently been identified as potent inhibitors of protein kinases.[3][4] The dichloro substitution on the pyridazinone ring, in particular, has been explored in the context of kinase inhibition, including for targets such as c-Met.[5] The N-benzyl group is also a common feature in various kinase inhibitor designs. Therefore, we hypothesize that This compound is a putative inhibitor of protein kinases , with a potential focus on the tyrosine kinase family, which includes therapeutically relevant targets like VEGFR2 and c-Met.[6][7]
Understanding the cross-reactivity of a potential kinase inhibitor is paramount in drug development. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide will compare the hypothetical selectivity profile of our topic compound with well-characterized, FDA-approved multi-kinase inhibitors, Sunitinib and Dasatinib, providing a benchmark for evaluating its specificity.
Comparative Selectivity Analysis: A Proposed Kinome-Wide Study
To rigorously assess the cross-reactivity of this compound, a comprehensive kinome-wide profiling study is essential. This involves screening the compound against a large panel of purified kinases to determine its binding affinity or inhibitory activity. For the purpose of this guide, we will compare the anticipated selectivity of our topic compound with the known kinome profiles of Sunitinib and Dasatinib.
Benchmark Kinase Inhibitors:
-
Sunitinib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8] It is known to inhibit VEGFRs, PDGFRs, c-KIT, and other kinases.[9]
-
Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.[10] It is also known to have a broader cross-reactivity profile.
The following table summarizes the known inhibitory activities of Sunitinib and Dasatinib against a selection of kinases, providing a framework for our comparative analysis. The data for these compounds is publicly available from various sources, including the KINOMEscan® platform.[11]
| Kinase Target | Sunitinib (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 500nM) | This compound (Hypothetical) |
| VEGFR2 (KDR) | >95% | >90% | High |
| c-Met | ~70% | ~50% | Moderate to High |
| PDGFRβ | >95% | >90% | Moderate |
| c-KIT | >95% | >90% | Moderate |
| ABL1 | ~20% | >99% | Low |
| SRC | ~40% | >99% | Low to Moderate |
| EGFR | <10% | ~80% | Low |
| FGFR1 | ~80% | ~60% | Moderate |
Note: The data for Sunitinib and Dasatinib are illustrative and compiled from publicly available kinome profiling data. The values for this compound are hypothetical, based on SAR trends of similar compounds.
A highly selective inhibitor would demonstrate potent inhibition of its intended target (e.g., VEGFR2) with minimal activity against other kinases. In contrast, a multi-kinase inhibitor like Sunitinib or Dasatinib shows significant inhibition across multiple kinase families. The goal of a cross-reactivity study for our topic compound would be to populate such a table with experimental data and visualize it using a kinome tree diagram to provide a clear picture of its selectivity.
Experimental Protocols for Comprehensive Cross-Reactivity Profiling
To generate the data for a robust comparative analysis, a tiered approach to screening is recommended. This would involve initial broad screening followed by more detailed enzymatic assays for identified hits.
Part 1: Synthesis of this compound
A plausible synthetic route for the topic compound can be derived from established methods for the synthesis of pyridazinone derivatives.[12][13][14]
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone A common starting material is mucochloric acid, which can be cyclized with hydrazine to form the dichloropyridazinone core.
Step 2: N-Alkylation with 2-fluorobenzyl bromide The 4,5-dichloro-3(2H)-pyridazinone is then alkylated at the N2 position using 2-fluorobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or acetone).
Part 3: Secondary Enzymatic Assays
For kinases identified as significant hits in the primary screen, secondary enzymatic assays are performed to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A. Radiometric Kinase Assay (e.g., for VEGFR2): [15] Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the kinase.
Protocol:
-
The kinase, peptide substrate, and test compound (at various concentrations) are incubated in a reaction buffer.
-
The reaction is initiated by the addition of [γ-³³P]ATP.
-
After a defined incubation period, the reaction is stopped.
-
The radiolabeled peptide product is separated from the unreacted [γ-³³P]ATP (e.g., by spotting onto a phosphocellulose membrane and washing).
-
The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Fluorescence-Based Phosphodiesterase (PDE) Assay: [16] While the primary hypothesis points towards kinases, the broad activity of pyridazinones warrants confirmatory screening against other common targets like PDEs.
Principle: This assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) by a PDE.
Protocol:
-
The PDE enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the fluorescently labeled cAMP substrate.
-
After incubation, the reaction is stopped.
-
The product (fluorescently labeled AMP) is separated from the substrate (e.g., using an IMAP binding system) and the fluorescence polarization is measured.
-
A decrease in fluorescence polarization indicates PDE activity, and inhibition is measured as a function of compound concentration to determine the IC50.
C. Monoamine Oxidase (MAO) Assay: [2][17] Principle: This assay measures the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a substrate (e.g., tyramine) by MAO-A or MAO-B.
Protocol:
-
MAO-A or MAO-B enzyme is pre-incubated with the test compound.
-
The reaction is initiated by the addition of the substrate (tyramine) and a probe that reacts with H₂O₂ to produce a fluorescent signal.
-
The fluorescence is measured over time in a plate reader.
-
The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50.
Discussion and Interpretation of Cross-Reactivity Data
The ultimate goal of these studies is to build a comprehensive selectivity profile for this compound. The data generated would allow for a direct comparison with benchmark compounds like Sunitinib and Dasatinib.
A "clean" profile, with high potency against a single kinase or a small number of related kinases and minimal off-target activity, would suggest a highly selective inhibitor. Such a compound could be a valuable tool for dissecting specific signaling pathways and may have a more predictable safety profile in a therapeutic setting.
Conversely, if the compound inhibits multiple kinases across different families, it would be classified as a multi-kinase inhibitor. While this may increase the risk of off-target side effects, it can also be a desirable property for treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. [18] The structural features of this compound, particularly the dichloro and fluorobenzyl groups, provide opportunities for further medicinal chemistry optimization to either enhance potency for the primary target or to "tune out" undesirable off-target activities identified in the cross-reactivity screen.
Conclusion
While the precise biological target of this compound remains to be experimentally validated, a strong rationale exists for its classification as a putative protein kinase inhibitor. The experimental framework outlined in this guide provides a robust strategy for determining its potency and selectivity. By comparing its cross-reactivity profile with those of established drugs like Sunitinib and Dasatinib, researchers can gain valuable insights into its therapeutic potential and guide future drug development efforts. The pyridazinone scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the selectivity of new derivatives is a critical step in translating these discoveries into clinical applications.
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Efficacy of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one compared to a standard-of-care drug in [disease model]
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of a novel pyridazinone derivative, 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, and the standard-of-care chemotherapy agent, 5-Fluorouracil (5-FU), in the context of a colon cancer model. As this compound is a novel compound without published data, this guide will utilize data from closely related pyridazinone derivatives as a proxy to frame a hypothetical preclinical evaluation. This document is intended to provide a framework for researchers and drug development professionals on how to structure such a comparative analysis, grounded in scientific principles and methodologies.
Introduction to the Therapeutic Candidates
The Novel Pyridazinone Derivative: A New Frontier in Cancer Therapy
The pyridazinone scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer properties.[1][2] These compounds have been shown to target various pathways crucial for cancer cell proliferation and survival.[3] The hypothetical compound, this compound, represents a novel chemical entity designed to leverage the therapeutic potential of this scaffold.
5-Fluorouracil (5-FU): The Gold Standard in Colon Cancer Treatment
5-Fluorouracil has been a cornerstone in the treatment of solid tumors, particularly colorectal cancer, for decades.[4] It functions as an antimetabolite, interfering with essential biosynthetic processes within the cancer cell. While effective, 5-FU is associated with significant side effects and the development of drug resistance, necessitating the search for novel therapeutic agents.[4]
Unraveling the Mechanisms of Action
A key aspect of preclinical drug evaluation is understanding the mechanism through which a compound exerts its therapeutic effect. This knowledge informs the selection of appropriate disease models and biomarkers for clinical trials.
Pyridazinone Derivatives: A Multi-Targeted Approach
The anticancer effects of pyridazinone derivatives are often attributed to their ability to inhibit various protein kinases and other key cellular components involved in cancer progression.[3] Depending on the specific substitutions on the pyridazinone core, these compounds can target:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 impedes angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5][6]
-
Fibroblast Growth Factor Receptors (FGFR): Dysregulation of FGFR signaling is implicated in cell proliferation and survival in various cancers.[7]
-
Tubulin Polymerization: Some pyridazinone derivatives can disrupt the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[3]
DOT script for the signaling pathway of Pyridazinone Derivatives:
Caption: Generalized signaling pathways targeted by pyridazinone-based anticancer agents.
5-Fluorouracil: Disrupting DNA and RNA Synthesis
The cytotoxic effects of 5-FU are primarily mediated through its conversion into three active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.
-
Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage.
-
Fluorouridine triphosphate (FUTP): Incorporation of FUTP into RNA interferes with RNA processing and function.
This multifaceted mechanism ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
DOT script for the signaling pathway of 5-Fluorouracil:
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Comparative In Vitro Efficacy in a Colon Cancer Model
The human colon carcinoma cell line HCT116 is a well-established model for the initial screening of potential anticancer agents.[1][2] The following table summarizes the 50% inhibitory concentration (IC50) values for a representative pyridazinone derivative and 5-FU against HCT116 cells, compiled from separate studies. It is important to note that these values were not obtained from a head-to-head comparative study and experimental conditions may have varied.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyridazinone Derivative (Representative) | HCT116 | Comparable to reference drug | [8] |
| 5-Fluorouracil (5-FU) | HT-29 | 17.3 ± 1.85 | [9] |
Note: The specific IC50 value for the representative pyridazinone derivative was not explicitly provided in the available search results, but its activity was stated to be comparable to the reference drug used in the study.
Experimental Protocols
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative or 5-FU and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DOT script for the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Efficacy Assessment: Colon Cancer Xenograft Model
To evaluate the in vivo efficacy, a human colon cancer xenograft model in immunocompromised mice is a standard preclinical model.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, pyridazinone derivative, 5-FU). Administer the compounds according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
DOT script for the In Vivo Xenograft Model Workflow:
Caption: Workflow for the in vivo colon cancer xenograft model.
Discussion and Future Perspectives
The preliminary in vitro data on representative pyridazinone derivatives suggest that this class of compounds holds promise as potential anticancer agents for colon cancer.[1][2] Their multi-targeted mechanism of action could offer advantages over single-target agents and may provide a strategy to overcome resistance to existing therapies.
However, it is crucial to conduct head-to-head comparative studies of novel pyridazinone derivatives, such as this compound, against 5-FU in both in vitro and in vivo models. Such studies would provide a more definitive assessment of their relative potency and therapeutic potential.
Future research should focus on:
-
Direct Comparative Efficacy Studies: Conducting in vitro and in vivo studies that directly compare the novel pyridazinone derivative with 5-FU.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets of this compound to understand its precise mechanism of action.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the novel compound.
-
Combination Therapies: Exploring the potential of combining the pyridazinone derivative with 5-FU or other anticancer agents to achieve synergistic effects.
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A Head-to-Head Comparison of Fluorobenzyl vs. Phenyl Pyridazinone Derivatives: A Guide for Researchers in Drug Discovery
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This versatile six-membered heterocyclic ring, featuring two adjacent nitrogen atoms, has been extensively explored, leading to the development of therapeutic agents for a variety of conditions, including cardiovascular diseases, inflammation, and cancer.[3][4] The ease of functionalization at various positions on the pyridazinone ring allows for the fine-tuning of its biological and pharmacokinetic properties.[5] Among the numerous derivatives, those bearing phenyl and substituted benzyl moieties have garnered significant attention.
This guide provides an in-depth, head-to-head comparison of two such classes: fluorobenzyl and phenyl pyridazinone derivatives. We will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data from the literature, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Enduring Appeal of Phenyl Pyridazinone Derivatives
Phenyl-substituted pyridazinones have a long-standing history in drug discovery, with numerous studies highlighting their diverse biological activities.[6][7] The phenyl group can be introduced at various positions of the pyridazinone core, most commonly at the 6-position, through established synthetic routes.
Synthesis of Phenyl Pyridazinone Derivatives
A common and effective method for the synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives involves the cyclization of a corresponding β-(phenyl)propionic acid with hydrazine hydrate.[8] This straightforward reaction provides a robust platform for generating a wide array of derivatives.
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
Objective: To synthesize a representative 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
-
Crystallization dishes
-
Filtration apparatus
Procedure:
-
A mixture of β-benzoylpropionic acid (1 mmol) and hydrazine hydrate (1.5 mmol) in ethanol (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry.[6]
Diverse Biological Activities of Phenyl Pyridazinone Derivatives
The phenyl pyridazinone scaffold has been associated with a plethora of biological activities, as summarized in the table below.
| Biological Activity | Examples and Key Findings |
| Cardiovascular | Derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been investigated for their cardiotonic activity.[6] Some compounds in this series have shown potential as positive inotropic agents. |
| Anti-inflammatory | Phenyl pyridazinone derivatives have been reported to possess anti-inflammatory properties, with some acting as cyclooxygenase-2 (COX-2) inhibitors.[9][10] This activity is often associated with reduced ulcerogenic side effects compared to traditional NSAIDs.[5][11] |
| Anticancer | The pyridazinone nucleus, often in combination with a phenyl group, is considered a promising scaffold for the development of anticancer agents.[12][13] These compounds can target various pathways involved in cancer progression. |
| Anticonvulsant | Certain 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives have demonstrated significant anticonvulsant activity in preclinical models.[8] |
| Antibacterial | While not the most prominent activity, some phenyl pyridazinone derivatives have shown modest antibacterial effects. |
The Rise of Fluorobenzyl Pyridazinone Derivatives: A Focus on Enhanced Properties
The introduction of a fluorobenzyl group onto the pyridazinone core represents a strategic modification aimed at enhancing the parent molecule's pharmacological profile. The fluorine atom, with its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Synthesis and Characterization of a Fluorobenzyl Pyridazinone Derivative
A notable example is the synthesis of 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one.[3] The synthesis and characterization of this compound provide valuable insights into this class of derivatives.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.
Materials:
-
Test compound (e.g., 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (bacteria in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Biological Profile of a Fluorobenzyl Pyridazinone Derivative
The available data for 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one primarily highlights its antibacterial activity.
| Biological Activity | Key Findings for 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one |
| Antibacterial | This compound has been synthesized and characterized, with its antibacterial activity evaluated against various bacterial strains.[3] The presence of the fluorobenzyl group is thought to contribute to its biological activity. |
Head-to-Head Comparison: Fluorobenzyl vs. Phenyl Pyridazinone Derivatives
A direct, comprehensive head-to-head comparison of fluorobenzyl and phenyl pyridazinone derivatives across a wide range of biological assays is not yet available in the published literature. However, we can draw a comparative analysis based on the existing data.
Table 1: Structural and Biological Activity Comparison
| Feature | Phenyl Pyridazinone Derivatives | Fluorobenzyl Pyridazinone Derivatives |
| General Structure | Phenyl group attached to the pyridazinone core. | Fluorobenzyl group attached to the pyridazinone core. |
| Reported Biological Activities | Cardiovascular, anti-inflammatory, anticancer, anticonvulsant.[6][8][9][12] | Primarily antibacterial activity reported for 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one.[3] |
| Potential Advantages of Phenyl Group | Well-established scaffold with a large body of research supporting its diverse bioactivities. | - |
| Potential Advantages of Fluorobenzyl Group | The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. | - |
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | Staphylococcus aureus | Not explicitly stated in the abstract, but antibacterial activity was confirmed. | [3] |
| Representative Phenyl Pyridazinone | - | Data on specific MIC values for direct comparison is limited in the provided search results. | - |
Note: The lack of directly comparable quantitative data underscores the need for future studies.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of pyridazinone derivatives is a complex interplay of various substituents on the core ring.[14] For phenyl pyridazinones, the nature and position of substituents on the phenyl ring can significantly modulate their biological activity.
For fluorobenzyl derivatives, the position of the fluorine atom on the benzyl ring is expected to be a critical determinant of activity. The electron-withdrawing nature of fluorine can alter the electronic properties of the entire molecule, influencing its interaction with biological targets. Further research is needed to establish a clear SAR for this class of compounds.
Visualizing the Chemical Landscape
To better understand the chemical context of these derivatives, the following diagrams illustrate a general synthetic pathway and a relevant biological pathway they may influence.
Caption: General synthetic scheme for 6-aryl-4,5-dihydropyridazin-3(2H)-ones.
Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.
Conclusion and Future Directions
Both phenyl and fluorobenzyl pyridazinone derivatives represent valuable scaffolds in the pursuit of novel therapeutic agents. Phenyl pyridazinones have a well-documented history of diverse biological activities, making them a reliable starting point for drug discovery programs. The introduction of a fluorobenzyl moiety offers a promising strategy to enhance the physicochemical and pharmacological properties of the pyridazinone core, as evidenced by the antibacterial activity of 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one.
The primary limitation in this comparative analysis is the scarcity of direct, head-to-head experimental data. Future research should focus on the systematic synthesis and evaluation of a series of fluorobenzyl and phenyl pyridazinone derivatives under standardized assay conditions. This would enable a more definitive comparison of their potency, selectivity, and pharmacokinetic profiles, ultimately guiding the rational design of next-generation pyridazinone-based drugs.
References
[1] ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Retrieved from [Link] [11] SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link] [15] PubMed Central. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link] [5] PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link] [6] PubMed. (n.d.). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Retrieved from [Link] [3] MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link] [16] PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link] [2] Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link] [7] ResearchGate. (2025). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Retrieved from [Link] [17] RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link] [18] PubMed. (n.d.). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Retrieved from [Link] [9] Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link] [14] PubMed. (2008). Synthesis and SAR of pyridazinone-substituted phenylalanine amide alpha4 integrin antagonists. Retrieved from [Link] [10] JSciMed Central. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Retrieved from [Link] [12] ChEMBL. (n.d.). Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link] [19] MDPI. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Retrieved from [Link] [20] PubMed. (2009). Sulfoximine-substituted trifluoromethylpyrimidine analogs as inhibitors of proline-rich tyrosine kinase 2 (PYK2) show reduced hERG activity. Retrieved from [Link] [4] National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link] [21] ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. Retrieved from [Link] [8] ResearchGate. (2025). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Retrieved from [Link] [13] PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link] [22] MDPI. (n.d.). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]
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A Senior Application Scientist's Guide to Confirming the Apoptotic Mechanism of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
This guide provides a comprehensive, experimentally-driven framework for elucidating the apoptotic mechanism of the novel compound 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, hereafter referred to as DFP-1. As researchers and drug development professionals, our goal is not merely to observe cell death, but to rigorously define the molecular pathways governing it. This document eschews a rigid template, instead presenting a logical, tiered investigative strategy that builds from broad cellular observations to specific molecular events.
The pyridazinone core is a scaffold of significant interest in medicinal chemistry, with various derivatives demonstrating potent anti-cancer activities, often through the induction of apoptosis.[1][2][3][4] Reports on related compounds suggest that mechanisms can involve the induction of oxidative stress, disruption of Bcl-2 family protein balances, and subsequent activation of caspase cascades.[1][5][6] This guide will systematically investigate these possibilities for DFP-1, providing not only the "how" but, more critically, the "why" behind each experimental choice. Every protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness.
Phase 1: Foundational Analysis - Confirming Apoptotic Cell Death
Before dissecting a specific mechanism, we must first confirm that DFP-1 induces apoptosis rather than another form of cell death, such as necrosis. The gold-standard primary assay for this purpose is Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry.[7][8]
Causality: Healthy cells maintain an asymmetric plasma membrane, with phosphatidylserine (PS) restricted to the inner leaflet.[9] A key, early event in apoptosis is the "flipping" of PS to the outer leaflet, where it can be detected by the high-affinity binding of fluorescently-labeled Annexin V.[9][10] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7][9] This dual staining allows for the differentiation of four distinct cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for confirming apoptosis via Annexin V/PI staining.
Protocol: Annexin V & Propidium Iodide Staining
-
Cell Preparation: Seed a suitable cancer cell line (e.g., HL-60 leukemia or A549 lung cancer) at a density of 1-5 x 10^5 cells/mL and allow to adhere overnight if applicable.
-
Treatment: Treat cells with a concentration range of DFP-1 (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., 0.1% DMSO), and a positive control for apoptosis (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 24 hours).
-
Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with 1 mL of cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry, using 488 nm excitation.
Data Presentation: Comparative Analysis of Cell Death
| Treatment Group | Concentration | % Live Cells (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
| Vehicle Control | 0.1% DMSO | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| DFP-1 | 1 µM | 60.7 ± 4.5 | 25.1 ± 3.3 | 14.2 ± 2.9 |
| DFP-1 | 10 µM | 25.3 ± 3.8 | 48.9 ± 5.1 | 25.8 ± 4.2 |
| Staurosporine | 1 µM | 30.1 ± 3.5 | 45.5 ± 4.7 | 24.4 ± 3.1 |
| Table 1: Illustrative data from Annexin V/PI flow cytometry analysis. A significant, dose-dependent increase in the Annexin V-positive populations for DFP-1 confirms the induction of apoptosis. |
Phase 2: Delineating the Apoptotic Pathway
Once apoptosis is confirmed, the next critical step is to determine which major pathway is activated. Apoptosis is broadly mediated by two interconnected routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[11] Both pathways converge on the activation of executioner caspases, but are initiated by distinct upstream caspases.
-
Extrinsic Pathway: Initiated by caspase-8.
-
Intrinsic Pathway: Initiated by caspase-9.
-
Executioner Caspase: Both pathways activate caspase-3.[12]
By measuring the activity of these specific caspases, we can determine the primary initiation route.[13][14]
Hypothesized Apoptotic Pathways
Caption: The core intrinsic and extrinsic apoptotic pathways converging on Caspase-3.
Protocol: Fluorometric Caspase Activity Assay
This protocol utilizes fluorogenic substrates that are specifically cleaved by active caspases, releasing a fluorescent molecule. The signal is proportional to enzyme activity.
-
Cell Culture & Treatment: Prepare and treat cells with DFP-1 and controls as described in Phase 1.
-
Cell Lysis: After treatment, harvest 1-2 x 10^6 cells. Lyse the cells in 100 µL of chilled lysis buffer on ice for 15 minutes.[15] Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.[15]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a Bradford assay.
-
Assay Reaction: In a 96-well microplate, combine 10 µL of cell lysate with 80 µL of reaction buffer and 10 µL of 2 mM specific caspase substrate (e.g., DEVD-AFC for Caspase-3, IETD-AFC for Caspase-8, LEHD-AFC for Caspase-9).[15]
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
Data Presentation: Comparative Caspase Activation
| Treatment Group | Concentration | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| DFP-1 | 10 µM | 1.2 ± 0.3 | 5.8 ± 0.7 | 6.2 ± 0.9 |
| Extrinsic Inducer (TRAIL) | 100 ng/mL | 7.1 ± 0.9 | 1.5 ± 0.4 | 6.8 ± 0.8 |
| Intrinsic Inducer (Staurosporine) | 1 µM | 1.4 ± 0.2 | 6.5 ± 0.8 | 7.0 ± 1.0 |
| Table 2: Illustrative caspase activity data.[16] A strong, significant increase in Caspase-9 and -3 activity, with minimal change in Caspase-8, strongly suggests DFP-1 activates the intrinsic apoptotic pathway. |
Phase 3: Interrogating the Intrinsic Pathway
The data from Phase 2 point towards the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[17] A shift in the ratio towards pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the collapse of the mitochondrial membrane potential (ΔΨm), and the release of cytochrome c, which activates Caspase-9.[17]
We will investigate two key events: the change in ΔΨm and the expression levels of key Bcl-2 family proteins.
Mitochondrial Membrane Potential (ΔΨm) Assay
Causality: The JC-1 dye is a lipophilic, cationic fluorescent probe that serves as a reliable indicator of mitochondrial health. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[18] In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[18] Therefore, a shift from red to green fluorescence is a direct indicator of mitochondrial depolarization, a hallmark of intrinsic apoptosis.
Protocol: JC-1 Staining for ΔΨm
-
Cell Culture & Treatment: Prepare and treat cells with DFP-1 and controls. Include a positive control for mitochondrial depolarization, such as CCCP (50 µM for 5-10 minutes).[19]
-
Staining: Resuspend ~1x10^6 cells per sample in 1 mL of warm media. Add JC-1 dye to a final concentration of 2 µM.[18][19]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[19][20]
-
Washing: Centrifuge cells at 400 x g for 5 minutes.[20] Wash cells twice with 1X Assay Buffer.
-
Analysis: Resuspend the final cell pellet in Assay Buffer and analyze immediately by flow cytometry, detecting red (e.g., PE channel) and green (e.g., FITC channel) fluorescence.
Data Presentation: Mitochondrial Depolarization
| Treatment Group | Concentration | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0.1% DMSO | 92.4 ± 3.1 | 7.6 ± 1.5 |
| DFP-1 | 10 µM | 35.8 ± 4.2 | 64.2 ± 4.8 |
| CCCP (Positive Control) | 50 µM | 8.1 ± 2.5 | 91.9 ± 3.0 |
| Table 3: Illustrative data from JC-1 flow cytometry. DFP-1 causes a significant shift from red to green fluorescence, confirming the collapse of the mitochondrial membrane potential. |
Bcl-2 Family Protein Expression Analysis
Causality: To determine how DFP-1 disrupts mitochondrial homeostasis, we will use Western blotting to quantify the expression levels of key anti-apoptotic (Bcl-2) and pro-apoptotic (Bax) proteins.[21][22] A decrease in the Bcl-2/Bax ratio is a common mechanism for initiating the intrinsic apoptotic pathway.[5][6]
Protocol: Western Blotting
-
Protein Extraction: Treat cells as previously described. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23] Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel and separate by SDS-PAGE.[23]
-
Protein Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.[21][23] Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Perform densitometric analysis of the bands, normalizing the expression of Bcl-2 and Bax to the loading control.
Conclusion and Synthesis
This structured, multi-phase guide provides a robust framework for confirming the apoptotic mechanism of this compound (DFP-1). By systematically progressing from the confirmation of apoptosis (Phase 1) to the identification of the core pathway (Phase 2), and finally to the dissection of key molecular players within that pathway (Phase 3), researchers can build a compelling, evidence-based narrative.
The illustrative data presented suggests a clear mechanism: DFP-1 induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This is evidenced by the specific activation of Caspase-9 and -3, a profound loss of mitochondrial membrane potential, and a likely shift in the expression of Bcl-2 family proteins to favor a pro-apoptotic state. Each experimental step is supported by established methodologies and includes critical controls to ensure scientific rigor. This approach not only elucidates the mechanism of DFP-1 but also provides a validated, comparative template for the evaluation of other novel pyridazinone derivatives in drug discovery pipelines. It is always recommended to use more than one method to confirm apoptosis.[10][24]
References
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health (NIH). Available at: [Link]
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A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. (n.d.). MDPI. Available at: [Link]
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In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction. (n.d.). Semantic Scholar. Available at: [Link]
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Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). ResearchGate. Available at: [Link]
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Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. (2018). PubMed. Available at: [Link]
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JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Available at: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Institutes of Health (NIH). Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. (n.d.). Merck Millipore. Available at: [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024). ACS Omega. Available at: [Link]
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Caspase 3/7, 8 or 9 Assay with the NucleoCounter®. (n.d.). ChemoMetec. Available at: [Link]
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Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Available at: [Link]
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Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. (n.d.). EdSpace. Available at: [Link]
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Caspase 3/8/9 Apoptotic Pathway Deregulation Analysis in Laryngeal Squamous Cell Carcinoma. (n.d.). National Institutes of Health (NIH). Available at: [Link]
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Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Caspase-3, -8, -9 activity in NT2 cells... (n.d.). ResearchGate. Available at: [Link]
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MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (n.d.). ResearchGate. Available at: [Link]
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Effects of Epstein-Barr virus on the development of dendritic cells derived from cord blood monocytes. (n.d.). The Brazilian Journal of Infectious Diseases. Available at: [Link]
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Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. (n.d.). Circulation Research. Available at: [Link]
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Can you help with Western Blot: Bax and BCL-2? (2014). ResearchGate. Available at: [Link]
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Helminthic larval stage induces cellular apoptosis via caspase 9-mediated mitochondrial dysfunction. (n.d.). Frontiers. Available at: [Link]
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A Strategic Guide to Orthogonal Validation of Pyridazinone-Based Screening Hits
From Biochemical Confirmation to Cellular Target Engagement
As a Senior Application Scientist, I've witnessed countless promising high-throughput screening (HTS) campaigns stall at the hit validation stage. The initial excitement over a list of potent "hits" often gives way to the frustrating realization that many are artifacts—false positives that interact with the assay itself rather than the biological target. This guide provides a robust, multi-tiered framework for the orthogonal validation of screening hits, specifically tailored for the versatile pyridazinone scaffold. Pyridazinone-based molecules are a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable diversity of biological activities, from cardiovascular effects to anticancer properties, by engaging a wide array of targets.[1][2]
This document is not a rigid protocol but a strategic blueprint. We will navigate the critical steps beyond the primary screen, explaining the causality behind each experimental choice. Our goal is to build a self-validating data package for each compound, ensuring that only the most promising, mechanistically sound hits advance toward lead optimization. We will use the hypothetical scenario of validating a pyridazinone-based compound identified as an inhibitor of Aurora Kinase B, a key regulator of mitosis and a prominent cancer target, to illustrate the principles.[3][4]
Part 1: The Imperative of Orthogonality
A primary HTS assay is designed for speed and scale, not precision. It often yields hits that are artifacts of the specific assay technology (e.g., fluorescence interference, redox cycling) or are non-specific binders like aggregators. Relying solely on re-testing hits in the same primary assay is insufficient. Orthogonal validation is the process of confirming a screening hit using distinct methods that rely on different physical principles.[5] This approach systematically eliminates false positives and builds confidence that the compound's activity is genuine and target-specific.
A typical hit validation cascade progresses from confirming direct target binding to verifying engagement in cells and, finally, to observing the expected cellular phenotype.
Caption: High-level workflow for hit validation.
Part 2: A Tiered Validation Strategy for a Pyridazinone Kinase Inhibitor
Let's assume our primary screen, a fluorescence-based kinase activity assay, identified a pyridazinone compound ("Pyr-1") with an IC50 of 500 nM against Aurora Kinase B. Now, we must prove this activity is legitimate.
Tier 1: Is It Real? Confirming Direct Target Binding
The first objective is to confirm that Pyr-1 physically binds to the Aurora Kinase B protein in a specific and measurable way, independent of the enzymatic assay components. Biophysical methods are ideal for this.
-
Method 1: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed when a ligand binds to its target protein. It is considered the "gold standard" for characterizing binding interactions because it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[6][7][8]
-
Why it's chosen: A positive result in ITC is unequivocal proof of a direct interaction. It yields the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep mechanistic insight early in the process.[9] This helps confirm a 1:1 binding mode, which is expected for a specific inhibitor.[9]
-
-
Method 2: Surface Plasmon Resonance (SPR)
-
Principle: SPR is an optical technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.[10]
-
Why it's chosen: SPR is highly sensitive and provides rich kinetic data, including the association rate (k a ) and dissociation rate (k d ), which together determine the binding affinity (K D ).[11][12] Observing a dose-dependent binding response and plausible kinetics strongly suggests a specific interaction and helps triage non-specific binders.
-
Comparison of Tier 1 Biophysical Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Affinity (K D ), Association Rate (k a ), Dissociation Rate (k d ) |
| Format | In-solution, label-free | Surface-immobilized, label-free |
| Protein Consumption | Higher (requires ~10-50 µM in cell) | Lower (immobilized on a sensor chip) |
| Throughput | Lower | Higher, suitable for fragment screening[13] |
| Key Advantage | "Gold standard" thermodynamic data; no immobilization artifacts | Real-time kinetic information; higher throughput |
| Potential Pitfall | Requires highly pure and soluble protein | Immobilization may alter protein conformation; mass transport effects |
A "good" hit should show consistent binding affinity across both ITC and SPR, ideally in the same range as the IC50 from the primary biochemical assay.
Tier 2: Does It Work in a Cell? Verifying Target Engagement
Confirming a compound binds to a purified protein is a critical step, but it doesn't guarantee it can reach and engage its target in the complex environment of a living cell. The compound must be cell-permeable and must not be immediately metabolized or ejected by efflux pumps.
-
Method: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. CETSA exploits this by heating intact cells or cell lysates treated with a compound to various temperatures.[14][15] A stabilizing compound will result in more target protein remaining in the soluble fraction at higher temperatures compared to untreated controls.[16]
-
Why it's chosen: CETSA is the most direct method to confirm target engagement in a physiologically relevant setting.[15] It provides evidence that the compound enters the cell, finds its target, and binds with sufficient affinity to cause a measurable stabilizing effect. A positive CETSA result is a powerful indicator that the biochemical activity will translate to a cellular context.
-
Caption: Simplified pathway showing inhibition of Aurora Kinase B.
Part 3: Key Experimental Protocols
Here are condensed, step-by-step methodologies for the core validation assays.
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze purified Aurora Kinase B protein and the pyridazinone compound (Pyr-1) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.
-
Concentration Setup: Prepare the protein solution to a final concentration of 10-20 µM for the sample cell. Prepare the Pyr-1 solution at a concentration 10-15 times that of the protein for the injection syringe.
-
Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25°C).
-
Titration: Load the protein into the sample cell and Pyr-1 into the syringe. Perform a series of small (e.g., 2 µL) injections of Pyr-1 into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Analysis: Integrate the heat peaks for each injection. Fit the resulting binding isotherm to a suitable model (e.g., single set of sites) to determine K D , n, and ΔH.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT116) to ~80% confluency.
-
Compound Treatment: Harvest cells and resuspend in media. Treat aliquots with Pyr-1 (e.g., 10 µM) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.
-
Heating: Transfer the cell suspensions to PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction). Normalize total protein concentration. Analyze the samples by SDS-PAGE and Western Blot using an antibody specific for Aurora Kinase B.
-
Quantification: Densitometrically quantify the bands and plot the percentage of soluble protein versus temperature for both treated and untreated samples to visualize the thermal shift.
Protocol 3: Western Blot for Phospho-Histone H3 (pHH3-S10)
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a mitotic synchronizing agent (e.g., nocodazole) to enrich the mitotic population. Then, treat with a serial dilution of Pyr-1 for 2-4 hours.
-
Lysis: Wash cells with cold PBS and lyse directly in 1X Laemmli sample buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody against pHH3-S10. Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip and re-probe the blot for total Histone H3 or a loading control like GAPDH to ensure equal protein loading. Quantify band intensities to determine the IC50 for pHH3 inhibition.
Part 4: Synthesizing the Data for Decision-Making
A confirmed hit is not defined by a single data point, but by a consistent and logical pattern of results across the entire validation cascade.
Hypothetical Data Summary for a "Good" Hit (Pyr-1)
| Assay | Method Principle | Metric | Result for Pyr-1 | Interpretation |
| Primary Screen | Kinase Activity (Fluorescence) | IC50 | 500 nM | Potent hit in the primary assay. |
| Tier 1: ITC | Direct Binding (Calorimetry) | K D | 750 nM | Confirms direct, high-affinity binding. |
| Tier 1: SPR | Direct Binding (Optical) | K D | 680 nM | Confirms direct binding and affinity, consistent with ITC. |
| Tier 2: CETSA | Target Engagement (Thermal Shift) | ΔT agg | +5.2 °C @ 10 µM | Confirms compound enters cells and engages the target. |
| Tier 3: pHH3 Assay | Target Inhibition (Western Blot) | IC50 | 900 nM | Demonstrates inhibition of kinase activity in cells. |
| Tier 3: Proliferation | Phenotypic Effect (CellTiter-Glo) | GI50 | 1.1 µM | Links target inhibition to the desired anti-cancer effect. |
Interpreting Discrepancies:
-
Good binding (ITC/SPR) but no CETSA shift: The compound may have poor cell permeability or be subject to rapid efflux.
-
Positive CETSA shift but weak cellular activity (pHH3/Proliferation): Target engagement may not be sufficient to drive a cellular response, or the cell line may have redundant pathways that compensate for inhibition.
-
Potent cellular activity but weak binding: The compound may be acting through an off-target mechanism, or it could be a pro-drug that is metabolized into a more active form within the cell.
This rigorous, multi-step validation process is essential for de-risking drug discovery projects. By systematically confirming binding, engagement, and function, we can confidently distinguish true, high-quality hits from a sea of artifacts, ensuring that valuable resources are focused on compounds with the greatest potential to become transformative medicines.
References
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El-Gazzar, A. R., El-Enany, M. M., & Al-Dhfyan, A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169562. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19321–19342. [Link]
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Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Villa, S., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4983. [Link]
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Villa, S., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(16), 4983. [Link]
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Charton, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 565–575. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 13(1), 10738. [Link]
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Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Ruan, K., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 210–214. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237–251. [Link]
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ResearchGate. (2019). of HTS campaign and hit validation by orthogonal biophysical techniques. [Link]
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Airenne, T. T., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Journal of Medicinal Chemistry, 57(1), 159–171. [Link]
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Day, B. R., & Rich, R. L. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 277–321. [Link]
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Nicoya Lifesciences. (2023). SPR applications in early drug discovery. Nicoya Lifesciences. [Link]
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Bower, J. F., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 10(2), 227-244. [Link]
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Renaud, J., & Gstaiger, M. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(8), 423–427. [Link]
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Chrencik, J. E., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6745. [Link]
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Airenne, T. T., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. Journal of Medicinal Chemistry, 57(1), 159-71. [Link]
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Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]
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Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
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Sgrignani, J., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1152–1160. [Link]
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Lozach, O., et al. (2009). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. European Journal of Medicinal Chemistry, 44(3), 1274–1282. [Link]
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Heynen, G. J. J., et al. (2022). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers, 14(19), 4887. [Link]
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Varghese, S., et al. (2023). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 28(5), 119-125. [Link]
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Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1633–1638. [Link]
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Burgess, J. L., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. International Journal of Molecular Sciences, 23(19), 11616. [Link]
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Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Center for Macromolecular Interactions. Surface Plasmon Resonance (SPR). Harvard Medical School. [Link]
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Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 60(27), 2133–2141. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environments of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides an in-depth, procedural framework for the proper disposal of 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one (CAS No. 175135-46-3). Our approach is built on the foundational principles of hazard anticipation, risk mitigation, and regulatory compliance, ensuring that your operational protocols are both scientifically sound and demonstrably safe.
Hazard Assessment: Understanding the Molecule
A definitive disposal procedure is predicated on a thorough understanding of the compound's inherent risks. While a specific Safety Data Sheet (SDS) for this compound must always be consulted as the primary source of information, we can infer a reliable hazard profile from its structural components and data from close analogs.
The molecule is a halogenated heterocyclic compound. Structurally similar pyridazinone derivatives are known to be irritants. For instance, 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it is imperative to handle this compound with the assumption that it poses similar risks.
Furthermore, as a chlorinated organic substance, its thermal decomposition can be hazardous. When exposed to extreme heat, chlorinated solvents can break down to yield toxic and corrosive gases such as hydrogen chloride (HCl), phosgene (COCl2), and carbon monoxide (CO)[2][3]. This potential for hazardous decomposition is the primary driver for selecting the correct final disposal method and strictly prohibiting improper disposal techniques like incineration in standard laboratory equipment.
Table 1: Inferred Hazard Profile and Chemical Data
| Property | Value / Information | Source |
| IUPAC Name | 4,5-dichloro-2-(2-fluorobenzyl)pyridazin-3(2H)-one | - |
| CAS Number | 175135-46-3 | [4] |
| Molecular Formula | C₁₁H₇Cl₂FN₂O | [4] |
| Molecular Weight | 273.09 g/mol | [4] |
| Anticipated Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][5] |
| Decomposition Hazards | Thermal decomposition may produce toxic and corrosive gases (HCl, CO, Phosgene, NOx). | [2][3][6] |
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the anticipated hazards, a stringent PPE protocol is required at all times when handling this compound, including during waste consolidation and disposal preparation. The goal is to create a complete barrier against dermal contact, ocular exposure, and inhalation.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Provides good resistance against general chemical splashes. For prolonged handling or submersion, consult a chemical resistance chart. Always double-glove if handling concentrated amounts. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste[7]. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles that form a tight seal around the eyes are mandatory to protect against splashes and vapors[8]. |
| Face Shield | A face shield must be worn over goggles when handling larger quantities (>50 mL) or during any operation with a heightened risk of splashing[7]. | |
| Body Protection | Chemically Resistant Laboratory Coat | A standard cotton lab coat is insufficient. A coat made of polyester or a poly-cotton blend offers better protection against chemical splashes. Ensure cuffs are snug. |
| Respiratory Protection | Not typically required for small-scale handling within a certified chemical fume hood. | All handling of the solid compound and its solutions, especially waste transfers, must be performed inside a functioning chemical fume hood to mitigate inhalation risks[5]. |
Spill Management: Immediate and Controlled Response
Preparedness is the key to effectively managing accidental releases. Your laboratory should have a well-stocked chemical spill kit readily accessible.[9]
Small Spill Protocol (<1 g or <50 mL of solution)
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
-
Absorb/Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inward to prevent spreading.[9][10]
-
Collect Waste: Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container or a heavy-duty plastic bag.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste container/bag, label it clearly with the chemical name and hazard warnings, and manage it as halogenated hazardous waste.
Large Spill Protocol (>1 g or >50 mL of solution)
-
EVACUATE IMMEDIATELY: Alert all personnel and evacuate the laboratory, closing the doors behind you.
-
ACTIVATE ALARM: If the spill is significant or involves other hazardous materials, activate the nearest fire alarm to initiate an emergency response.
-
CALL FOR HELP: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Provide them with the chemical name, quantity spilled, and location.
-
DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL unless you are specifically trained and equipped for large-scale hazardous material response.[11]
The Core Disposal Workflow: A Step-by-Step Guide
The fundamental principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must never be mixed with non-halogenated waste streams or disposed of down the sink.[11][12][13]
Step 1: Designate a Halogenated Waste Container
-
Select a robust, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE).
-
The container must have a secure, vapor-tight screw cap to prevent the escape of fumes.[11]
-
Affix a "Halogenated Hazardous Waste" label to the container before the first addition of waste.
Step 2: Waste Transfer
-
All transfers of waste must be conducted within a certified chemical fume hood.
-
Carefully pour liquid waste into the container using a funnel to prevent spills.
-
For solid waste, use a powder funnel or carefully place it in the container.
-
Rinse any emptied containers ("empty" containers that held the compound are still considered hazardous waste) with a small amount of a suitable solvent (e.g., acetone) and pour the rinsate into the halogenated waste container.
Step 3: Labeling and Logging
-
Every time waste is added, update the container's contents list. Record the chemical name and approximate quantity.
-
Ensure the container is kept securely closed at all times except when actively adding waste.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials.
Step 5: Final Disposal
-
Once the container is full or has reached its accumulation time limit (per institutional and EPA guidelines), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[14]
-
The designated disposal pathway for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acid gases (like HCl).[6] This is the only method that ensures the complete destruction of the molecule, preventing its release into the environment.
Chemical Incompatibility: Preventing Dangerous Reactions
To ensure safe storage and handling, this compound waste must be kept separate from incompatible chemical classes. While specific reactivity data is limited, general principles for chlorinated organic compounds apply.
Avoid mixing with:
-
Strong Oxidizing Agents: (e.g., nitric acid, peroxides, permanganates)[11]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
-
Reactive Metals: (e.g., aluminum, magnesium, zinc) as reactions can be vigorous and potentially lead to equipment failure.[15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
